6-chloro-L-tryptophan
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICLVQOYKYBXFN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318992 | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-35-8 | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8BEF538ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 6-chloro-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and biological properties of 6-chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan. This guide is intended for professionals in research and drug development, offering detailed data, experimental methodologies, and pathway visualizations to support advanced scientific applications.
Core Chemical and Physical Properties
This compound is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation.[1][2] Its structure features a chlorine atom substituted at the 6th position of the indole (B1671886) ring of L-tryptophan. This modification significantly influences its biological activity while retaining a structural resemblance to the parent amino acid.
The following table summarizes the key quantitative properties of this compound. Data has been aggregated from multiple sources, and predicted values are noted where applicable.
| Property | Value | Source(s) |
| CAS Registry Number | 33468-35-8 | [2][3] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2][3][4] |
| Molecular Weight | 238.67 g/mol | [2][3][4] |
| IUPAC Name | (2S)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | [2] |
| Appearance | Colourless Prisms or Off-White to Pale Beige Solid | [1][5] |
| Melting Point | 244-246°C / 264-265°C / 270-273°C | [3][4][6][7] |
| Boiling Point | 476.9 ± 45.0 °C at 760 mmHg (Predicted) | [4][6] |
| Density | 1.474 - 1.5 ± 0.1 g/cm³ (Predicted) | [4][6] |
| Solubility | Slightly soluble in Aqueous Acid and Methanol | [5] |
| pKa | 2.22 ± 0.10 (Predicted) | [5] |
| LogP | 1.63 | [4] |
| Flash Point | 242.2 ± 28.7 °C | [4] |
Detailed spectral information is crucial for the identification and characterization of this compound.
-
¹H NMR (D₂O): δ 7.55 (d, 1H), 7.43 (s, 1H), 7.18 (s, 1H), 7.06 (d, 1H), 3.93–3.90 (t, 1H), and 3.35–3.14 (m, 2H).[]
-
Mass Spectrometry: GC-MS data is available, confirming the molecular weight and fragmentation patterns consistent with its structure.[2] Further spectral data including ¹³C NMR and IR are also referenced in chemical databases.[9]
Experimental Protocols
This section details a common laboratory-scale synthesis for this compound, involving the preparation of a racemic mixture followed by enzymatic resolution.
This procedure is adapted from established methods and involves three main stages.[1][10]
Stage 1: Synthesis of N-acetyl-6-chloro-D,L-tryptophan
-
Dissolve 6-chloroindole (B17816) (1 eq.) and L-serine (2 eq.) in acetic acid.
-
Add acetic anhydride (B1165640) (10 eq.) to the mixture.
-
Stir the reaction mixture at 73°C for 4 hours under an argon atmosphere.
-
Concentrate the mixture to half its original volume.
-
Dilute the residue with water and perform an extraction with ethyl acetate (B1210297) (EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, N-acetyl-6-chloro-D,L-tryptophan.
Stage 2: Enzymatic Resolution
-
Dissolve the N-acetyl-6-chloro-D,L-tryptophan from Stage 1 in a pH 8.0 phosphate (B84403) buffer containing 1 mM CoCl₂.
-
Add Acylase I to the solution and stir at 37°C for 24 hours. Maintain the pH at 8.0 by occasional adjustment with LiOH. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.
-
Upon reaction completion, heat the mixture to 60°C for 5 minutes to denature the enzyme, then cool to room temperature.
-
Filter the mixture through diatomaceous earth (celite).
Stage 3: Isolation and Purification of this compound
-
Acidify the filtrate from Stage 2 to approximately pH 3 with HCl.
-
Extract the mixture with EtOAc to remove the unreacted N-acetyl-6-chloro-D-tryptophan.
-
The remaining aqueous layer, containing the desired this compound, can be lyophilized to yield the crude product.[1][10]
-
For higher purity, the residue can be purified via preparative-scale reversed-phase column chromatography.[]
The following diagram illustrates the key steps in the synthesis and resolution of this compound.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
This compound is recognized primarily for its role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[]
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan along the kynurenine (B1673888) pathway.[11][12] In the context of cancer, tumor cells can overexpress IDO1 to create an immunosuppressive microenvironment. By depleting local L-tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 impairs the function of effector T-cells and promotes immune tolerance, allowing the tumor to evade immune destruction.[11][13]
As a tryptophan analogue, this compound acts as a competitive inhibitor of IDO1.[][] By binding to the enzyme's active site, it blocks the catalytic conversion of L-tryptophan, thereby preventing both tryptophan depletion and the accumulation of kynurenine. This action helps to restore T-cell function within the tumor microenvironment, making IDO1 inhibition a promising strategy in cancer immunotherapy.[12][13]
The diagram below depicts the IDO1 metabolic pathway and the mechanism of its inhibition.
Caption: Inhibition of the IDO1 pathway by this compound.
References
- 1. This compound | 33468-35-8 [chemicalbook.com]
- 2. This compound | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | CAS#:17808-21-8 | Chemsrc [chemsrc.com]
- 5. 6-CHLORO-DL-TRYPTOPHAN CAS#: 17808-21-8 [m.chemicalbook.com]
- 6. This compound CAS#: 33468-35-8 [m.chemicalbook.com]
- 7. This compound | 33468-35-8 [sigmaaldrich.com]
- 9. 6-CHLORO-DL-TRYPTOPHAN(17808-21-8) 1H NMR spectrum [chemicalbook.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
Spectroscopic Properties of 6-chloro-L-tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A foundational understanding of the basic chemical and physical characteristics of 6-chloro-L-tryptophan is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 238.67 g/mol | [1][2] |
| CAS Number | 33468-35-8 | [1][2] |
| Melting Point | 270-273 °C | [2] |
| Appearance | Colorless Prisms |
UV-Visible Absorption Spectroscopy
The indole (B1671886) chromophore of tryptophan and its derivatives governs their ultraviolet absorption properties. The position and intensity of the absorption maxima are sensitive to substitution on the indole ring.
Quantitative Data
Specific molar absorptivity data for this compound is not available in the reviewed literature. For comparative purposes, the data for L-tryptophan is provided below.
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference |
| This compound | Data not available | Data not available | ||
| L-Tryptophan | 278 | 5,579 | 0.1 M Phosphate (B84403) Buffer (pH 7) | [3] |
Experimental Protocol: UV-Visible Spectroscopy
A general protocol for obtaining the UV-Vis absorption spectrum of a tryptophan analog is as follows:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M phosphate buffer, pH 7.0). Dilute the stock solution to a concentration that yields an absorbance reading between 0.1 and 1.0 at the expected λmax to ensure adherence to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Rinse the sample cuvette with the sample solution before filling it.
-
Measure the absorbance of the sample solution over a wavelength range of approximately 240 nm to 350 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying tryptophan and its derivatives. The emission properties are particularly responsive to the local environment and structural changes. Halogenation is known to affect the fluorescence quantum yield and can cause shifts in the excitation and emission spectra.[4][5][6]
Quantitative Data
Specific fluorescence data for this compound, including its excitation and emission maxima and quantum yield, are not available in the reviewed literature. The corresponding data for L-tryptophan are presented for reference.
| Compound | λex (nm) | λem (nm) | Quantum Yield (Φ) | Solvent | Reference |
| This compound | Data not available | Data not available | Data not available | ||
| L-Tryptophan | 270 | ~350 | 0.12 | 0.1 M Phosphate Buffer (pH 7) | [3] |
Experimental Protocol: Fluorescence Spectroscopy
The following is a generalized protocol for the fluorescence analysis of tryptophan analogs:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Utilize a spectrofluorometer equipped with a xenon arc lamp and monochromators for both excitation and emission wavelength selection.
-
Measurement:
-
Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., the expected emission maximum).
-
Record an emission spectrum by exciting the sample at its absorption maximum (λex) and scanning the emission wavelengths.
-
A solvent blank should be measured and subtracted from the sample spectra.
-
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within a molecule.
Quantitative Data
While a comprehensive assigned ¹³C NMR spectrum for this compound is not available in the searched literature, ¹H NMR data for Nα-acetyl-6-chloro-D,L-tryptophan has been reported. For comparison, the ¹³C NMR chemical shifts for L-tryptophan are provided.
¹H NMR Data for Nα-acetyl-6-chloro-D,L-tryptophan
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |
| 1.91 | s | 3H | Acetyl CH₃ | CD₃OD | |
| 3.15-3.31 | m | 2H | β-CH₂ | CD₃OD | |
| 4.67 | t | 1H | α-CH | CD₃OD | |
| 6.97 | dd | 1H | Aromatic CH | CD₃OD | |
| 7.10 | s | 1H | Aromatic CH | CD₃OD | |
| 7.33 | d | 1H | Aromatic CH | CD₃OD | |
| 7.53 | d | 1H | Aromatic CH | CD₃OD |
¹³C NMR Data for L-Tryptophan
| Carbon Atom | Chemical Shift (ppm) | Solvent | Reference |
| Cα | ~55 | H₂O | |
| Cβ | ~28 | H₂O | |
| C=O | ~175 | H₂O | |
| Indole C2 | ~124 | H₂O | |
| Indole C3 | ~108 | H₂O | |
| Indole C3a | ~127 | H₂O | |
| Indole C4 | ~119 | H₂O | |
| Indole C5 | ~119 | H₂O | |
| Indole C6 | ~122 | H₂O | |
| Indole C7 | ~111 | H₂O | |
| Indole C7a | ~136 | H₂O |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer.
-
Measurement:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
-
Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) or the residual solvent signal.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Quantitative Data
While a full mass spectrum with fragmentation analysis for this compound is not detailed in the available literature, the exact mass can be calculated from its molecular formula. The mass spectrum of the related chromophore, 6-chloroindole, is available and can provide insights into the fragmentation of the indole portion of the molecule.[7]
| Compound | Molecular Formula | Exact Mass | Key Fragmentation Ions (for 6-chloroindole) | Reference |
| This compound | C₁₁H₁₁ClN₂O₂ | 238.0509 | Data not available | [1] |
| 6-chloroindole | C₈H₆ClN | 151.0189 | m/z 151 (M⁺), 116, 89 | [7] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization technique (e.g., methanol (B129727) or acetonitrile/water for electrospray ionization - ESI).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Measurement:
-
Introduce the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass.
-
Analyze the fragmentation pattern to elucidate the structure of the molecule. For tryptophan derivatives, common fragmentation includes the loss of the carboxylic acid group and cleavage of the amino acid side chain.[8][9]
-
Experimental Workflow and Logical Relationships
The spectroscopic analysis of this compound follows a logical workflow to comprehensively characterize the molecule.
Caption: A generalized workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide has synthesized the available spectroscopic information for this compound. While there are notable gaps in the publicly available quantitative data, particularly for its UV-Visible and fluorescence properties, the provided information and comparative data with L-tryptophan serve as a valuable starting point for researchers. The detailed experimental protocols offer practical guidance for obtaining this missing data and for the routine spectroscopic analysis of this and other halogenated tryptophan analogs. Further research to fully elucidate the photophysical properties of this compound will undoubtedly enhance its utility as a tool in chemical biology and drug discovery.
References
- 1. This compound | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. omlc.org [omlc.org]
- 4. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient asymmetric synthesis of tryptophan analogues having useful photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Chloroindole [webbook.nist.gov]
- 8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biological Activity of 6-Chloro-L-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a significant molecule of interest in biochemical and pharmaceutical research. Its structural modification confers unique biological activities, primarily centered on the modulation of the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is a critical regulator of immune responses and neuronal function, and its dysregulation is implicated in a range of pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, metabolic fate, and the functional consequences of its administration.
Core Biological Activity: Modulation of the Kynurenine Pathway
The primary biological activity of this compound lies in its ability to influence the kynurenine pathway, the main route of tryptophan degradation. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). While this compound is often investigated in the context of IDO1 inhibition, its precise role is more nuanced than that of a direct, potent competitive inhibitor.
Attenuation of Kynurenine Formation
Studies have shown that this compound can attenuate the formation of L-kynurenine from L-tryptophan[1]. This effect is particularly relevant in inflammatory conditions where IDO1 is upregulated. However, specific quantitative data on the direct inhibitory potency (IC50 or Ki values) of this compound on IDO1 or TDO are not consistently reported in publicly available literature, suggesting it may not function as a classical potent inhibitor. Instead, its effects on the kynurenine pathway appear to be mediated through its own metabolism.
Metabolism to Bioactive Compounds
A key aspect of this compound's biological activity is its conversion into distinct metabolites. It is metabolized to 4-chlorokynurenine (B1664160) and, notably, 7-chlorokynurenate[1]. This metabolic fate positions this compound as a prodrug for the delivery of 7-chlorokynurenate.
The Neuroactive Metabolite: 7-Chlorokynurenate
7-Chlorokynurenate (7-Cl-KYNA) is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor[2][3][4]. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.
The generation of 7-chlorokynurenate from this compound provides a mechanism for modulating NMDA receptor activity. This has significant therapeutic potential for conditions characterized by excessive NMDA receptor signaling.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its key metabolite, 7-chlorokynurenate.
| Compound | Target/Activity | Value | Reference(s) |
| DL-6-chlorotryptophan | Attenuation of tryptophan-mediated inhibition of gluconeogenesis in rat liver cells | Effective at 1 mM | [5][6] |
| 7-Chlorokynurenic acid | NMDA receptor glycine site antagonism (IC50) | 0.56 µM | [2][4] |
| 7-Chlorokynurenic acid | Vesicular glutamate transporter inhibition (K | 0.59 µM | [3] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are primarily understood through its influence on the kynurenine pathway and the subsequent action of its metabolite on NMDA receptors.
Kynurenine Pathway Modulation
The metabolism of tryptophan down the kynurenine pathway has profound effects on the immune system. Depletion of local tryptophan concentrations by IDO1 can suppress T-cell proliferation and promote an immunotolerant microenvironment, a mechanism often exploited by tumors to evade immune surveillance. By attenuating the production of kynurenine, this compound can indirectly influence these immunological processes.
Figure 1: Overview of this compound's effect on tryptophan metabolism and neuronal signaling.
NMDA Receptor Antagonism
The metabolite 7-chlorokynurenate directly interacts with the NMDA receptor, a key player in excitatory neurotransmission. By acting as an antagonist at the glycine co-agonist site, it reduces the receptor's activity in response to glutamate. This mechanism is central to its neuroprotective potential.
Figure 2: Mechanism of 7-Chlorokynurenate antagonism at the NMDA receptor.
Experimental Protocols
Cell-Based IDO1 Inhibition Assay
This protocol is adapted from methods used to screen for IDO1 inhibitors by measuring kynurenine production in cells with induced IDO1 expression.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HeLa or SKOV-3) in complete medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
-
IDO1 Induction:
-
Induce IDO1 expression by treating the cells with an appropriate stimulus, such as interferon-gamma (IFN-γ), at a predetermined optimal concentration (e.g., 20-100 ng/mL).
-
Incubate the cells for 24-48 hours to allow for sufficient IDO1 expression.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and control inhibitors in complete culture medium.
-
Replace the medium in the cell culture plate with the medium containing the test compounds.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO
2incubator.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add trichloroacetic acid (TCA) to a final concentration of 10-30% (w/v) to precipitate proteins.
-
Incubate at 50-60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 480 nm.
-
Quantify kynurenine concentration using a standard curve.
-
Figure 3: Workflow for a cell-based IDO1 inhibition assay.
Quantification of Tryptophan and Kynurenine Pathway Metabolites by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of tryptophan and its metabolites in biological samples.
-
Sample Preparation:
-
For plasma or serum, perform protein precipitation using an organic solvent (e.g., methanol (B129727), acetonitrile) or an acid (e.g., TCA).
-
For tissue samples, homogenize in an appropriate buffer followed by protein precipitation.
-
Include internal standards for each analyte to be quantified.
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
Dry the supernatant and reconstitute in the mobile phase.
-
-
LC Separation:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Optimize multiple reaction monitoring (MRM) transitions for each analyte and internal standard.
-
-
Quantification:
-
Generate calibration curves for each analyte using known concentrations.
-
Calculate the concentration of each metabolite in the samples based on the peak area ratios of the analyte to its corresponding internal standard.
-
Conclusion
This compound is a valuable research tool with a multifaceted biological profile. While its direct inhibitory effect on IDO1 and TDO may be modest, its role as a modulator of the kynurenine pathway and as a prodrug for the potent NMDA receptor antagonist, 7-chlorokynurenate, makes it a compound of significant interest. The attenuation of kynurenine production and the targeted delivery of a neuroprotective agent highlight its potential for therapeutic applications in oncology and neurology. Further research is warranted to fully elucidate its in vivo efficacy and to explore its potential in combination therapies. The experimental protocols and mechanistic insights provided in this guide offer a foundation for continued investigation into the promising biological activities of this compound.
References
- 1. Metabolism of L-tryptophan to kynurenate and quinolinate in the central nervous system: effects of 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]
- 4. 7-Chlorokynurenic acid | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 5. Tryptophan and glucose metabolism in rat liver cells. The effects of DL-6-chlorotryptophan, 4-chloro-3-hydroxyanthranilate and pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tryptophan and glucose metabolism in rat liver cells. The effects of DL-6-chlorotryptophan, 4-chloro-3-hydroxyanthranilate and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-L-tryptophan: A Non-Proteinogenic Amino Acid for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan, classified as a non-proteinogenic amino acid.[1] This modification, the substitution of a hydrogen atom with a chlorine atom at the 6th position of the indole (B1671886) ring, bestows unique chemical and biological properties upon the molecule, making it a valuable tool in drug discovery and chemical biology. Its applications range from serving as a building block in peptide synthesis to acting as a modulator of key enzymatic pathways implicated in various diseases. This technical guide provides a comprehensive overview of this compound, including its synthesis, biological activities, and experimental protocols, to facilitate its use in research and development.
Physicochemical Properties
The introduction of a chlorine atom to the tryptophan scaffold alters its physicochemical properties, influencing its interactions with biological targets. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | PubChem[2] |
| Molecular Weight | 238.67 g/mol | PubChem[2] |
| CAS Number | 33468-35-8 | PubChem[2] |
| Appearance | Colourless Prisms | ChemicalBook |
| Melting Point | 270-273 °C | CAS Common Chemistry |
| XLogP3 | -0.3 | PubChem[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step chemical process starting from 6-chloroindole (B17816). A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-acetyl-6-chloro-D,L-tryptophan
-
Dissolve 6-chloroindole (500 mg, 3.31 mmol) and L-serine (695 mg, 6.62 mmol) in acetic acid (10 mL).
-
Add acetic anhydride (B1165640) (3.1 mL, 33.1 mmol) to the mixture.
-
Stir the reaction mixture under an argon atmosphere at 73°C for 4 hours.
-
Concentrate the reaction mixture to half its original volume.
-
Dilute the mixture with water and extract with ethyl acetate (B1210297) (EtOAc).
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield crude N-acetyl-6-chloro-D,L-tryptophan.
Step 2: Enzymatic Resolution to obtain this compound
-
Dissolve the crude N-acetyl-6-chloro-D,L-tryptophan (686 mg, 1.45 mmol) in 50 mL of a pH 8.0 phosphate (B84403) buffer containing 1 mM CoCl₂·6H₂O.
-
Add Acylase I (500 mg) to the solution.
-
Stir the reaction at 37°C for 24 hours, maintaining the pH at 8.0 by occasional addition of LiOH.
-
After 24 hours, heat the mixture to 60°C for 5 minutes, then cool to room temperature.
-
Filter the mixture through celite.
-
Acidify the filtrate to approximately pH 3 with HCl and extract with EtOAc to remove the unreacted N-acetyl-6-chloro-D-tryptophan.
-
Lyophilize the aqueous layer to obtain crude this compound.
Synthesis workflow for this compound.
Biological Activities and Applications
This compound exhibits a range of biological activities, making it a molecule of interest for drug development.
Modulation of the Kynurenine (B1673888) Pathway
The kynurenine pathway is the primary route for tryptophan catabolism, and its dysregulation is implicated in various neurological and inflammatory diseases. This compound serves as a modulator of this pathway. It has been shown to attenuate the formation of L-kynurenine and kynurenate.[1] Importantly, this compound is metabolized to 4-chlorokynurenine (B1664160) and 7-chlorokynurenate.[1] 7-chlorokynurenate is a potent and selective antagonist of the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[3][4] This suggests that this compound can act as a prodrug for the delivery of this NMDA receptor antagonist to the central nervous system.[1]
Metabolism of this compound to an NMDA receptor antagonist.
Substrate for Halogenases
This compound can serve as a substrate for certain enzymes, such as the FADH₂-dependent halogenase KtzQ. This enzyme can further chlorinate this compound to produce 6,7-dichloro-L-tryptophan. This enzymatic transformation is part of the biosynthetic pathway for kutznerides, a class of antifungal nonribosomal hexadepsipeptides.
| Enzyme | Substrate | Product | k_cat (min⁻¹) | K_m (µM) |
| KtzQ | This compound | 6,7-dichloro-L-tryptophan | 0.07 | ≤2 |
Incorporation into Peptides and Proteins
As a non-proteinogenic amino acid, this compound can be incorporated into peptides and proteins through solid-phase peptide synthesis (SPPS) or by using genetic code expansion technologies. The incorporation of this halogenated analog can enhance the biological activity, metabolic stability, and conformational properties of the resulting peptides. While specific data for peptides containing this compound is limited, studies on other halogenated tryptophan-containing peptides suggest potential for antimicrobial and anticancer applications.[5][6][7]
Methods for incorporating this compound into peptides and proteins.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
A general protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be determined.[6]
IDO1 Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to screen for the inhibitory activity of compounds against indoleamine-2,3-dioxygenase 1 (IDO1).
-
Cell Culture and IDO1 Induction: Culture a suitable cell line (e.g., HeLa or SKOV-3) in 96-well plates. Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.
-
Inhibitor Treatment: Add various concentrations of the test compound (e.g., this compound) to the cells in a medium containing L-tryptophan.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine, the product of the IDO1-catalyzed reaction. This can be done by adding p-dimethylaminobenzaldehyde (DMAB), which reacts with kynurenine to form a yellow-colored product that can be quantified by measuring the absorbance at 480 nm.
-
Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of IDO1 inhibition against the inhibitor concentration.
Conclusion and Future Directions
This compound is a versatile non-proteinogenic amino acid with significant potential in drug discovery. Its ability to be metabolized into a potent NMDA receptor antagonist highlights its promise for the development of novel therapeutics for neurological disorders. Furthermore, its utility as a substrate for halogenases and as a building block for modified peptides opens up avenues for the creation of new bioactive molecules with enhanced properties.
While this guide provides a comprehensive overview, further research is needed in several areas. The precise IC₅₀ value of this compound for IDO1 inhibition needs to be determined to fully understand its immunomodulatory potential. Detailed pharmacokinetic studies are required to assess its absorption, distribution, metabolism, and excretion profile. Finally, the synthesis and biological evaluation of a broader range of peptides containing this compound will be crucial to unlock their full therapeutic potential in areas such as antimicrobial and anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Tryptophan-based Short Peptides: Promising Candidate for Anticancer and Antimicrobial Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Applications of 6-Chloro-L-Tryptophan in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, is emerging as a molecule of significant interest in the field of drug discovery. Its structural similarity to L-tryptophan allows it to interact with key metabolic pathways, offering therapeutic potential in oncology and neurology. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and as a prodrug for a potent N-methyl-D-aspartate (NMDA) receptor antagonist. This document details its synthesis, mechanism of action, and potential therapeutic applications, supported by experimental protocols and quantitative data to facilitate further research and development.
Introduction
L-tryptophan is a critical amino acid involved in protein synthesis and is the metabolic precursor to several important signaling molecules, including serotonin (B10506) and kynurenine (B1673888). The kynurenine pathway, which metabolizes the majority of free tryptophan, is initiated by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] In recent years, IDO1 has been identified as a key immune checkpoint inhibitor, playing a crucial role in tumor immune evasion.[3] By depleting tryptophan and producing immunosuppressive metabolites, IDO1 creates a tolerogenic microenvironment that hinders anti-tumor immune responses.[2][3] Consequently, the development of IDO1 inhibitors has become a promising strategy in cancer immunotherapy.[4][5]
This compound, as a tryptophan analog, has been investigated for its potential to modulate the activity of IDO1.[6] Furthermore, its metabolic fate in vivo reveals a second, equally compelling therapeutic avenue in the realm of neuroprotection.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 6-chloroindole (B17816) and L-serine. The following protocol outlines a common synthetic route.[4]
Experimental Protocol: Synthesis and Resolution of this compound[4]
Step 1: Synthesis of Nα-acetyl-6-chloro-D,L-tryptophan
-
To a solution of 6-chloroindole (500 mg, 3.31 mmol) in acetic acid (10 mL), add L-serine (695 mg, 6.62 mmol) and acetic anhydride (B1165640) (3.1 mL, 33.1 mmol).
-
Stir the mixture under an argon atmosphere at 73°C for 4 hours.
-
Concentrate the reaction mixture to half its volume.
-
Dilute the residue with water and extract with ethyl acetate (B1210297).
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield crude Nα-acetyl-6-chloro-D,L-tryptophan.
Step 2: Enzymatic Resolution of Nα-acetyl-6-chloro-D,L-tryptophan
-
Dissolve the crude Nα-acetyl-6-chloro-D,L-tryptophan (686 mg, 2.45 mmol) in a phosphate (B84403) buffer (50 mL, pH 8.0) containing 1 mM CoCl₂·6H₂O.
-
Add Acylase I (500 mg) to the reaction mixture.
-
Stir the reaction at 37°C for 24 hours, maintaining the pH at 8.0 with the occasional addition of LiOH.
-
Heat the reaction mixture to 60°C for 5 minutes to deactivate the enzyme, then cool to room temperature.
-
Filter the mixture through celite.
-
Acidify the filtrate with HCl to approximately pH 3 and extract with ethyl acetate to remove the unreacted N-acetyl-6-chloro-D-tryptophan.
-
Lyophilize the aqueous layer to obtain crude this compound.
Synthesis and resolution of this compound.
Potential Applications in Drug Discovery
Cancer Immunotherapy: Targeting IDO1
The primary rationale for investigating this compound in oncology is its potential as an inhibitor of the IDO1 enzyme. As a tryptophan analog, it is hypothesized to competitively inhibit the binding of L-tryptophan to the active site of IDO1, thereby preventing the production of immunosuppressive kynurenine.
Table 1: Inhibitory Potency of Selected IDO1 Inhibitors
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| Epacadostat | 73 | 7.4 (HeLa cells) |
| Navoximod | - | 2 (mIDO1), 80 (hIDO1) |
| BMS-986205 | - | 50 (HeLa cells) |
| 1-methyl-L-tryptophan | 19,000 (cell-free) | - |
Note: Data compiled from various sources. Assay conditions may vary.
Further research is required to definitively quantify the inhibitory potency of this compound against IDO1.
IDO1 pathway and the inhibitory action of this compound.
Neuroprotection: A Prodrug for an NMDA Receptor Antagonist
In vivo studies in macaques have revealed that 6-chlorotryptophan is metabolized into 4-chlorokynurenine (B1664160) and 7-chlorokynurenate.[7] 7-chlorokynurenic acid is a known potent and selective antagonist of the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[7] Overactivation of NMDA receptors is implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as in ischemic stroke. Therefore, this compound could serve as a prodrug to deliver 7-chlorokynurenate to the central nervous system, offering a potential therapeutic strategy for these conditions.
Metabolic conversion of this compound to 7-chlorokynurenate.
Experimental Protocols for In Vitro Evaluation
To facilitate further research into the biological activity of this compound, detailed protocols for IDO1 inhibition assays are provided below.
Cell-Free Enzymatic IDO1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, catalase, methylene blue, ascorbic acid, and L-tryptophan.
-
Initiate Reaction: Add the recombinant IDO1 enzyme to each well (except for the no-enzyme control) to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding TCA.
-
Kynurenine Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add DMAB reagent.
-
Measurement: Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based IDO1 Inhibition Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3)
-
Cell culture medium (e.g., DMEM or McCoy's 5A) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
TCA and DMAB reagent
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ to induce the expression of IDO1 and incubate for 24-48 hours.
-
Compound Treatment: Add serial dilutions of this compound or the positive control to the cells.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Perform the TCA and DMAB colorimetric assay on the supernatant as described in the cell-free protocol to quantify kynurenine.
-
Data Analysis: Calculate the percent inhibition and determine the cellular IC50 value.
Workflow for in vitro IDO1 inhibition assays.
Pharmacokinetics and Clinical Status
To date, there is limited publicly available information on the detailed pharmacokinetic properties (e.g., bioavailability, half-life, clearance) of this compound. Similarly, there are no registered clinical trials specifically investigating this compound for any indication. Further preclinical studies are necessary to characterize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and to establish its safety and efficacy before it can be considered for clinical development.
Future Directions and Conclusion
This compound presents a compelling scaffold for drug discovery with a dual-pronged therapeutic potential. Its role as a putative IDO1 inhibitor warrants further investigation, particularly the precise quantification of its inhibitory activity and its efficacy in preclinical cancer models. The discovery of its metabolic conversion to a potent NMDA receptor antagonist opens up an exciting and underexplored avenue for the development of novel neuroprotective agents.
Future research should focus on:
-
Determining the IC50 and Ki values of this compound for IDO1.
-
Evaluating its efficacy in in vivo cancer models, both as a monotherapy and in combination with other immunotherapies.
-
Characterizing its pharmacokinetic profile and its ability to cross the blood-brain barrier.
-
Investigating its neuroprotective effects in relevant animal models of neurodegenerative diseases.
References
- 1. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00209G [pubs.rsc.org]
- 3. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. iris.uniupo.it [iris.uniupo.it]
The Discovery and History of Halogenated Tryptophans: A Technical Guide
Abstract
Halogenated tryptophans represent a fascinating class of natural and synthetic compounds with a rich history rooted in marine natural products chemistry and a burgeoning future in biotechnology and drug development. The incorporation of halogen atoms onto the tryptophan indole (B1671886) ring profoundly influences the molecule's physicochemical properties, leading to a diverse array of biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of halogenated tryptophans. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of these unique amino acid derivatives. This document details the key milestones in their discovery, outlines various synthetic and biosynthetic methodologies, presents quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.
Introduction
Tryptophan, one of the twenty proteinogenic amino acids, serves as a crucial building block for proteins and a precursor for a variety of bioactive metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. The functionalization of its indole ring through halogenation—the incorporation of fluorine, chlorine, bromine, or iodine—gives rise to a class of molecules with enhanced biological properties. Halogenation can increase metabolic stability, improve membrane permeability, and enhance binding affinity to biological targets.
Naturally occurring halogenated tryptophans are predominantly found in marine organisms, where they are key components of complex secondary metabolites with potent biological activities.[1] The discovery of these compounds has spurred significant interest in their synthesis and the development of novel halogenating enzymes for biotechnological applications. This guide will explore the journey from the initial discoveries in marine invertebrates to the cutting-edge techniques of enzymatic and microbial synthesis of these valuable compounds.
A Historical Perspective: From Marine Origins to Modern Biotechnology
The story of halogenated tryptophans begins with the exploration of marine biodiversity. For decades, marine organisms have been a prolific source of novel chemical entities, many of which are halogenated.[1]
-
Early Discoveries from Marine Invertebrates: The initial discovery of brominated tryptophans was not as isolated free amino acids but as constituents of more complex molecules in marine sponges and lower invertebrates.[2] These brominated compounds often exhibit significant pharmaceutical and biological activities.[2] For instance, the discovery of bromocontryphan, a biologically active octapeptide from the venom of the marine snail Conus radiatus, provided the first direct evidence for the post-translational bromination of a tryptophan residue.[3] The L-6-bromotryptophan within this peptide is encoded by the standard tryptophan codon (UGG), indicating a sophisticated enzymatic machinery for post-translational modification.[3]
-
The Rise of Enzymatic Halogenation: A pivotal moment in the history of halogenated tryptophans was the discovery and characterization of tryptophan halogenases. These enzymes, primarily flavin-dependent halogenases (FDHs), catalyze the regioselective halogenation of tryptophan.[4] Key examples include:
-
PyrH from Streptomyces rugosporus, which halogenates at the C5 position.[5]
-
SttH from Streptomyces toxytricini and Thal from Streptomyces violaceusniger, which are specific for the C6 position.[5][6]
-
PrnA from Pseudomonas fluorescens and RebH from Lechevalieria aerocolonigenes, which target the C7 position.[5]
-
-
Genome Mining and the Discovery of Novel Halogenases: The advent of genome mining has accelerated the discovery of new halogenating enzymes. For example, SsDiHal, a novel tryptophan dihalogenase from Saccharothrix sp., was identified through this approach. This enzyme is unique as it catalyzes a two-step chlorination of tryptophan, first at the C7 position and then at the C6 position, to yield 6,7-dichlorotryptophan.[7][8]
-
Metabolic Engineering and Biosynthesis: More recently, research has focused on harnessing the power of microorganisms for the de novo biosynthesis of halogenated tryptophans. By engineering E. coli with the necessary biosynthetic pathways and halogenases, researchers can now produce a variety of halogenated tryptophan derivatives from simple carbon sources like glucose.[9] This approach offers a sustainable and environmentally friendly alternative to chemical synthesis.[9]
Methodologies for the Synthesis and Production of Halogenated Tryptophans
The synthesis of halogenated tryptophans can be broadly categorized into chemical synthesis, enzymatic synthesis, and microbial biosynthesis.
Chemical Synthesis
Traditional chemical synthesis of halogenated tryptophans often involves harsh reagents and can lack regioselectivity, leading to the formation of multiple isomers and significant waste.[9] However, methods for the synthesis of specific halogenated tryptophan derivatives, such as 7'- and 6'-bromo-D-tryptophan, have been developed using enzymatic optical resolution of N-acetyl-dl-tryptophan derivatives.[10]
Enzymatic Synthesis
Enzymatic synthesis offers a "greener" and more selective alternative to chemical methods.[7] Tryptophan halogenases are highly regioselective and can be used to produce specific halogenated tryptophan isomers in high yields.
Experimental Protocol: In Vitro Enzymatic Halogenation of Tryptophan
This protocol is a generalized procedure based on methodologies described for various tryptophan halogenases.[11]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
To the buffer, add the following components to their final concentrations:
-
L-tryptophan (substrate): 2.5 mM
-
Tryptophan halogenase (e.g., RebH, SttH): 10 µM
-
Halide salt (e.g., NaCl or NaBr): 50 mM
-
FAD (cofactor): 10 µM
-
NADH (reducing equivalent): 2 mM
-
Flavin reductase (e.g., RebF): 30 µM
-
Glucose: 20 mM (for cofactor regeneration)
-
Glucose dehydrogenase: 5 units (for cofactor regeneration)
-
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation for a specified period (e.g., 1-24 hours).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching agent (e.g., an equal volume of methanol (B129727) or acetonitrile).
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of halogenated tryptophan using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microbial Biosynthesis
Metabolically engineered microorganisms, particularly E. coli, provide a platform for the sustainable production of halogenated tryptophans from renewable feedstocks.[9]
Experimental Protocol: De Novo Biosynthesis of Halogenated Tryptophan in E. coli
This protocol is based on the work of UT researchers who developed an E. coli-based system for this purpose.[9]
-
Strain Engineering:
-
Start with an E. coli strain optimized for tryptophan production. This typically involves:
-
Deletion of the tnaA gene to prevent tryptophan degradation.
-
Deletion of the trpR gene to remove feedback inhibition of the tryptophan operon.
-
Introduction of feedback-resistant mutations in key tryptophan biosynthetic genes.
-
Overexpression of enzymes involved in the tryptophan synthesis pathway.
-
-
-
Introduction of Halogenation Machinery:
-
Introduce a plasmid expressing a tryptophan halogenase (e.g., rebH for 7-halogenation or sttH for 6-halogenation).
-
Introduce a plasmid expressing a flavin reductase (e.g., rebF) to ensure a sufficient supply of the reduced flavin cofactor (FADH2).
-
-
Co-culture System (Optional but Recommended for Modularity):
-
Utilize a modular co-culture approach where one E. coli strain is engineered to produce tryptophan, and a second strain is engineered to express the halogenase and perform the halogenation. This can optimize the overall production efficiency.[9]
-
-
Fermentation:
-
Culture the engineered E. coli strain(s) in a suitable fermentation medium containing glucose as the primary carbon source and the desired halide salt (e.g., NaBr for bromination).
-
Optimize fermentation conditions (temperature, pH, aeration) for maximal production.
-
-
Product Isolation and Purification:
-
After fermentation, harvest the cells and isolate the halogenated tryptophan from the culture broth using standard chromatographic techniques.
-
Quantitative Data on Halogenated Tryptophans
The following tables summarize key quantitative data related to the enzymatic synthesis and biological effects of halogenated tryptophans.
Table 1: Regioselectivity of Tryptophan Halogenases
| Halogenase | Organism of Origin | Position of Halogenation | Reference |
| PyrH | Streptomyces rugosporus | C5 | [5] |
| SttH | Streptomyces toxytricini | C6 | [5] |
| ThHal | Streptomyces violaceusniger | C6 | [5] |
| PrnA | Pseudomonas fluorescens | C7 | [5] |
| RebH | Lechevalieria aerocolonigenes | C7 | [5] |
| SsDiHal | Saccharothrix sp. | C7 and C6 (di-chlorination) | [7][8] |
Table 2: Kinetic Parameters of Tryptophan Halogenase Thal for Bromination
| Substrate | kcat (min⁻¹) | KM (µM) | kcat/KM (min⁻¹µM⁻¹) | Reference |
| Tryptophan | Data not available | Data not available | Data not available | [12] |
| Tryptoline | Data not available | Data not available | Data not available | [12] |
Note: Specific kinetic data for Thal was mentioned as published by Payne et al. but not directly provided in the search result snippet.
Table 3: Production Titers of 7-Bromo-L-tryptophan in Engineered Corynebacterium glutamicum
| Fermentation Mode | Medium | Titer of 7-Br-Trp (g/L) | Reference |
| Batch | CGXII minimal medium | 0.3 | [2][13] |
| Fed-batch | HSG complex medium | 1.2 | [2][13] |
Table 4: Biological Effects of Halogenated Tryptophans
| Compound | Biological Effect | System/Model | Reference |
| 6-Bromotryptophan | Lower levels associated with chronic kidney disease progression. | Human clinical studies (AASK, BioMe, MDRD) | [14] |
| 7-Bromo-L-tryptophan derivative (TMC-95A) | Inhibition of the 20S proteasome. | Eukaryotic cells | [2] |
Signaling Pathways and Biological Roles
Halogenated tryptophans and their metabolites can influence various biological pathways. While the direct signaling roles of free halogenated tryptophans are still under investigation, their incorporation into larger molecules and their metabolic products have demonstrated clear biological effects.
Tryptophan metabolism itself is a complex network with three main branches: the kynurenine (B1673888) pathway, the serotonin pathway, and the indole pathway, all of which are crucial for regulating inflammation, immunity, and neuronal function.[15][16] The introduction of a halogen atom can significantly alter how tryptophan-derived molecules interact with their biological targets.
For instance, the kynurenine pathway is often dysregulated in cancer, leading to an immunosuppressive tumor microenvironment.[15] While the direct impact of halogenated tryptophans on this pathway is not fully elucidated, their potential to modulate enzyme activities within these pathways is an active area of research.
Diagram 1: Tryptophan Metabolism Overview
Caption: Overview of the three major tryptophan metabolic pathways.
Experimental Workflows and Visualizations
The production and application of halogenated tryptophans involve several key experimental workflows.
Diagram 2: Workflow for Biosynthesis and Incorporation of Halogenated Tryptophan into Proteins
Caption: Biosynthesis and site-specific incorporation of halogenated tryptophans.
This workflow, known as genetic code expansion, allows for the site-specific incorporation of non-canonical amino acids like halogenated tryptophans into proteins.[4][17][18] This is achieved by engineering autonomous cells with the biosynthetic pathway for the halogenated tryptophan and a corresponding bioorthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon).[17][18]
Diagram 3: Chemoenzymatic Synthesis Workflow
Caption: A modular chemoenzymatic approach for tryptophan derivatization.
This approach combines the selectivity of enzymatic halogenation with the versatility of chemical cross-coupling reactions to create a diverse range of tryptophan analogs.[6][19]
Conclusion and Future Outlook
The field of halogenated tryptophans has evolved significantly from its origins in marine natural product chemistry. The discovery of a diverse array of tryptophan halogenases and the development of powerful metabolic engineering and synthetic biology tools have opened up new avenues for the production and application of these unique molecules. The ability to regioselectively halogenate tryptophan and incorporate these derivatives into peptides and proteins has profound implications for drug discovery, protein engineering, and chemical biology.
Future research will likely focus on the discovery of novel halogenases with expanded substrate scopes, the engineering of more efficient microbial production platforms, and a deeper exploration of the biological roles of halogenated tryptophans and their metabolites in health and disease. The continued investigation of these fascinating compounds holds great promise for the development of new therapeutics and research tools.
References
- 1. Occurrence of halogenated alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromocontryphan: post-translational bromination of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic Bromination of Proteins at C-Terminal Tryptophan - ChemistryViews [chemistryviews.org]
- 7. SsDiHal: discovery and engineering of a novel tryptophan dihalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SsDiHal: discovery and engineering of a novel tryptophan dihalogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. caccl-lrccd.primo.exlibrisgroup.com [caccl-lrccd.primo.exlibrisgroup.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
The Cytotoxicity of 6-Chloro-L-Tryptophan: An Analysis of Current Research
For Immediate Release
[City, State] – December 10, 2025 – An extensive review of scientific literature reveals a notable gap in the direct cytotoxic data for the synthetic amino acid derivative, 6-chloro-L-tryptophan. While this compound is recognized for its role as an inhibitor of the enzyme indoleamine-2,3-dioxygenase (IDO) and its involvement in the kynurenine (B1673888) pathway, there is a significant lack of publicly available research detailing its direct cytotoxic effects on cells. This technical guide synthesizes the existing knowledge surrounding this compound and highlights the areas where further investigation is critically needed by researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a halogenated derivative of the essential amino acid L-tryptophan. Its primary characterization in scientific literature is as a modulator of the kynurenine pathway of tryptophan metabolism. This pathway is of significant interest in various pathological conditions, including cancer and neurodegenerative diseases.
Role as an Indoleamine-2,3-Dioxygenase (IDO) Inhibitor
The most well-documented activity of this compound is its ability to inhibit indoleamine-2,3-dioxygenase (IDO), the initial and rate-limiting enzyme of the kynurenine pathway. IDO is implicated in immune suppression, particularly within the tumor microenvironment. By catabolizing tryptophan, IDO creates a tryptophan-depleted environment that inhibits the proliferation and function of T-cells, thereby allowing cancer cells to evade immune surveillance.
Inhibition of IDO by compounds like this compound is a therapeutic strategy aimed at restoring anti-tumor immunity. Studies have shown that 6-chlorotryptophan can attenuate the formation of L-kynurenine and kynurenate, key downstream metabolites of the kynurenine pathway[1].
Pro-drug Potential
Research has also suggested that this compound may act as a pro-drug for the delivery of 7-chlorokynurenate[1]. 7-Chlorokynurenate is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a target of interest in various neurological disorders. This suggests a potential therapeutic application of this compound beyond its role as an IDO inhibitor.
The Unexplored Cytotoxic Profile
Despite the focus on its enzymatic inhibition and pro-drug capabilities, a thorough investigation of the direct cytotoxic effects of this compound is conspicuously absent from the current body of scientific literature. Our comprehensive search for quantitative data, such as IC50 values across different cell lines, and detailed experimental protocols for cytotoxicity assays (e.g., MTT, lactate (B86563) dehydrogenase release, or apoptosis assays) did not yield any specific results for this compound.
While some downstream metabolites of the kynurenine pathway, such as 3-hydroxyanthranilic acid and quinolinic acid, have been shown to induce apoptosis in certain cell types, this provides only an indirect and speculative link to the potential cytotoxicity of this compound itself[2]. The direct impact of the parent compound on cell viability and the signaling pathways it might engage to induce cell death remain uncharacterized.
Future Directions and a Call for Research
The absence of direct cytotoxicity data for this compound represents a significant knowledge gap. To fully understand the therapeutic potential and safety profile of this compound, dedicated studies are required to:
-
Determine the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer and normal cell lines.
-
Conduct comprehensive cell viability and proliferation assays to quantify its cytotoxic and cytostatic effects.
-
Investigate the mechanism of cell death , including the induction of apoptosis and/or necrosis, through techniques such as Annexin V/propidium iodide staining and caspase activation assays.
-
Elucidate the signaling pathways modulated by this compound that lead to any observed cytotoxic effects.
Visualizing the Known and the Unknown
To illustrate the current understanding of this compound's role and the existing research gap, the following diagrams are provided.
Conclusion
References
6-Chloro-L-tryptophan: A Versatile Precursor for Bioactive Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a critical building block in the synthesis of a diverse array of bioactive compounds. Its unique chemical properties, conferred by the presence of a chlorine atom on the indole (B1671886) ring, make it a valuable precursor for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis of this compound and its utilization in the generation of potent antiparasitic and anticancer agents, as well as enzyme inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this exciting field.
Synthesis of this compound
The efficient synthesis of this compound is paramount for its application as a precursor. A common and effective method involves a multi-step chemical synthesis followed by enzymatic resolution to obtain the desired L-enantiomer.
Experimental Protocol: Chemical Synthesis and Enzymatic Resolution
Step 1: Synthesis of Nα-acetyl-6-chloro-D,L-tryptophan
-
To a solution of 6-chloroindole (B17816) (500 mg, 3.31 mmol) in acetic acid (10 mL), add L-serine (695 mg, 6.62 mmol) and acetic anhydride (B1165640) (3.1 mL, 33.1 mmol).
-
Stir the mixture at 73 °C for 4 hours under an argon atmosphere.
-
Concentrate the reaction mixture to half its original volume.
-
Dilute the mixture with water and extract with ethyl acetate (B1210297) (EtOAc).
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield the crude product, Nα-acetyl-6-chloro-D,L-tryptophan.
-
Yield: 686 mg (74%)
Step 2: Enzymatic Resolution of Nα-acetyl-6-chloro-D,L-tryptophan
-
Dissolve Nα-acetyl-6-chloro-D,L-tryptophan (686 mg, 2.41 mmol) in 50 mL of a pH 8.0 phosphate (B84403) buffer containing 1 mM CoCl₂·6H₂O.
-
Add Acylase I (500 mg) to the solution.
-
Stir the mixture at 37 °C for 24 hours, maintaining the pH at 8.0 by the occasional addition of LiOH.
-
After the reaction is complete, heat the mixture to 60 °C for 5 minutes, then cool to room temperature.
-
Filter the mixture through Celite.
-
Acidify the filtrate to approximately pH 3 with HCl and extract with EtOAc.
-
Lyophilize the aqueous layer to obtain the crude this compound.
-
Estimated Yield: 43% (based on the theoretical yield of the L-enantiomer)
Bioactive Compounds Derived from this compound
Spiroindimicins: Potent Antiparasitic Agents
Spiroindimicins are a class of marine-derived alkaloids characterized by a unique spirocyclic indole core. Several members of this family, derived from 5-chloro-L-tryptophan (a closely related precursor), have demonstrated significant activity against various parasites.
The synthesis of spiroindimicins can be achieved through both chemical and biomimetic approaches. The biomimetic pathway involves the enzymatic dimerization of a chlorinated tryptophan derivative.
Biomimetic Synthesis: A unified strategy for the biomimetic total synthesis of the spiroindimicin family involves a one-pot, two-enzyme-catalyzed oxidative dimerization of 5-chloro-L-tryptophan to yield the bis-indole precursor, 5',5''-dichloro-chromopyrrolic acid.[1][2] This precursor then undergoes regioselective bond formation to generate the characteristic spiro-ring skeletons of different spiroindimicins.[1][2]
Chemical Synthesis: A multi-step chemical synthesis has also been developed, offering a scalable route to these complex molecules. A key step in one reported total synthesis of (+)-spiroindimicin A is a Pd-catalyzed asymmetric spirocyclization.[3]
| Compound | Target Organism/Cell Line | Activity (EC₅₀/IC₅₀) | Reference |
| Spiroindimicin A | Trypanosoma brucei | 1.3 µM (EC₅₀) | [3] |
| Plasmodium falciparum | 11 µM (EC₅₀) | [3] | |
| Leishmania amazonensis | 1.3 µM (EC₅₀) | [4] | |
| Various Cancer Cell Lines | 9–44 µM (IC₅₀) | [3][4] | |
| Spiroindimicin H | Trypanosoma brucei | 0.37 µM (EC₅₀) | [4] |
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Strategy for Cancer Immunotherapy
This compound has been identified as a potential competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor-mediated immune suppression. By inhibiting IDO1, these compounds can help to restore the host's anti-tumor immune response.
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan along the kynurenine (B1673888) pathway. This process leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of immunosuppressive metabolites like kynurenine. The inhibition of IDO1 by compounds such as this compound can reverse this immunosuppressive effect.
Figure 1. IDO1 signaling pathway and its inhibition.
A cell-free enzymatic assay can be used to determine the direct inhibitory effect of this compound on IDO1 activity.
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) (positive control)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add serial dilutions of this compound or the positive control to the wells.
-
Initiate the reaction by adding the recombinant IDO1 enzyme.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced. The IC₅₀ value can then be calculated.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of bioactive compounds derived from this compound.
Figure 2. General synthesis workflow.
Figure 3. Biological evaluation workflow.
Conclusion
This compound is a precursor of significant interest in medicinal chemistry and drug discovery. Its utility in the synthesis of potent antiparasitic spiroindimicins and as a potential inhibitor of the immunosuppressive enzyme IDO1 highlights its therapeutic potential. The detailed synthetic protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling the further exploration and development of novel bioactive compounds derived from this versatile building block. Future research may focus on the discovery of new derivatives with improved efficacy and pharmacokinetic profiles, as well as the elucidation of their precise mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomimetic Total Synthesis of the Spiroindimicin Family of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
role of 6-chloro-L-tryptophan in enzyme inhibition
An In-depth Technical Guide on the Role of 6-Chloro-L-Tryptophan in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This compound is a synthetic amino acid analogue.[1] Its structural similarity to L-tryptophan allows it to interact with enzymes that utilize the natural amino acid as a substrate. The primary focus of research on this compound has been its ability to inhibit Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression, particularly in the tumor microenvironment. This guide will delve into the specifics of this inhibition, providing the necessary technical details for researchers in the field.
Indoleamine 2,3-dioxygenase (IDO) Inhibition
The IDO Signaling Pathway and Mechanism of Action
Indoleamine 2,3-dioxygenase is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan along the kynurenine (B1673888) pathway. This enzymatic activity has profound effects on the immune system. By depleting the local concentration of tryptophan and producing bioactive metabolites like kynurenine, IDO creates an immunosuppressive environment. This is a key mechanism by which tumors can evade the host's immune response.
This compound acts as a competitive inhibitor of IDO. It binds to the active site of the enzyme, competing with the natural substrate, L-tryptophan. This prevents the conversion of tryptophan to N-formylkynurenine, thereby blocking the downstream effects of the IDO pathway. The inhibition of IDO by tryptophan analogues like this compound is a promising strategy in cancer immunotherapy.
Quantitative Data for IDO Inhibition
While specific IC50 or Ki values for this compound are not consistently reported across publicly available literature, its activity is contextualized by the broader class of halogenated tryptophan analogues. For comparison, other substituted tryptophan derivatives have demonstrated potent inhibition of human IDO1 (hIDO1).
| Compound Class | Example | Reported Potency (hIDO1) |
| Aryl Indole Derivatives | 3-aryl indole | IC50 = 7 µM |
| Indired-based Derivatives | Hydroxyindole derivative | Ki = 1 µM |
This table serves to provide context for the expected potency of tryptophan analogues as IDO1 inhibitors. Specific kinetic data for this compound should be determined empirically.
Experimental Protocol for IDO1 Enzyme Inhibition Assay
The following provides a generalized methodology for a cell-free enzymatic assay to determine the inhibitory potential of this compound against IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
This compound (test inhibitor)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.5)
-
Ascorbic Acid (20 mM)
-
Methylene (B1212753) Blue (10 µM)
-
Catalase (100 µg/mL)
-
Trichloroacetic Acid (TCA, 30% w/v)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A known IDO1 inhibitor should be used as a positive control.
-
Reaction Initiation: In a 96-well plate, add the recombinant IDO1 enzyme to each well (except for no-enzyme controls). Add the various concentrations of this compound or control inhibitor. Initiate the reaction by adding the L-tryptophan substrate solution.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Kynurenine Detection: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add the DMAB reagent.
-
Data Acquisition: Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Aminotransferase Inhibition
This compound has been described as an aminotransferase inhibitor.[2] It is suggested that the molecule is activated by the enzyme itself. However, a review of the available scientific literature does not provide specific quantitative data, such as IC50 or Ki values, for the inhibition of a particular aminotransferase by this compound. Further research is required to elucidate the specific aminotransferase targets, the mechanism of inhibition, and the kinetic parameters of this interaction. One study noted that in the presence of 6-chlorotryptophan, there was an attenuated formation of L-kynurenine, which is metabolized by kynurenine-oxoglutarate transaminase, but direct inhibition kinetics were not reported.[3]
Conclusion
This compound is a notable enzyme inhibitor, with its most well-characterized activity being the competitive inhibition of Indoleamine 2,3-dioxygenase. This activity has significant therapeutic potential, particularly in the field of immuno-oncology. The methodologies for assessing this inhibition are well-established and provide a clear path for further investigation and drug development. While its role as an aminotransferase inhibitor is mentioned in the literature, this area remains underexplored, lacking the detailed quantitative and mechanistic data necessary for a thorough understanding. Future research should aim to fill this knowledge gap to fully comprehend the pharmacological profile of this compound.
References
Exploring the Conformational Effects of 6-Chloro-L-Tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy in drug discovery and chemical biology, enabling the fine-tuning of structure, function, and therapeutic potential. 6-chloro-L-tryptophan, a halogenated derivative of L-tryptophan, has emerged as a valuable building block in this context. Its unique electronic and steric properties can significantly influence the conformational landscape of peptides, impacting their biological activity and stability. This in-depth technical guide explores the conformational effects of this compound, providing a comprehensive overview of its synthesis, structural analysis, and potential applications. This document details experimental protocols for the synthesis of peptides containing this modified amino acid and for their conformational analysis using advanced spectroscopic techniques. While specific quantitative conformational data for this compound is limited in the current literature, this guide presents analogous data from related halogenated tryptophans to provide insights into its expected conformational behavior.
Introduction to this compound
This compound is a synthetic amino acid in which a chlorine atom replaces the hydrogen at the 6th position of the indole (B1671886) ring of L-tryptophan[1]. This substitution introduces significant changes to the physicochemical properties of the tryptophan side chain. The electron-withdrawing nature of the chlorine atom can alter the electron density of the indole ring, influencing its participation in aromatic interactions, hydrogen bonding, and charge-transfer complexes. Furthermore, the steric bulk of the chlorine atom can impose restrictions on the side-chain's rotational freedom, thereby influencing the local and global conformation of a peptide or protein.
The unique properties of this compound have led to its use in various research and development areas. It has been investigated as a selective inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy. Its incorporation into peptides has been explored to enhance their biological activity, stability, and receptor-binding affinity. Understanding the conformational consequences of this modification is crucial for the rational design of novel peptide-based therapeutics.
Conformational Landscape of Halogenated Tryptophans
The conformation of the tryptophan side chain is primarily defined by two dihedral angles: χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The backbone conformation is described by the phi (φ) and psi (ψ) dihedral angles.
Side-Chain Dihedral Angles (χ1 and χ2)
Computational studies on fluorinated tryptophan derivatives suggest that halogenation can influence the relative populations of the three main χ1 rotamers: g+ (gauche+, ~+60°), g- (gauche-, ~-60°), and t (trans, ~180°). The steric and electronic effects of the halogen atom can shift the energetic balance between these rotamers. For this compound, the chlorine atom at the C6 position is relatively distant from the Cβ atom, suggesting that its direct steric clash with the peptide backbone might be less pronounced than for substitutions at positions 4 or 7. However, electrostatic interactions between the chlorine atom and the peptide backbone or surrounding residues can still influence rotamer preference.
The χ2 angle in tryptophan is typically found near ±90°, which orients the plane of the indole ring relative to the Cα-Cβ bond. The chlorine atom at the 6-position is not expected to drastically alter this preference, but it may subtly shift the equilibrium between the two orientations.
Table 1: Predicted Side-Chain (χ1 and χ2) Dihedral Angle Preferences for 6-Halogenated Tryptophan Analogs (Analogous Data)
| Rotamer | χ1 Dihedral Angle Range (°) | χ2 Dihedral Angle Range (°) | Predicted Relative Population | Notes |
| g+ | +40 to +80 | ±70 to ±110 | Moderate | May be influenced by backbone conformation and local environment. |
| t | 160 to 200 | ±70 to ±110 | High | Often the most populated rotamer for tryptophan residues. |
| g- | -40 to -80 | ±70 to ±110 | Low to Moderate | Can be stabilized by specific hydrogen bonding interactions. |
Note: This table is based on general observations for tryptophan and its fluorinated analogs and serves as a predictive guide for this compound. Actual populations will be context-dependent.
Backbone Dihedral Angles (φ and ψ)
The introduction of this compound into a peptide sequence can also influence the preferred backbone conformation. The altered side-chain rotamer populations and the potential for new non-covalent interactions involving the chlorine atom can impact the local Ramachandran preferences. For instance, the stabilization of a particular side-chain rotamer might favor a specific backbone conformation to avoid steric clashes. While a comprehensive Ramachandran analysis for this compound-containing peptides is not available, it is anticipated that the allowed regions would generally follow those of natural amino acids, with potential shifts in the population densities within these regions.
Table 2: Expected Backbone (φ and ψ) Dihedral Angle Regions for Peptides Containing this compound (Analogous Data)
| Secondary Structure | φ Angle Range (°) | ψ Angle Range (°) | Expected Propensity |
| Right-handed α-helix | -80 to -50 | -60 to -30 | Dependent on sequence context |
| β-sheet | -150 to -90 | +90 to +150 | Dependent on sequence context |
| Polyproline II helix | -90 to -60 | +120 to +150 | May be influenced by side-chain interactions |
| Turn/Loop | Various | Various | Likely to be populated |
Note: The propensity for forming specific secondary structures will be highly dependent on the overall peptide sequence and the surrounding environment.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-6-Cl-L-Trp-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-6-Cl-L-Trp-OH at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:2.5:2.5:1, v/v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Diagram of SPPS Workflow:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Materials:
-
Purified peptide containing this compound
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the buffer to a final concentration of approximately 50-100 µM.
-
Determine the exact peptide concentration using a reliable method (e.g., UV absorbance at 280 nm if other aromatic residues are absent, or a colorimetric assay).
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to stabilize for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Response time: 2 s
-
Accumulations: 3-5 scans
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer in the cuvette.
-
Record the spectrum of the peptide solution under the same conditions.
-
-
Data Processing:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs * 100) / (c * n * l) where:
-
θ_obs is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
-
Data Analysis: Analyze the resulting CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software (e.g., DichroWeb).
Diagram of CD Spectroscopy Workflow:
Caption: Workflow for Circular Dichroism (CD) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides at the atomic level.
Materials:
-
Purified, isotopically labeled (optional, for complex peptides) peptide containing this compound
-
NMR buffer (e.g., 90% H2O/10% D2O, 10 mM sodium phosphate, pH 6.5)
-
NMR spectrometer with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-1 mM.
-
Data Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a series of 1D and 2D NMR experiments, including:
-
1D ¹H: For a general overview of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for structure determination.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): For resonance assignment if the peptide is ¹³C-labeled.
-
2D ¹H-¹⁵N HSQC: For resonance assignment if the peptide is ¹⁵N-labeled.
-
-
-
Data Processing: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Assign the chemical shifts of the protons and other nuclei to specific atoms in the peptide sequence.
-
Structural Analysis:
-
NOE-based distance restraints: Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance restraints.
-
J-coupling constants: Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints for the φ angle.
-
Structure Calculation: Use the experimental restraints (NOEs, J-couplings) as input for structure calculation programs (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures.
-
Analysis of Conformational Preferences: Analyze the resulting structural ensemble to determine the preferred backbone and side-chain conformations of the this compound residue.
-
Table 3: Representative NMR J-Coupling Constants and Corresponding Dihedral Angles (Analogous Data)
| Coupling Constant | Typical Value (Hz) | Corresponding Dihedral Angle (φ) | Secondary Structure Implication |
| ³J(HNHα) | < 6 | ~ -60° | α-helix |
| ³J(HNHα) | > 8 | ~ -120° | β-sheet |
| ³J(HNHα) | 6 - 8 | Multiple possibilities | Flexible/turn |
Note: These are general ranges and the exact relationship is described by the Karplus equation. Specific values for this compound containing peptides need to be determined experimentally.
Potential Signaling Pathways and Biological Implications
The conformational changes induced by this compound can have significant biological consequences. For example, by altering the shape and surface properties of a peptide, this modification can modulate its interaction with a biological target, such as a receptor or an enzyme.
One area of interest is the development of peptide-based inhibitors of protein-protein interactions (PPIs). The conformation of a peptide is critical for its ability to mimic a binding epitope and disrupt a PPI. The introduction of this compound can be used to stabilize a bioactive conformation, leading to enhanced inhibitory activity.
Hypothetical Signaling Pathway Modulation:
Consider a hypothetical scenario where a peptide containing this compound is designed to inhibit the interaction between a growth factor and its receptor. The native peptide may be too flexible to bind with high affinity. The incorporation of this compound could rigidify the peptide in a conformation that mimics the binding loop of the natural ligand, leading to potent antagonism of the receptor and subsequent inhibition of downstream signaling pathways, such as the MAPK/ERK pathway, which is often implicated in cell proliferation.
Diagram of a Hypothetical Signaling Pathway:
References
Methodological & Application
Enzymatic Synthesis of 6-chloro-L-tryptophan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 6-chloro-L-tryptophan, a valuable precursor for various therapeutic agents and a tool in protein engineering. Two primary enzymatic strategies are presented: the direct condensation of 6-chloroindole (B17816) and L-serine catalyzed by tryptophan synthase, and the regioselective chlorination of L-tryptophan using a flavin-dependent tryptophan 6-halogenase. These biocatalytic methods offer significant advantages over traditional chemical synthesis, including high stereoselectivity, milder reaction conditions, and improved environmental footprint. This guide includes comprehensive protocols, quantitative data summaries, and visual workflows to facilitate the successful implementation of these enzymatic syntheses in a laboratory setting.
Introduction
Halogenated L-tryptophan derivatives, particularly this compound, are key building blocks in the synthesis of numerous biologically active compounds. The incorporation of a chlorine atom at the C6 position of the indole (B1671886) ring can significantly modulate the pharmacological properties of tryptophan-containing molecules. Enzymatic synthesis provides a powerful and elegant approach to produce enantiomerically pure this compound. This document outlines two effective biocatalytic methods, leveraging the distinct catalytic capabilities of tryptophan synthase and tryptophan 6-halogenase.
Method 1: Tryptophan Synthase-Catalyzed Synthesis
This method utilizes the β-subunit of tryptophan synthase (TrpB), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, to catalyze the C-C bond formation between 6-chloroindole and L-serine, yielding this compound.[1][2][3] This approach is attractive due to the direct and atom-economical assembly of the final product from readily available starting materials.
Reaction Mechanism
The reaction proceeds through a series of PLP-mediated transformations at the active site of the TrpB subunit. L-serine first forms an external aldimine with PLP, followed by the elimination of a water molecule to generate a key amino-acrylate intermediate. This electrophilic intermediate is then attacked by the nucleophilic 6-chloroindole, leading to the formation of this compound and the regeneration of the internal aldimine with the enzyme's lysine (B10760008) residue.
Caption: Tryptophan Synthase Reaction.
Quantitative Data
| Parameter | Value | Reference |
| Starting Substrates | 6-Chloroindole, L-Serine | [4] |
| Enzyme | Tryptophan Synthase | [4] |
| Estimated Yield | 43% | [5] |
| Optical Purity | >99% e.e. | [4] |
Experimental Protocol
This protocol is a general guideline based on the synthesis of halogenated tryptophans using tryptophan synthase. Optimization of specific parameters may be required for different enzyme sources or scales.
Materials:
-
6-chloroindole
-
L-serine
-
Tryptophan synthase (e.g., from E. coli or Salmonella enterica, can be used as purified enzyme or in whole-cell lysates)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Ethyl acetate (B1210297) (for extraction)
-
Hydrochloric acid (for pH adjustment)
-
Sodium sulfate (B86663) (for drying)
-
Celite or diatomaceous earth (for filtration)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 6-chloroindole and L-serine in potassium phosphate buffer (pH 8.0). A typical starting concentration would be in the range of 10-50 mM.
-
Add PLP to a final concentration of approximately 0.1 mM.
-
Add tryptophan synthase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature, typically between 30-40°C, with gentle agitation for 12-24 hours.[6]
-
Monitor the progress of the reaction by a suitable analytical method, such as HPLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction has reached completion or the desired conversion, terminate the reaction by heating the mixture (e.g., 60°C for 5 minutes) to denature the enzyme.[5]
-
Cool the mixture to room temperature and filter through Celite or diatomaceous earth to remove precipitated protein.[5]
-
Acidify the filtrate to approximately pH 3 using HCl.[5]
-
Extract the aqueous layer with ethyl acetate to remove any unreacted 6-chloroindole and other organic impurities.
-
The aqueous layer containing the product can be lyophilized to obtain crude this compound.[5]
-
Further purification can be achieved by recrystallization or column chromatography.
-
Caption: Workflow for Tryptophan Synthase Synthesis.
Method 2: Tryptophan 6-Halogenase-Catalyzed Synthesis
This approach employs a flavin-dependent tryptophan 6-halogenase, such as SttH from Streptomyces toxytricini, to directly chlorinate L-tryptophan at the C6 position of the indole ring.[7][8] This method is highly regioselective and operates on the readily available amino acid L-tryptophan.
Reaction Mechanism
The catalytic cycle involves a flavin reductase that reduces FAD to FADH2 using NADH. The halogenase then utilizes FADH2, molecular oxygen, and a chloride ion to generate a highly reactive chlorinating species, likely hypochlorous acid (HOCl), which is then directed towards the C6 position of the bound L-tryptophan substrate.[9][10]
References
- 1. Tryptophan synthase - Wikipedia [en.wikipedia.org]
- 2. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan synthase: a mine for enzymologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [논문]Enzymatic synthesis of chloro-L-tryptophans [scienceon.kisti.re.kr]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a tryptophan 6-halogenase from Streptomyces toxytricini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of Fmoc-6-chloro-L-tryptophan: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of Fmoc-6-chloro-L-tryptophan, a valuable derivative for peptide synthesis and drug development. The protocol outlines a multi-step procedure starting from commercially available precursors, 6-chloroindole (B17816) and L-serine. An alternative enzymatic approach for the synthesis of the key intermediate, 6-chloro-L-tryptophan, is also discussed. This application note includes comprehensive experimental procedures, purification methods, and characterization data to guide researchers in the successful synthesis and quality control of this important building block.
Introduction
Fmoc-6-chloro-L-tryptophan is a protected amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS). The incorporation of a chlorine atom at the 6-position of the indole (B1671886) ring can modulate the electronic and steric properties of the tryptophan side chain, influencing peptide conformation, receptor binding, and metabolic stability. This makes it a crucial tool in the design of novel peptides with enhanced therapeutic properties. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function allows for a mild and efficient stepwise assembly of peptide chains. This document presents a robust and reproducible protocol for the synthesis of Fmoc-6-chloro-L-tryptophan.
Synthesis Pathway Overview
The primary chemical synthesis route involves three main stages:
-
Synthesis of Nα-acetyl-6-chloro-D,L-tryptophan: This step involves the reaction of 6-chloroindole with L-serine in the presence of acetic acid and acetic anhydride (B1165640).
-
Enzymatic Resolution to this compound: The racemic Nα-acetyl-6-chloro-D,L-tryptophan is subjected to enzymatic resolution using Acylase I to selectively hydrolyze the L-enantiomer.
-
Fmoc Protection: The resulting this compound is then protected with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to yield the final product.
An alternative pathway involves the direct enzymatic synthesis of this compound from 6-chloroindole and L-serine using tryptophan synthase.[1]
Experimental Protocols
Protocol 1: Chemical Synthesis and Enzymatic Resolution
Step 1: Synthesis of Nα-acetyl-6-chloro-D,L-tryptophan
-
To a solution of 6-chloroindole (500 mg, 3.31 mmol) in acetic acid (10 mL), add L-serine (695 mg, 6.62 mmol) and acetic anhydride (3.1 mL, 33.1 mmol).[2]
-
Stir the mixture at 73 °C for 4 hours under an argon atmosphere.[2]
-
Concentrate the reaction mixture to half its original volume under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (B1210297) (EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude Nα-acetyl-6-chloro-D,L-tryptophan.[2]
Step 2: Enzymatic Resolution of Nα-acetyl-6-chloro-D,L-tryptophan
-
Dissolve the crude Nα-acetyl-6-chloro-D,L-tryptophan (686 mg, 2.45 mmol) in 50 mL of a pH 8.0 phosphate (B84403) buffer containing 1 mM CoCl₂·6H₂O.[2]
-
Add Acylase I (500 mg) to the solution and stir at 37 °C for 24 hours. Maintain the pH at 8.0 by occasional addition of LiOH.[2]
-
After 24 hours, heat the mixture to 60 °C for 5 minutes to deactivate the enzyme, then cool to room temperature.[2]
-
Filter the mixture through celite to remove the denatured enzyme.
-
Acidify the filtrate to approximately pH 3 with HCl and extract with EtOAc to remove the unreacted D-enantiomer.
-
Lyophilize the aqueous layer to obtain crude this compound.[2]
Step 3: Fmoc Protection of this compound
-
Dissolve the crude this compound (125.4 mg, 0.527 mmol) in a 1:1 (v/v) mixture of water and acetone (B3395972).
-
Add sodium bicarbonate (NaHCO₃, 88.5 mg, 1.05 mmol).
-
In a separate flask, dissolve Fmoc-OSu (195.6 mg, 0.58 mmol) in acetone.
-
Add the Fmoc-OSu solution to the amino acid solution portion-wise over 3 hours.[2]
-
After the addition is complete, evaporate the acetone under reduced pressure.
-
Acidify the remaining aqueous layer to approximately pH 3 with acetic acid.
-
Extract the product with EtOAc.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude Fmoc-6-chloro-L-tryptophan.[2]
Purification
The crude Fmoc-6-chloro-L-tryptophan can be purified by flash column chromatography on silica (B1680970) gel.
-
Eluent: A mixture of hexanes:EtOAc:AcOH (10:9:1) has been reported to be effective.[2]
Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed for purification.
Protocol 2: Alternative Enzymatic Synthesis of this compound
This compound can also be synthesized directly from 6-chloroindole and L-serine using the enzyme tryptophan synthase. This method offers high enantiomeric purity (>99% e.e.).[1] The resulting this compound can then be Fmoc-protected as described in Step 3 of Protocol 1.
Data Presentation
| Parameter | Nα-acetyl-6-chloro-D,L-tryptophan | This compound | Fmoc-6-chloro-L-tryptophan |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | C₁₁H₁₁ClN₂O₂ | C₂₆H₂₁ClN₂O₄ |
| Molecular Weight | 280.71 g/mol | 238.67 g/mol [3] | 460.91 g/mol [4][5] |
| Typical Yield | ~74%[2] | ~43% (from racemic mixture)[2] | ~98% (from this compound)[2] |
| Appearance | - | - | White to off-white solid |
Characterization Data
¹H NMR (500 MHz, CD₃OD):
-
δ 3.16-3.32 (m, 2H), 4.65 (t, 1H), 6.98 (dd, 1H), 7.12 (s, 1H), 7.3-7.55 (m, 8H), 7.79 (d, 2H).
Mass Spectrometry (ESI):
-
Calculated for C₂₆H₂₁ClN₂O₄ [M+H]⁺: m/z 460.12.
-
Found: m/z 460.4.
High-Performance Liquid Chromatography (HPLC):
Purity analysis of Fmoc-protected amino acids is typically performed using reverse-phase HPLC. While specific conditions for Fmoc-6-chloro-L-tryptophan are not detailed in the primary source, a general method would involve:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at 254 nm or 280 nm.
Visualizations
Caption: Chemical synthesis workflow for Fmoc-6-chloro-L-tryptophan.
Caption: Purification workflow for Fmoc-6-chloro-L-tryptophan.
References
- 1. [논문]Enzymatic synthesis of chloro-L-tryptophans [scienceon.kisti.re.kr]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-6-chloro L-tryptophan | 908847-42-7 | FF23534 [biosynth.com]
- 5. scbt.com [scbt.com]
6-Chloro-L-tryptophan: A Versatile Building Block for the Synthesis of Bioactive Natural Products
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. Its unique structure, featuring a chlorine atom on the indole (B1671886) ring, makes it a valuable chiral building block in the synthesis of a variety of complex natural products with significant biological activities. The presence of the chlorine atom can influence the molecule's conformation, lipophilicity, and metabolic stability, often leading to enhanced or novel therapeutic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of notable natural products, including the indolocarbazole alkaloid rebeccamycin (B1679247) and the potent antimitotic agent diazonamide A.
Natural Products Derived from 6-Halogenated Tryptophan
This compound and its bromo-analogue are key precursors in the synthesis of several classes of bioactive natural products.
Rebeccamycin and its Analogues
Rebeccamycin is a prominent member of the indolocarbazole family of natural products, known for its antitumor properties.[1] It functions as a topoisomerase I inhibitor, an enzyme crucial for DNA replication and transcription.[2][3] By stabilizing the topoisomerase I-DNA cleavage complex, rebeccamycin and its analogues induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[4][5] Several synthetic analogues of rebeccamycin have entered clinical trials for various cancers.[2]
Diazonamides
Diazonamide A is a highly potent antimitotic agent isolated from the marine ascidian Diazona angulata.[4][6] Its complex heterocyclic structure is derived from several amino acids, including a 6-halogenated tryptophan residue. Diazonamide A exhibits a unique mechanism of action, disrupting mitotic spindle formation by interacting with ornithine aminotransferase (OAT), a mitochondrial enzyme not previously associated with mitosis.[4][6] This distinct mechanism makes it an attractive candidate for the development of novel anticancer therapeutics.
Martefragin A
Martefragin A is a marine alkaloid isolated from the red alga Martensia fragilis.[7] It possesses a halogenated indole core and has demonstrated potent antioxidant activity by inhibiting lipid peroxidation.[7][8]
Quantitative Data
The following table summarizes the biological activity of natural products and their analogues synthesized using 6-halogenated tryptophan building blocks.
| Compound/Analogue | Target/Activity | Cell Line/Assay | IC50/GI50 (µM) | Reference(s) |
| Rebeccamycin | Topoisomerase I inhibitor | Mouse B16 melanoma | 0.48 | [2] |
| Rebeccamycin | Topoisomerase I inhibitor | P388 leukemia | 0.50 | [2] |
| Bromoacetyl Rebeccamycin Derivative | Topoisomerase I poison | P388 leukemia | Highly cytotoxic | [9] |
| Diazonamide A | Antimitotic | 1A9 human ovarian carcinoma | 0.002-0.005 | [5] |
| Diazonamide A | Antimitotic | PC-3 human prostate carcinoma | 0.002-0.005 | [5] |
| Diazonamide A | Antimitotic | MCF-7 human breast carcinoma | 0.002-0.005 | [5] |
| Diazonamide A | Antimitotic | A549 human lung carcinoma | 0.002-0.005 | [5] |
| Diazonamide A Analogue (AB-5) | Antimitotic | Various human and murine tumors | Nanomolar range | [4] |
| Martefragin A | Lipid Peroxidation Inhibition | Rat liver microsomes | 2.8 | [7][8] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from 6-chloroindole (B17816) and L-serine.
Step 1: Synthesis of N-acetyl-6-chloro-D,L-tryptophan
-
To a solution of 6-chloroindole (500 mg, 3.31 mmol) in acetic acid (10 mL), add L-serine (695 mg, 6.62 mmol) and acetic anhydride (B1165640) (3.1 mL, 33.1 mmol).
-
Stir the mixture at 73°C for 4 hours under an argon atmosphere.
-
Concentrate the reaction mixture to half of its original volume under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (B1210297) (EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude N-acetyl-6-chloro-D,L-tryptophan.
-
Yield: 686 mg (74%)
-
Step 2: Enzymatic Resolution to this compound
-
Dissolve N-acetyl-6-chloro-D,L-tryptophan (686 mg, 2.45 mmol) in 50 mL of a pH 8.0 phosphate (B84403) buffer containing 1 mM CoCl₂·6H₂O.
-
Add Acylase I (500 mg) to the solution.
-
Stir the mixture at 37°C for 24 hours, maintaining the pH at 8.0 by occasional addition of LiOH.
-
Heat the reaction mixture to 60°C for 5 minutes to deactivate the enzyme.
-
Cool the mixture to room temperature and filter through Celite.
-
Acidify the filtrate to approximately pH 3 with HCl and extract with EtOAc to remove the unreacted N-acetyl-6-chloro-D-tryptophan.
-
Lyophilize the aqueous layer to obtain crude this compound.
-
Estimated Yield: 43% (based on the L-enantiomer)
-
Protocol 2: Incorporation of 6-Halogenated Tryptophan in Peptide Synthesis (General Solid-Phase Peptide Synthesis Protocol)
This protocol provides a general method for incorporating protected this compound (e.g., Fmoc-6-Cl-L-Trp-OH) into a peptide sequence using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids, including Fmoc-6-chloro-L-tryptophan-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Trifluoroacetic acid (TFA) for cleavage
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (e.g., Fmoc-6-chloro-L-tryptophan-OH) (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Experimental Workflows
Rebeccamycin Biosynthesis and Mechanism of Action
The biosynthesis of rebeccamycin involves a series of enzymatic steps starting from a chlorinated tryptophan precursor. Its mechanism of action as a topoisomerase I inhibitor leads to DNA damage and subsequent apoptosis.
Diazonamide A Antimitotic Signaling
Diazonamide A disrupts mitosis by interacting with ornithine aminotransferase (OAT), leading to spindle assembly defects and cell cycle arrest.
Synthetic Workflow for Halogenated Natural Products
The general workflow for synthesizing natural products using this compound involves the initial synthesis of the halogenated amino acid, followed by its incorporation into a larger scaffold, and subsequent chemical modifications to yield the final product.
Conclusion
This compound is a crucial building block for the synthesis of a diverse range of bioactive natural products. Its incorporation can significantly impact the pharmacological properties of the final molecule. The protocols and data presented in this application note provide a valuable resource for researchers in natural product synthesis and drug discovery, facilitating the exploration of novel therapeutic agents based on this versatile halogenated amino acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Diazonamide toxins reveal an unexpected function for ornithine delta-amino transferase in mitotic cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
- 7. Martefragin A, a novel indole alkaloid isolated from red alga, inhibits lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses and biological activities of rebeccamycin analogues. Introduction of a halogenoacetyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with 6-Chloro-L-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid 6-chloro-L-tryptophan into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of halogenated tryptophan analogs can significantly modulate the biological activity, conformational properties, and metabolic stability of peptides, making them valuable tools in drug discovery and chemical biology.
Introduction to this compound in Peptide Synthesis
The incorporation of this compound into peptide sequences is a strategic approach to enhance their therapeutic potential. The chlorine atom at the 6-position of the indole (B1671886) ring can alter the electronic properties of the side chain, potentially leading to improved binding affinity and selectivity for biological targets.[1][2] This modification is particularly relevant for peptides targeting receptors where indole ring interactions are crucial, such as in RGD peptides that bind to integrins.[2][3] Standard Fmoc-SPPS protocols are generally applicable for the synthesis of peptides containing this compound, with special considerations for protecting the indole nitrogen to prevent side reactions.[1]
Key Considerations for SPPS with this compound
While standard Fmoc-SPPS protocols are largely compatible with this compound, researchers should be mindful of the following:
-
Indole Side-Chain Protection: The indole ring of tryptophan is susceptible to oxidation and alkylation during peptide synthesis and cleavage.[4] To mitigate these side reactions, it is highly recommended to use Fmoc-6-chloro-L-tryptophan with a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen (Fmoc-6-Cl-Trp(Boc)-OH). This prevents modification of the indole ring during the acidic cleavage step.[3]
-
Coupling Reactions: Standard coupling reagents such as HBTU, HATU, and DIC/Oxyma can be effectively used for the incorporation of Fmoc-6-chloro-L-tryptophan.[5] Due to the steric hindrance of the Fmoc group and the modified side chain, a double coupling strategy may be employed to ensure complete incorporation, especially in long or difficult sequences.
-
Deprotection: The Fmoc group is removed using a standard solution of 20% piperidine (B6355638) in DMF.[5] The cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with a trifluoroacetic acid (TFA)-based cocktail.
-
Cleavage and Scavengers: During the final TFA cleavage, reactive cationic species are generated from the protecting groups, which can lead to side reactions with sensitive residues like tryptophan.[4] The use of a scavenger cocktail is crucial to quench these reactive species. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[2]
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of a peptide containing this compound. These can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-6-Cl-Trp(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
-
Acetonitrile (B52724) (ACN)
-
Milli-Q water
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.
-
Add DMF to swell the resin and gently agitate for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
Protocol 2: Amino Acid Coupling
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For Fmoc-6-Cl-Trp(Boc)-OH, a longer coupling time or a second coupling may be beneficial.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: Peptide Cleavage and Deprotection
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the solution to separate the resin from the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Peptide Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[6]
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the purified peptide by analytical HPLC and mass spectrometry (MS).[6]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the synthesis of peptides containing this compound in the public domain, the following table provides representative values based on standard Fmoc-SPPS of similar modified peptides. Actual yields and purities will vary depending on the peptide sequence, length, and synthesis conditions.
| Parameter | Representative Value | Notes |
| Coupling Efficiency | >99% per step | Monitored by Kaiser test. Double coupling may be required for complex sequences. |
| Crude Peptide Purity | 50-80% | Dependent on sequence and successful mitigation of side reactions. |
| Overall Yield (after purification) | 10-40% | Highly sequence-dependent. |
| Final Purity | >95% | Achievable with standard RP-HPLC purification.[6] |
Potential Side Reactions and Mitigation
The primary side reaction of concern when using tryptophan derivatives is the modification of the indole ring.
| Side Reaction | Description | Mitigation Strategy |
| Alkylation | Electrophilic attack on the indole ring by carbocations generated during TFA cleavage. | Use of scavengers like TIS in the cleavage cocktail.[4] |
| Oxidation | Oxidation of the indole ring, which can occur during synthesis or storage. | Use of a Boc protecting group on the indole nitrogen. Minimize exposure to light and air. |
Application Example: RGD Peptides Targeting Integrins
Peptides containing the Arg-Gly-Asp (RGD) motif are known to bind to integrin receptors, which are transmembrane proteins involved in cell adhesion and signaling.[7] The incorporation of this compound into RGD peptides can enhance their binding affinity and selectivity for specific integrin subtypes, such as αvβ3, which is often overexpressed in cancer cells.[2][8] This makes these modified peptides promising candidates for targeted cancer therapy and imaging.
Visualizations
Experimental Workflow for SPPS with this compound
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Integrin αvβ3 Signaling Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Coupling Fmoc-6-chloro-L-tryptophan in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-6-chloro-L-tryptophan is a critical building block in the synthesis of novel peptides for therapeutic and research applications. The incorporation of a chlorine atom at the 6-position of the indole (B1671886) ring can significantly modulate the physicochemical properties of the resulting peptide, including its binding affinity, metabolic stability, and conformational preference. However, the steric hindrance presented by the chloro substituent, combined with the bulky Fmoc protecting group, can pose challenges during solid-phase peptide synthesis (SPPS), potentially leading to incomplete coupling and the formation of deletion sequences.
These application notes provide a comprehensive guide to effective coupling strategies for Fmoc-6-chloro-L-tryptophan, including a comparative analysis of common coupling reagents, detailed experimental protocols, and troubleshooting advice to optimize peptide yield and purity.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like Fmoc-6-chloro-L-tryptophan. The following table summarizes the expected performance of various classes of coupling reagents based on data extrapolated from studies on other sterically hindered tryptophan derivatives.[1] The efficiency of these reagents is critical for driving the reaction to completion and minimizing side reactions.
| Coupling Reagent Class | Example Reagent(s) | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Key Advantages | Potential Disadvantages |
| Carbodiimides | DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation.[1] | Slower reaction rates, potential for N-acylurea formation.[1] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used.[1] | Potential for guanidinylation if used in excess.[1] |
| Aminium/Uronium Salts | HATU, COMU | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization.[1] | Higher cost, potential for guanidinylation (HATU).[1] |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation.[1] | Byproducts can be difficult to remove in solution-phase synthesis.[1] |
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.[1] For challenging couplings involving Fmoc-6-chloro-L-tryptophan, aminium/uronium salts like HATU or COMU are often the reagents of choice due to their high reactivity.
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-6-chloro-L-tryptophan to a resin-bound peptide using representative reagents from different classes. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Coupling using DIC/HOBt
This protocol is a cost-effective method suitable for many standard peptide syntheses.
Materials:
-
Fmoc-6-chloro-L-tryptophan
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Kaiser test kit or equivalent method for monitoring coupling completion
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-6-chloro-L-tryptophan (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Incubation: Agitate the reaction mixture at room temperature for 60-120 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).
Protocol 2: Coupling using HBTU/DIPEA
This protocol utilizes a common and efficient aminium salt coupling reagent.
Materials:
-
Fmoc-6-chloro-L-tryptophan
-
Peptide-resin with a free N-terminal amine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-6-chloro-L-tryptophan (3 equivalents) and HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Use the Kaiser test to monitor the reaction progress.
-
Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).
Protocol 3: High-Efficiency Coupling using HATU/DIPEA
This protocol is recommended for particularly difficult couplings or to ensure the highest possible yield.
Materials:
-
Fmoc-6-chloro-L-tryptophan
-
Peptide-resin with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-6-chloro-L-tryptophan (3 equivalents) and HATU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Incubation: Agitate the reaction mixture at room temperature for 20-45 minutes.
-
Monitoring: Use the Kaiser test to monitor the reaction progress.
-
Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).
Visualization of Experimental Workflows
The following diagrams illustrate the general workflow for the coupling of Fmoc-6-chloro-L-tryptophan and the logical relationship between different classes of coupling reagents.
Caption: General workflow for a single coupling cycle of Fmoc-6-chloro-L-tryptophan in SPPS.
Caption: Logical relationship for selecting a coupling reagent based on coupling difficulty.
Troubleshooting and Optimization
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling step is recommended. For subsequent couplings of Fmoc-6-chloro-L-tryptophan in the same sequence, it may be beneficial to increase the coupling time or switch to a more powerful coupling reagent like HATU or COMU.
-
Racemization: While the Fmoc group helps to suppress racemization, the use of additives like HOBt or OxymaPure is crucial, especially with carbodiimide (B86325) reagents. Aminium and phosphonium reagents generally exhibit low levels of racemization.
-
Indole Protection: The indole side chain of tryptophan can be susceptible to modification during peptide synthesis and cleavage. For peptides containing multiple tryptophan residues or other sensitive amino acids, the use of a Boc protecting group on the indole nitrogen of Fmoc-6-chloro-L-tryptophan (i.e., Fmoc-6-Cl-Trp(Boc)-OH) is highly recommended to prevent side reactions.
-
Double Coupling: For particularly challenging sequences, a "double coupling" strategy, where the coupling step is repeated before moving to the next deprotection, can be effective in ensuring a high yield of the desired peptide.
By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions, researchers can successfully incorporate Fmoc-6-chloro-L-tryptophan into their peptide sequences, paving the way for the development of novel and potent peptide-based therapeutics and research tools.
References
Application Note: HPLC Purification of Synthetic Peptides Containing 6-Chloro-L-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 6-chloro-L-tryptophan, into peptide sequences is a powerful strategy for modulating their biological activity, stability, and conformational properties. The chlorine atom at the 6-position of the indole (B1671886) ring significantly increases the hydrophobicity of the tryptophan residue, which in turn influences the overall properties of the peptide. Following solid-phase peptide synthesis (SPPS), reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of the crude peptide product. This application note provides a detailed protocol for the analytical and preparative HPLC purification of peptides containing this compound.
Physicochemical Properties of this compound
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 238.67 g/mol | [1][2] |
| Melting Point | 264-265 °C | [1] |
| LogP | 1.63 | [1] |
The LogP value of 1.63 for this compound indicates a significantly higher hydrophobicity compared to natural L-tryptophan (LogP ≈ -1.1). This increased hydrophobicity is the primary factor influencing the retention behavior of peptides containing this modified amino acid in RP-HPLC. Peptides incorporating this compound will exhibit longer retention times on reversed-phase columns compared to their non-halogenated analogs. This characteristic must be considered when developing the HPLC purification method.
Experimental Workflow
The general workflow for the purification of a synthetic peptide containing this compound is outlined below.
Caption: General workflow for the synthesis, purification, and analysis of peptides containing this compound.
Experimental Protocols
Sample Preparation
-
Weigh the crude, lyophilized peptide.
-
Dissolve the peptide in a minimal amount of a strong solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
-
Dilute the dissolved peptide with Mobile Phase A (see below) to the desired concentration for injection. The final concentration of the strong solvent should be minimized to avoid peak distortion.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.
Analytical HPLC Protocol
This protocol is designed to determine the retention time of the target peptide and to optimize the separation from impurities.
Instrumentation and Columns:
-
HPLC System: An analytical HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is recommended. A column with a wide pore size (300 Å) is often suitable for peptides.
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 300 Å, 4.6 x 250 mm |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm and 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| Gradient | See table below |
Analytical Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 40 | 65 |
| 45 | 95 |
| 50 | 95 |
| 51 | 5 |
| 60 | 5 |
Preparative HPLC Protocol
This protocol is for the purification of larger quantities of the peptide. The gradient should be optimized based on the results from the analytical run.
Instrumentation and Columns:
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: A reversed-phase C18 column with a larger diameter (e.g., 21.2 x 250 mm).
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 10 µm, 300 Å, 21.2 x 250 mm |
| Flow Rate | 18-20 mL/min |
| Detection | 220 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Gradient | See table below |
Preparative Gradient Profile (Example):
This is an example of a focused gradient. The actual gradient should be adjusted based on the retention time (RT) of the target peptide from the analytical run. The shallow gradient should bracket the elution of the target peptide.
| Time (min) | % Mobile Phase B |
| 0 | (RT %B) - 10% |
| 5 | (RT %B) - 10% |
| 35 | (RT %B) + 10% |
| 40 | 95 |
| 45 | 95 |
| 46 | (RT %B) - 10% |
| 55 | (RT %B) - 10% |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling: Combine the fractions that meet the desired purity level.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Logical Relationship for Gradient Optimization
Caption: Logical workflow for optimizing the preparative HPLC gradient based on analytical results.
Data Presentation
The following table provides an example of how to present the purification data for a hypothetical peptide containing this compound.
Table 1: Summary of HPLC Purification Results
| Sample | Injection Volume (µL) | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Peptide | 20 | 25.8 | 65.3 | ~65% |
| Purified Peptide | 20 | 25.9 | 98.7 | >98% |
Conclusion
The successful purification of peptides containing the hydrophobic, unnatural amino acid this compound is readily achievable using standard reversed-phase HPLC protocols. The key to an efficient purification is the development of a focused gradient for the preparative step, which is informed by an initial analytical separation. The increased hydrophobicity of the this compound residue will lead to longer retention times, and the gradient conditions should be adjusted accordingly. The protocols and guidelines presented in this application note provide a solid foundation for researchers to purify these modified peptides to a high degree of purity, suitable for a wide range of downstream applications in research and drug development.
References
Application Note: Mass Spectrometry Analysis of 6-chloro-L-tryptophan Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. Its incorporation into peptides is of significant interest in drug discovery and development due to the unique physicochemical properties conferred by the chlorine atom, which can enhance biological activity, metabolic stability, and binding affinity. Accurate and robust analytical methods are crucial for the characterization of these modified peptides. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for the unambiguous identification and quantification of this compound-containing peptides. This application note provides detailed protocols and data analysis strategies for the mass spectrometric analysis of such peptides.
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound peptides.
Application Notes
Sample Preparation
Peptides containing this compound can be obtained either through solid-phase peptide synthesis using the modified amino acid or by enzymatic halogenation of a tryptophan-containing precursor peptide. For mass spectrometry analysis, it is crucial to ensure the purity of the peptide sample. High-performance liquid chromatography (HPLC) is often employed for purification. Following purification, the peptide concentration should be accurately determined.
LC-MS/MS Analysis
The separation of the chlorinated peptide from its unmodified counterpart and other impurities is typically achieved by reversed-phase HPLC. The use of formic acid as a mobile phase additive is recommended for compatibility with mass spectrometry, as trifluoroacetic acid (TFA) can cause ion suppression.[1][2]
The mass spectrometer is operated in a data-dependent acquisition mode, where a full MS scan (MS1) is followed by MS/MS scans of the most abundant precursor ions. The presence of a this compound residue will result in a characteristic mass increase of 33.9613 Da (for ³⁵Cl) or 35.9584 Da (for ³⁷Cl) compared to the unmodified tryptophan residue. The isotopic pattern of the precursor ion, showing a characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, is a key indicator of chlorination.
Data Analysis and Interpretation
The primary identification of a this compound-containing peptide is based on the accurate mass measurement of the precursor ion in the MS1 spectrum. The observed mass should correspond to the theoretical mass of the peptide with the chlorine modification.
Subsequent MS/MS analysis provides fragmentation data for sequence confirmation. The fragmentation of peptides in a mass spectrometer, typically through collision-induced dissociation (CID), results in a series of b- and y-ions from cleavages along the peptide backbone.[3] The mass of the fragment ions containing the this compound residue will be shifted accordingly.
A potential characteristic fragmentation for chlorinated compounds is the neutral loss of hydrogen chloride (HCl), which would correspond to a mass loss of 35.9767 Da (for H³⁵Cl) or 37.9738 Da (for H³⁷Cl) from the precursor or fragment ions. While the fragmentation of the indole (B1671886) ring of tryptophan can be complex, the presence of a chlorine atom may influence the fragmentation pathways.[4][5]
Data Presentation
The following tables provide theoretical data for a hypothetical peptide, "Ala-Gly-(6-Cl-Trp)-Val-Leu", to illustrate the expected mass spectrometric data.
Table 1: Theoretical Fragment Ions for the Peptide "Ala-Gly-(6-Cl-Trp)-Val-Leu"
Note: The following data is theoretical and calculated for the monoisotopic masses ([M+H]⁺) containing ³⁵Cl. Experimental results may vary.
| Ion | Sequence | m/z | Ion | Sequence | m/z |
| b₁ | A | 72.04 | y₁ | L | 132.10 |
| b₂ | AG | 129.07 | y₂ | VL | 231.17 |
| b₃ | AG(6-Cl-W) | 367.11 | y₃ | (6-Cl-W)VL | 469.21 |
| b₄ | AG(6-Cl-W)V | 466.18 | y₄ | G(6-Cl-W)VL | 526.23 |
| y₅ | AG(6-Cl-W)VL | 597.27 |
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase, e.g., Agilent AdvanceBio Peptide Mapping |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS1 Scan Range | m/z 300-2000 |
| MS/MS | Data-Dependent Acquisition (Top 3-5 precursors) |
| Collision Energy | Optimized for peptide fragmentation (e.g., 25-35 arbitrary units) |
| Resolution | High resolution for precursor and fragment ions |
Protocols
Protocol 1: Enzymatic Chlorination of a Tryptophan-Containing Peptide
This protocol is adapted from methodologies described for enzymatic halogenation of peptides.[6]
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the tryptophan-containing peptide (e.g., 1 mM), a tryptophan halogenase (e.g., 10 µM), FAD (e.g., 10 µM), NADH (e.g., 2 mM), a flavin reductase, and NaCl (e.g., 50 mM) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at room temperature with gentle mixing for a specified time (e.g., 2-24 hours). The reaction progress can be monitored by taking aliquots at different time points.
-
Reaction Quenching: Stop the reaction by heat inactivation of the enzymes (e.g., 95 °C for 10 minutes) or by adding a quenching solution (e.g., 10% formic acid).
-
Sample Cleanup: Centrifuge the quenched reaction to pellet any precipitated protein. The supernatant containing the chlorinated peptide can be directly analyzed by LC-MS/MS or further purified.
Protocol 2: LC-MS/MS Analysis of this compound Peptides
-
Sample Preparation: Dilute the purified peptide sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration suitable for LC-MS/MS analysis (e.g., 1-10 µM).
-
Injection: Inject an appropriate volume of the sample (e.g., 5 µL) onto the LC system.
-
Chromatographic Separation: Separate the peptides using the gradient conditions outlined in Table 2.
-
Mass Spectrometric Detection:
-
Acquire MS1 scans to detect the precursor ions of the unmodified and chlorinated peptides. Look for the characteristic isotopic signature of chlorine.
-
Set up a data-dependent acquisition method to trigger MS/MS fragmentation of the most intense precursor ions.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., Agilent MassHunter, Thermo Xcalibur).
-
Identify the precursor ion corresponding to the this compound peptide based on its accurate mass and isotopic pattern.
-
Analyze the MS/MS spectrum to confirm the peptide sequence by matching the observed b- and y-ions to the theoretical fragmentation pattern (as exemplified in Table 1).
-
Search for a characteristic neutral loss of HCl.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Assessing MS/MS Search Algorithms for Optimal Peptide Identification [thermofisher.com]
- 3. Mascot help: Peptide fragmentation [matrixscience.com]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Characterization of Peptides with 6-chloro-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 6-chloro-L-tryptophan, into peptides is a powerful strategy in drug discovery and chemical biology. The addition of a chlorine atom to the tryptophan indole (B1671886) ring can modulate a peptide's conformational preferences, hydrophobicity, and binding affinity for its biological target. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the three-dimensional structure and dynamics of these modified peptides at atomic resolution. This document provides detailed application notes and protocols for the NMR characterization of peptides containing this compound.
Data Presentation: Predicted Chemical Shifts
Table 1: Predicted ¹H Chemical Shifts for a this compound Residue in a Peptide
| Proton | Predicted Chemical Shift (ppm) | Notes |
| Hα | 4.70 | Typical range for α-protons in peptides. |
| Hβ1 | 3.40 | Diastereotopic proton, influenced by side-chain conformation. |
| Hβ2 | 3.30 | Diastereotopic proton, influenced by side-chain conformation. |
| Hδ1 | 7.25 | Indole ring proton. |
| Hε1 (NH) | 10.10 | Indole nitrogen proton, exchangeable with solvent. |
| Hε3 | 7.65 | Indole ring proton. |
| Hζ2 | 7.15 | Indole ring proton. |
| Hη2 | 7.50 | Indole ring proton. |
Table 2: Predicted ¹³C Chemical Shifts for a this compound Residue in a Peptide
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Cα | 55.5 | Typical range for α-carbons in peptides. |
| Cβ | 28.0 | Side-chain carbon. |
| Cγ | 110.0 | Indole ring carbon. |
| Cδ1 | 124.0 | Indole ring carbon. |
| Cδ2 | 121.5 | Indole ring carbon. |
| Cε2 | 136.0 | Indole ring carbon. |
| Cε3 | 118.0 | Indole ring carbon. |
| Cζ2 | 120.0 | Indole ring carbon. |
| Cζ3 | 111.0 | Indole ring carbon. |
| Cη2 | 125.0 | Indole ring carbon. |
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the complete characterization of a peptide containing this compound.
Protocol 1: Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the peptide containing this compound using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Dissolution: Dissolve the purified peptide in a suitable NMR buffer. A common buffer is 90% H₂O / 10% D₂O, containing 20 mM sodium phosphate (B84403) at pH 6.5. The D₂O is necessary to provide a lock signal for the NMR spectrometer.
-
Concentration: The typical peptide concentration for NMR studies is between 0.5 and 2 mM.
-
Additives: If the peptide is prone to aggregation, consider adding small amounts of organic co-solvents (e.g., deuterated acetonitrile (B52724) or trifluoroethanol) or detergents.
-
Internal Standard: Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift referencing.
Protocol 2: 1D ¹H NMR Spectroscopy
-
Purpose: To obtain a general overview of the sample, check for purity, and assess the dispersion of signals.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).
-
Spectral Width: 12-16 ppm, centered around 4.7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the internal standard.
-
Protocol 3: 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify coupled proton spin systems within each amino acid residue.
-
Acquisition Parameters:
-
Pulse Sequence: A standard TOCSY sequence with a clean mixing sequence (e.g., MLEV-17 or DIPSI-2).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Points (t2): 2048-4096.
-
Number of Increments (t1): 256-512.
-
Mixing Time: 60-80 ms.
-
Number of Scans per Increment: 8-16.
-
-
Processing:
-
Apply appropriate window functions in both dimensions.
-
Zero-fill to at least double the number of points in the t1 dimension.
-
Perform Fourier transformation in both dimensions.
-
Phase and baseline correct the 2D spectrum.
-
Protocol 4: 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure.
-
Acquisition Parameters:
-
Pulse Sequence: A standard phase-sensitive NOESY sequence.
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Points (t2): 2048-4096.
-
Number of Increments (t1): 256-512.
-
Mixing Time: 100-300 ms. The optimal mixing time should be determined experimentally.
-
Number of Scans per Increment: 16-32.
-
-
Processing:
-
Process the data similarly to the TOCSY spectrum.
-
Protocol 5: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate directly bonded protons and carbons, aiding in the assignment of carbon resonances.
-
Acquisition Parameters:
-
Pulse Sequence: A standard sensitivity-enhanced HSQC experiment with gradient selection.
-
Spectral Width (¹H): 12-16 ppm.
-
Spectral Width (¹³C): Dependent on the expected chemical shift range of the carbons (e.g., 80-100 ppm for aliphatic and 40-50 ppm for aromatic regions).
-
Number of Points (t2): 1024-2048.
-
Number of Increments (t1): 128-256.
-
Number of Scans per Increment: 16-64.
-
-
Processing:
-
Process the data using appropriate window functions and Fourier transformation.
-
Mandatory Visualizations
Caption: Experimental workflow for NMR characterization.
Caption: Resonance assignment strategy.
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for the NMR characterization of peptides containing this compound. The predicted chemical shifts serve as a valuable starting point for resonance assignment. By following the detailed experimental protocols, researchers can obtain high-quality NMR data to elucidate the three-dimensional structure and dynamics of these modified peptides, which is crucial for understanding their biological function and for guiding further drug development efforts.
Application Notes and Protocols for the Enzymatic Resolution of 6-chloro-DL-tryptophan
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-chloro-tryptophan is a halogenated derivative of the essential amino acid tryptophan. The enantiomers of 6-chloro-tryptophan, 6-chloro-L-tryptophan and 6-chloro-D-tryptophan, are valuable building blocks in medicinal chemistry and drug development.[1] Specifically, 6-chloro-D-tryptophan is utilized in the synthesis of pharmaceuticals targeting neurological disorders and in neuroscience research to investigate serotonin (B10506) pathways.[1] The stereochemistry of these molecules is critical for their biological activity, necessitating the development of efficient methods for their separation.
Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to obtain enantiomerically pure compounds. This application note provides detailed protocols for the enzymatic resolution of racemic 6-chloro-DL-tryptophan, focusing on the use of L-aminoacylase. Alternative enzymatic strategies and analytical methods for monitoring the resolution are also discussed.
Principle of Enzymatic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. In the context of 6-chloro-DL-tryptophan, a common strategy involves the enantioselective hydrolysis of a derivatized racemic mixture, such as N-acetyl-6-chloro-DL-tryptophan. An enzyme like L-aminoacylase will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted. The resulting mixture of this compound and N-acetyl-6-chloro-D-tryptophan can then be separated based on their different chemical properties.
Experimental Protocols
Enzymatic Resolution of N-acetyl-6-chloro-DL-tryptophan using L-aminoacylase
This protocol is based on the enantioselective synthesis of this compound.[2]
Materials:
-
N-acetyl-6-chloro-DL-tryptophan
-
L-aminoacylase (from Aspergillus sp. or other sources)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Reaction vessel with temperature and pH control
Protocol:
-
Substrate Preparation: Dissolve N-acetyl-6-chloro-DL-tryptophan in deionized water. Adjust the pH to 7.0 with 1 M NaOH to ensure complete dissolution. The final concentration of the substrate should be in the range of 50-100 mM.
-
Enzyme Activation: Prepare a stock solution of L-aminoacylase in deionized water. To activate the enzyme, add CoCl₂·6H₂O to a final concentration of 0.5-1.0 mM. Incubate the enzyme solution at 37 °C for 1 hour.
-
Enzymatic Reaction:
-
Transfer the substrate solution to a temperature-controlled reaction vessel and maintain the temperature at 37 °C.
-
Add the pre-activated L-aminoacylase solution to the reaction mixture. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) can be used.
-
Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 1 M NaOH. The progress of the reaction can be monitored by the consumption of NaOH.
-
Allow the reaction to proceed for 24-48 hours, or until approximately 50% conversion is reached (indicating complete conversion of the L-enantiomer).
-
-
Reaction Termination and Product Separation:
-
Terminate the reaction by adjusting the pH to 4.0 with 1 M HCl. This will precipitate the unreacted N-acetyl-6-chloro-D-tryptophan.
-
Filter the reaction mixture to collect the precipitated N-acetyl-6-chloro-D-tryptophan.
-
The filtrate contains the desired this compound.
-
-
Purification of this compound:
-
The filtrate can be further purified by crystallization or chromatography.
-
For crystallization, concentrate the filtrate under reduced pressure and allow the product to crystallize.
-
-
Isolation of 6-chloro-D-tryptophan:
-
The collected N-acetyl-6-chloro-D-tryptophan can be hydrolyzed chemically (e.g., by acid or base treatment) to obtain 6-chloro-D-tryptophan.
-
Alternative Enzymatic Strategies
While L-aminoacylase is a common choice, other enzymes can be explored for the resolution of 6-chloro-DL-tryptophan or its derivatives.
-
D-Amino Acid Oxidase (DAAO): This enzyme specifically oxidizes D-amino acids to their corresponding α-keto acids.[3][4] By applying DAAO to 6-chloro-DL-tryptophan, the D-enantiomer would be converted to 3-(6-chloroindolyl)pyruvic acid, allowing for the separation of the unreacted this compound.
-
Lipases: Lipases are versatile enzymes that can be used for the enantioselective hydrolysis or esterification of N-acylated amino acids in organic solvents.[5] The resolution of N-acyl-6-chloro-DL-tryptophan could be achieved through lipase-catalyzed hydrolysis or the reverse reaction of esterification in an organic solvent.
Analytical Methods for Chiral Analysis
Accurate determination of the enantiomeric excess (e.e.) is crucial for evaluating the success of the resolution. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.[6][7][8]
Chiral HPLC Method for 6-chloro-tryptophan Enantiomers:
A reported method for the enantiomeric separation of 6-chloro-tryptophan utilizes a Cinchona alkaloid-based zwitterionic chiral stationary phase.[2]
| Parameter | Condition |
| Column | CHIRALPAK® ZWIX(+) (or equivalent) |
| Mobile Phase | Methanol/Water (98:2, v/v) containing 50 mM formic acid and 25 mM diethylamine |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Under these conditions, baseline separation of the D- and L-enantiomers of 6-chloro-tryptophan can be achieved, allowing for the accurate determination of the enantiomeric excess of the product.[2]
Data Presentation
Table 1: Summary of Chiral HPLC Conditions for 6-chloro-tryptophan Analysis.
| Parameter | Value | Reference |
| Stationary Phase | Cinchona alkaloid-based zwitterionic CSP | [2] |
| Mobile Phase | MeOH/H₂O (98/2) + 50 mM Formic Acid + 25 mM Diethylamine | [2] |
| Flow Rate | 0.5 mL/min | [2] |
| Wavelength | 254 nm | [2] |
| Separation Factor (α) | > 1.25 | [2] |
| Optical Purity Achieved | > 99.0% | [2] |
Visualizations
Caption: Experimental workflow for the enzymatic resolution of N-acetyl-6-chloro-DL-tryptophan.
Caption: Reaction pathway for the L-aminoacylase catalyzed hydrolysis of N-acetyl-6-chloro-DL-tryptophan.
References
- 1. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The x-ray structure of d-amino acid oxidase at very high resolution identifies the chemical mechanism of flavin-dependent substrate dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Chloro-L-Tryptophan Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the proper storage, handling, and utilization of 6-chloro-L-tryptophan solutions in a laboratory setting. Adherence to these protocols is crucial for ensuring the stability, purity, and optimal performance of this compound in experimental assays.
Storage and Handling
Proper storage and handling of this compound are paramount to prevent degradation and maintain its chemical integrity. Both the powdered form and prepared solutions require specific conditions to ensure stability.
1.1. Storage Conditions
To prevent degradation, this compound in its solid form and in solution should be stored at low temperatures and protected from light.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, well-sealed container.[1] |
| 4°C | 2 years | For shorter-term storage.[1] | |
| Stock Solution (-80°C) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (-20°C) | -20°C | 1 month | For more frequent use.[1] |
1.2. Handling Precautions
When working with this compound, it is important to follow standard laboratory safety procedures to minimize exposure and prevent contamination.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[2]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[2]
-
Electrostatic Discharge: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
Solution Preparation
The solubility of this compound depends on the solvent. Proper preparation techniques are essential to achieve the desired concentration and ensure the stability of the solution.
Table 2: Solubility of this compound
| Solvent | Concentration | Preparation Notes |
| Water | 50 mg/mL (209.49 mM) | Requires sonication, warming, and pH adjustment to 12 with 1M NaOH, and heating to 60°C.[1][3] |
| DMSO | 2 mg/mL (8.38 mM) | Requires sonication. Use newly opened DMSO as it is hygroscopic, which can impact solubility.[1][3] |
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity water.
-
Sonicate the mixture to aid dissolution.
-
Gently warm the solution while stirring.
-
Adjust the pH to 12 with 1M NaOH.
-
Heat the solution to 60°C until the solid is completely dissolved.[1][3]
-
Allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 µm filter.[1]
-
Aliquot the sterilized solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Preparation of a DMSO Stock Solution
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of newly opened, anhydrous DMSO.
-
Sonicate the mixture until the solid is completely dissolved.[1][3]
-
Aliquot the solution into single-use vials and store at -80°C or -20°C.[1]
Experimental Protocols
This compound is a valuable tool in various biochemical and pharmacological studies. Below are example protocols for its use as an enzyme substrate and in assessing its effect on enzyme activity.
3.1. Use as a Substrate for Tryptophan Halogenases (e.g., KtzQ)
This compound can serve as a substrate for certain tryptophan halogenases, such as KtzQ, which is involved in the biosynthesis of kutznerides.[4][5] This protocol outlines a general method for an in vitro enzyme assay.
Protocol 3: In Vitro Assay of KtzQ with this compound
-
Prepare the Assay Buffer: A suitable buffer is 50 mM Tris-HCl, pH 7.5.
-
Prepare the Substrate Solution: Dissolve this compound in the assay buffer to a desired stock concentration.
-
Prepare Enzyme and Cofactor Solutions: Prepare solutions of purified KtzQ, the flavin reductase KtzS, and the cofactor FADH2 (or an FADH2 regenerating system).
-
Set up the Reaction: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, this compound solution, and the FADH2 solution.
-
Pre-incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the Reaction: Add the KtzQ/KtzS enzyme solution to the reaction mixture to start the reaction.
-
Time Points and Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).
-
Analysis: Analyze the quenched samples by HPLC or LC-MS to quantify the formation of the product, 6,7-dichloro-L-tryptophan.[4]
3.2. Assessment of Non-Inhibitory Effect on D-Amino Acid Oxidase (DAO)
This compound has been shown to have no inhibitory effect on D-amino acid oxidase (DAO) at concentrations up to 500 µM.[1][6] The following is a general protocol to verify this lack of inhibition.
Protocol 4: D-Amino Acid Oxidase (DAO) Activity Assay
This assay measures the production of hydrogen peroxide, a product of the DAO-catalyzed oxidation of a D-amino acid substrate.
-
Prepare Assay Buffer: A suitable buffer is 75 mM disodium (B8443419) pyrophosphate, pH 8.5.
-
Prepare Reagents:
-
DAO substrate solution (e.g., 10 mM D-serine in assay buffer).
-
Horseradish peroxidase (HRP) solution (e.g., 10 U/mL).
-
A chromogenic HRP substrate (e.g., o-dianisidine).
-
This compound solution at various concentrations in assay buffer.
-
-
Set up the Reaction: In a 96-well plate, for each concentration of this compound to be tested, prepare a reaction mixture containing the assay buffer, DAO substrate, HRP, and the chromogenic substrate.
-
Add Test Compound: Add the this compound solution to the appropriate wells. Include a control with no this compound.
-
Initiate the Reaction: Add a solution of DAO to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Compare the rates to the control to determine if there is any inhibition.
Mechanism of Action and Signaling Pathways
Halogenated tryptophans, including this compound, can influence metabolic pathways. A key pathway affected is the kynurenine (B1673888) pathway, which is responsible for the majority of tryptophan catabolism.
This compound can be metabolized in the kynurenine pathway, leading to the formation of 4-chlorokynurenine (B1664160) and 7-chlorokynurenate.[7] 7-chlorokynurenate is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7] This suggests that this compound may act as a prodrug, delivering a bioactive metabolite to the central nervous system.
Analytical Methods
The concentration and purity of this compound solutions, as well as its metabolites in experimental samples, can be determined using various analytical techniques.
5.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the separation and quantification of tryptophan and its derivatives.
Table 3: Example HPLC Parameters for Tryptophan Analysis
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and acetate (B1210297) buffer (pH 6.3) (1:9, v/v)[8] |
| Detection | Fluorescence (Excitation: ~280 nm, Emission: ~360 nm)[8] |
| Flow Rate | 1.0 mL/min |
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the structure and purity of this compound. The proton and carbon-13 NMR spectra will show characteristic shifts for the indole (B1671886) ring and the amino acid side chain.
5.3. Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying this compound and its metabolites.[9] The mass spectrum will show a characteristic isotopic pattern due to the presence of the chlorine atom.
References
- 1. Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tandem Action of the O2- and FADH2-Dependent Halogenases KtzQ and KtzR Produce 6,7-Dichlorotryptophan for Kutzneride Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem action of the O2- and FADH2-dependent halogenases KtzQ and KtzR produce 6,7-dichlorotryptophan for kutzneride assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolism of L-tryptophan to kynurenate and quinolinate in the central nervous system: effects of 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 6-Chloro-L-Tryptophan in Protein Crystallography
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into proteins represents a powerful tool in structural biology and drug discovery. 6-chloro-L-tryptophan (6Cl-Trp), a halogenated analog of tryptophan, offers unique properties for protein crystallography.[1] Its chlorine atom can serve as an anomalous scatterer for phase determination and as a biophysical probe to investigate protein structure, function, and ligand interactions. This document provides a detailed overview of the applications of this compound in protein crystallography, complete with experimental protocols for its incorporation and use in structure solution.
Introduction to this compound
This compound is a derivative of L-tryptophan where a chlorine atom replaces the hydrogen at the 6th position of the indole (B1671886) ring.[1] This substitution provides a heavy atom with a distinct X-ray scattering signature compared to the carbon, nitrogen, and oxygen atoms that constitute the bulk of a protein. The primary methods for introducing 6Cl-Trp into a target protein are through site-specific incorporation using genetic code expansion or, in some cases, through biosynthetic pathways in auxotrophic organisms.[2][3]
The key advantages of using 6Cl-Trp in protein crystallography include:
-
Phasing Potential : The chlorine atom (Z=17) provides a weak but measurable anomalous signal that can be exploited for Single-wavelength Anomalous Diffraction (SAD) phasing, a technique for solving the crystallographic phase problem.[4][5]
-
Structural Probe : The electron-withdrawing nature of the chlorine atom alters the electronic properties of the tryptophan indole ring, making 6Cl-Trp a sensitive probe for studying π-π and cation-π interactions, which are critical for protein stability and molecular recognition.[6]
-
Minimal Perturbation : As an isostere of tryptophan, 6Cl-Trp can often be incorporated into proteins with minimal perturbation to the overall structure and function, ensuring that the resulting crystal structure is a faithful representation of the native protein.
Key Applications
De Novo Structure Determination via SAD Phasing
The central challenge in X-ray crystallography is the "phase problem," where the measured diffraction intensities lack the phase information required to compute an electron density map.[7][8] Experimental phasing methods overcome this by introducing atoms with specific scattering properties.
Single-wavelength Anomalous Diffraction (SAD) is a powerful technique that utilizes the anomalous scattering of atoms at a specific X-ray wavelength.[9] While typically performed with heavier elements like selenium (in Selenomethionine) or bromine, recent advances in synchrotron technology and data collection strategies have made it possible to solve structures using the weaker anomalous signals from lighter atoms like sulfur (Z=16) and chlorine (Z=17).[4][10]
Incorporating one or more 6Cl-Trp residues at strategic locations in a protein provides the necessary anomalous signal to solve the phase problem without the need for preparing heavy-atom derivatives or selenomethionine-labeled protein, which can sometimes be toxic or difficult to express.
Probing Protein-Ligand Interactions
Tryptophan residues are frequently found in protein active sites and at protein-protein interfaces, where they play crucial roles in molecular recognition through hydrophobic, hydrogen bonding, and π-stacking interactions.[11][12] Substituting a native tryptophan with 6Cl-Trp allows researchers to probe these interactions with high precision.
The chlorine atom modifies the electrostatic potential and polarizability of the indole ring. By comparing the crystal structures and binding affinities of a protein-ligand complex with and without the 6Cl-Trp substitution, one can dissect the contribution of specific tryptophan residues to the binding event. This is particularly valuable in structure-based drug design for optimizing the interactions between a lead compound and its protein target.[6][13]
Quantitative Data
The successful use of 6Cl-Trp requires high-quality diffraction data. The following tables provide an example of crystallographic data for a related enzyme and a comparison of the theoretical anomalous scattering signals for elements commonly used in phasing.
Table 1: Example Crystallographic Data for Tryptophan-6-Halogenase (PDB ID: 6UL2) [14][15]
This table presents the data collection and refinement statistics for the crystal structure of tryptophan-6-halogenase BorH, an enzyme involved in the biosynthesis of chlorinated tryptophan. It serves as a benchmark for the data quality achievable in related systems.
| Data Collection | |
| PDB ID | 6UL2 |
| Resolution (Å) | 1.98 |
| Space Group | P 21 21 21 |
| Unit Cell (a, b, c in Å) | 90.79, 117.89, 223.71 |
| Wavelength (Å) | 0.979 |
| Completeness (%) | 99.9 |
| Redundancy | 6.9 |
| I/σ(I) | 15.9 |
| Refinement | |
| R-work / R-free | 0.193 / 0.229 |
| No. of atoms | 18,160 |
| Avg. B-factor (Ų) | 42.40 |
| RMSD (bonds) (Å) | 0.005 |
| RMSD (angles) (°) | 0.77 |
Table 2: Theoretical Anomalous Signal (f") for Selected Elements
This table compares the imaginary component of the anomalous scattering factor (f"), which is the source of the SAD signal, for different elements at commonly used synchrotron wavelengths. A higher f" value indicates a stronger anomalous signal.
| Element | Atomic Number (Z) | f" @ Cu Kα (1.54 Å) | f" @ Cr Kα (2.29 Å) | f" @ Se K-edge (0.98 Å) |
| Sulfur (S) | 16 | 0.557 | 1.151 | 0.123 |
| Chlorine (Cl) | 17 | 0.702 | 1.455 | 0.145 |
| Bromine (Br) | 35 | 1.371 | 0.613 | 3.840 (at Br K-edge) |
| Selenium (Se) | 34 | 1.237 | 0.552 | 6.449 |
Data calculated using standard references. The signal for Br is shown at its own K-edge for comparison.
As shown, the anomalous signal from chlorine is stronger than that of sulfur, making it a viable, albeit challenging, alternative for SAD phasing, especially at longer wavelengths (e.g., from a chromium X-ray source).[4]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 6Cl-Trp via Genetic Code Expansion
This protocol describes the incorporation of 6Cl-Trp into a target protein in E. coli in response to an amber stop codon (TAG).[16][17]
Materials:
-
Expression plasmid for the protein of interest (POI) with a TAG codon at the desired incorporation site.
-
pUltra plasmid encoding an evolved aminoacyl-tRNA synthetase (aaRS) specific for 6Cl-Trp and its cognate tRNA (e.g., chPheRS3/chPheT).[17]
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound powder.
-
Luria-Bertani (LB) or Terrific Broth (TB) media.
-
Appropriate antibiotics (e.g., Kanamycin for pUltra, Ampicillin for POI plasmid).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Procedure:
-
Transformation: Co-transform the E. coli BL21(DE3) cells with the POI plasmid and the pUltra-aaRS/tRNA plasmid. Plate on LB agar (B569324) containing both antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium (supplemented with antibiotics) with the overnight starter culture.
-
Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Immediately after, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to grow the culture for an additional 16-20 hours.
-
Harvesting and Verification: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). The cell pellet can be stored at -80°C. Successful incorporation can be verified by intact protein mass spectrometry, which should show a mass shift of +34.45 Da per incorporation compared to the wild-type protein.
-
Purification: Purify the 6Cl-Trp labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
Protocol 2: Crystallization and Data Collection for SAD Phasing
Materials:
-
Purified, concentrated 6Cl-Trp labeled protein (typically 5-20 mg/mL).
-
Crystallization screens and reagents.
-
Crystallization plates (sitting or hanging drop).
-
Cryoprotectant solutions.
-
Synchrotron beamline with a tunable wavelength.
Procedure:
-
Crystallization: Set up crystallization trials using vapor diffusion (sitting or hanging drop) or other methods. Screen a wide range of conditions to find an initial crystallization hit. Optimize conditions to obtain single, well-ordered crystals.
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest a crystal from the drop using a nylon loop.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during X-ray data collection. The cryoprotectant is typically the mother liquor supplemented with 20-30% glycerol, ethylene (B1197577) glycol, or another cryo-agent.
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
-
Data Collection Strategy for Chlorine SAD:
-
Wavelength Selection: To maximize the anomalous signal (f") from chlorine, select a longer X-ray wavelength. While a copper rotating anode (1.54 Å) can be used, a synchrotron beamline with access to wavelengths around 2.0 - 2.8 Å (near the chlorine K-edge of ~4.4 Å, though this is often inaccessible) is preferable to boost the signal.[4]
-
High Redundancy: The anomalous signal from chlorine is weak. To measure the small Bijvoet differences accurately, collect data with high redundancy (multiplicity > 10, preferably > 20). This can be achieved by collecting a large wedge of data (e.g., 360°) from a single crystal or by merging data from multiple isomorphous crystals.[10]
-
Inverse-Beam Strategy: Collect data in an inverse-beam mode, where Friedel pairs (h,k,l and -h,-k,-l) are measured close in time by collecting a small wedge of data (e.g., 10-20°) at phi (φ) and an equivalent wedge at phi+180°. This minimizes systematic errors from radiation damage and absorption.[10]
-
-
Data Processing: Process the diffraction data using software like XDS or HKL2000. Pay close attention to the anomalous signal indicators, such as CC(anom) or
, to ensure the data is of sufficient quality for phasing.
Visualizations
Workflow for Structure Determination Using 6Cl-Trp
Caption: Overall workflow from gene modification to final structure analysis.
Mechanism of Genetic Code Expansion
Caption: Key components for incorporating 6Cl-Trp at an amber (TAG) stop codon.
Principle of SAD Phasing
Caption: Logical flow of solving a structure using the SAD method with 6Cl-Trp.
References
- 1. This compound | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native sulfur/chlorine SAD phasing for serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallographic phasing from weak anomalous signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phasing methods for protein crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can I solve my structure by SAD phasing? Anomalous signal in SAD phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pushing the limits of sulfur SAD phasing: de novo structure solution of the N-terminal domain of the ectodomain of HCV E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Roles of inter- and intramolecular tryptophan interactions in membrane-active proteins revealed by racemic protein crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Amino Acid Solubility
This technical support guide provides information and troubleshooting advice regarding the solubility of Fmoc-protected amino acids, with a focus on Fmoc-6-chloro-L-tryptophan in DMF.
General Solubility Profile of Fmoc-Amino Acids
The solubility of Fmoc-protected amino acids is crucial for efficient peptide synthesis. While many are soluble in common SPPS solvents, some can present challenges.
| Fmoc-Amino Acid Class | General Solubility in DMF | Potential Issues | Alternative Solvents |
| Most Standard Fmoc-Amino Acids | Generally good | Few issues under standard conditions | NMP |
| Hydrophobic (e.g., Val, Leu, Ile, Phe) | Can be problematic, especially in longer peptide sequences | Aggregation, leading to incomplete reactions[1] | NMP, DMSO/DMF mixtures[2][3][4] |
| Aromatic (e.g., Trp, Tyr, Phe) | The Fmoc group itself is aromatic and can contribute to π-π stacking and aggregation[2] | Aggregation, reduced solubility | NMP, DMSO |
| Protected Polar (e.g., Asn(Trt), Gln(Trt)) | Generally good, but the protecting group can influence solubility | Side-chain protecting groups can impact solubility | NMP, DMF |
| Halogenated (e.g., Fmoc-6-chloro-L-tryptophan) | Expected to be similar to other hydrophobic/aromatic amino acids, but the halogen may alter polarity and solubility. | Empirical determination is recommended. | NMP, DMSO/DMF mixtures |
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-6-chloro-L-tryptophan not dissolving in DMF?
A1: Several factors can contribute to poor solubility of Fmoc-protected amino acids in DMF:
-
Aggregation: The planar, aromatic Fmoc group can lead to self-assembly and aggregation through π-π stacking interactions, reducing solubility.[2]
-
Hydrophobicity: The inherent hydrophobicity of the tryptophan side chain, further modified by the chloro- group, can lead to poor solvation in polar aprotic solvents like DMF.[1]
-
Compound Quality: Impurities or variations in the crystalline structure of the solid material can affect its solubility.
-
Solvent Quality: The presence of water or other impurities in the DMF can impact its solvating power.
Q2: What are the consequences of poor solubility during peptide synthesis?
A2: Poor solubility can lead to several issues in SPPS:
-
Incomplete Coupling: If the Fmoc-amino acid is not fully dissolved, the coupling reaction will be inefficient, leading to deletion sequences in the final peptide.[]
-
Clogging of Lines: In automated synthesizers, undissolved material can clog tubing and filters.
-
Inaccurate Concentration: The actual concentration of the activated amino acid in solution will be lower than calculated, affecting reaction stoichiometry.
Q3: Are there alternative solvents to DMF for dissolving Fmoc-6-chloro-L-tryptophan?
A3: Yes, several alternatives can be considered:
-
N-Methyl-2-pyrrolidone (NMP): A common alternative to DMF, often showing better solvating properties for hydrophobic peptides and Fmoc-amino acids.[4]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for many Fmoc-amino acids.[2][3] It can be used as a co-solvent with DMF.
-
Solvent Mixtures: A small amount of DMSO added to DMF can significantly improve the solubility of difficult amino acids.
Troubleshooting Guide for Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Fmoc-amino acid does not dissolve completely in DMF at room temperature. | High hydrophobicity, aggregation. | 1. Sonication: Use an ultrasonic bath to break up aggregates.[2] 2. Gentle Heating: Warm the solution to 30-40°C. Be cautious as excessive heat can cause degradation.[2] 3. Vortexing: Vigorous mixing can aid dissolution.[2] |
| Precipitation occurs upon addition of activation reagents. | The activated species is less soluble than the parent Fmoc-amino acid. | 1. Increase Solvent Volume: Use a more dilute solution. 2. Change Solvent System: Try NMP or a DMF/DMSO mixture. 3. Immediate Use: Add the activated amino acid mixture to the resin immediately after preparation. |
| The solution is hazy or contains suspended particles. | Incomplete dissolution or presence of insoluble impurities. | 1. Longer Dissolution Time: Allow more time for the compound to dissolve with stirring. 2. Filtration: If impurities are suspected, filter the solution before use (note: this may alter the concentration). |
Experimental Protocol: Determination of Solubility
This protocol provides a general method for determining the approximate solubility of an Fmoc-amino acid in a given solvent.
Materials:
-
Fmoc-6-chloro-L-tryptophan
-
Anhydrous DMF
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Small volume glass vials (e.g., 2 mL) with caps
-
Magnetic stirrer and stir bars (optional)
Procedure:
-
Preparation:
-
Accurately weigh out a small amount of Fmoc-6-chloro-L-tryptophan (e.g., 10 mg) into a clean, dry vial.
-
-
Initial Solvent Addition:
-
Add a small, precise volume of DMF (e.g., 100 µL) to the vial. This creates a high initial concentration.
-
-
Dissolution Attempts:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
If dissolution is still incomplete, gently warm the vial to 30-40°C for a few minutes while stirring or vortexing.
-
-
Incremental Solvent Addition:
-
If the solid has not dissolved, add another known volume of DMF (e.g., 50 µL).
-
Repeat the dissolution steps (vortexing, sonication, gentle heating).
-
-
Endpoint Determination:
-
Continue adding solvent incrementally until the solid is completely dissolved, resulting in a clear solution.
-
Record the total volume of solvent added.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of Fmoc-amino acid (mg) / Total volume of solvent (mL)
-
-
Confirmation:
-
Allow the solution to stand at room temperature for at least one hour to ensure that the compound does not precipitate out of the supersaturated solution.
-
Visualizations
Caption: Experimental workflow for determining the solubility of an Fmoc-amino acid.
References
Technical Support Center: Fmoc-6-chloro-L-tryptophan Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Fmoc deprotection of Fmoc-6-chloro-L-tryptophan in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns and potential side reactions during the Fmoc deprotection of Fmoc-6-chloro-L-tryptophan?
The primary concerns during the piperidine-mediated Fmoc deprotection of Fmoc-6-chloro-L-tryptophan revolve around the stability of the chlorinated indole (B1671886) side chain. While the Fmoc deprotection itself is a standard procedure, the presence of an electron-withdrawing chlorine atom on the indole ring can potentially lead to side reactions that are less common with standard tryptophan.
Potential side reactions include:
-
Modification of the indole ring: The electron-withdrawing nature of chlorine can alter the electron density of the indole ring, potentially making it susceptible to nucleophilic attack or other modifications under basic conditions.
-
Piperidine (B6355638) adduction: Although not commonly reported for tryptophan itself, there is a hypothetical possibility of the piperidine base reacting with the indole ring, especially given the electronic changes from the chloro-substituent.
-
Incomplete deprotection: As with other bulky amino acids, steric hindrance can sometimes lead to incomplete removal of the Fmoc group.
-
Standard SPPS side reactions: Other common side reactions in Fmoc SPPS, such as aspartimide formation or diketopiperazine formation, are sequence-dependent and can still occur.
Q2: Can the 6-chloroindole (B17816) side chain react with piperidine during deprotection?
While there is limited specific literature detailing direct reactions between 6-chloroindole and piperidine under typical SPPS conditions, it is a valid consideration. Halogenated aromatic rings can be susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or specific activation. Under the mild basic conditions of Fmoc deprotection, this is less likely but cannot be entirely ruled out, especially over extended deprotection times. Researchers should be vigilant for the appearance of unexpected byproducts with a mass corresponding to the addition of piperidine and loss of HCl.
Q3: Is there a risk of dechlorination (loss of the chlorine atom) during the Fmoc deprotection step?
Dechlorination is not a commonly reported side reaction during the basic conditions of Fmoc deprotection. The carbon-chlorine bond on the indole ring is generally stable. However, if unusual reaction conditions are employed, or if the peptide is subjected to prolonged or repeated deprotection cycles, the possibility of minor degradation pathways should be considered. Monitoring the mass of the final peptide is crucial to confirm the retention of the chlorine atom.
Q4: How can I effectively monitor for the occurrence of these potential side reactions?
The most effective method for monitoring side reactions is to perform a test cleavage of a small amount of resin after the incorporation and deprotection of the Fmoc-6-chloro-L-tryptophan residue. The cleaved peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Compare the chromatogram to a reference standard if available. The appearance of new, unexpected peaks can indicate the formation of side products.
-
Mass Spectrometry: Look for the expected mass of the peptide containing 6-chloro-tryptophan. Also, search for masses corresponding to potential side products, such as the piperidine adduct or the dechlorinated peptide.
Q5: Should I use an indole-protecting group (like Boc) on Fmoc-6-chloro-L-tryptophan?
The use of a Boc protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) is a standard practice to prevent side reactions, particularly alkylation and oxidation, during the final acidic cleavage step. While it is not primarily intended to prevent side reactions during the basic Fmoc deprotection, it can offer additional stability to the indole ring. If you are observing side reactions or are working with a particularly sensitive sequence, using a custom-synthesized Fmoc-6-chloro-L-tryptophan(Boc)-OH could be a viable strategy to minimize potential issues.
Troubleshooting Guide
Problem: Incomplete Fmoc Deprotection
-
Symptom: The Kaiser test on the resin beads is negative (yellow), indicating a protected N-terminal amine. Subsequent coupling steps are inefficient, leading to deletion sequences.
-
Possible Cause: Steric hindrance from the bulky 6-chloro-tryptophan residue or peptide aggregation on the solid support can limit the access of piperidine to the Fmoc group.
-
Solution:
-
Extend Deprotection Time: Increase the duration of the second piperidine treatment (e.g., from 10 minutes to 15-20 minutes).
-
Increase Piperidine Concentration: While 20% piperidine in DMF is standard, increasing to 30-40% can sometimes improve efficiency.
-
Use a Stronger Base: In difficult cases, a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be used. However, be aware that DBU can increase the risk of other side reactions like aspartimide formation.
-
Improve Solvation: Ensure the resin is well-swollen. Consider using N-methylpyrrolidone (NMP) as the solvent instead of DMF, as it can be better at disrupting peptide aggregation.
-
Problem: Appearance of Unexpected Side Products in Mass Spectrometry
-
Symptom: Mass spectrometry analysis of the crude peptide shows peaks that do not correspond to the target peptide or common deletion sequences.
-
Possible Cause: A side reaction involving the 6-chloro-tryptophan residue has occurred during deprotection.
-
Solution:
-
Analyze Mass Shifts: Determine the mass difference between your target peptide and the side product. This can provide clues to the nature of the modification (see Data Presentation table below).
-
Reduce Deprotection Time: Minimize the exposure of the peptide to piperidine. Use a two-step deprotection with shorter incubation times (e.g., 2 x 5 minutes) that are just sufficient for complete Fmoc removal (monitor with a Kaiser test).
-
Lower Temperature: Perform the deprotection at a reduced temperature (e.g., 15°C) to slow down potential side reactions. This will also slow down the deprotection, so time may need to be adjusted.
-
Change Deprotection Reagent: Consider using an alternative base like 4-methylpiperidine, which is sometimes reported to give cleaner deprotections.
-
Data Presentation
| Potential Side Product | Description | Expected Mass Shift (Monoisotopic) |
| Piperidine Adduct | Addition of piperidine (C₅H₁₁N) to the indole ring with loss of a proton. | +84.08 Da |
| Dechlorination | Replacement of the chlorine atom with a hydrogen atom. | -33.96 Da |
| Hydroxylation | Replacement of the chlorine atom with a hydroxyl group (e.g., during cleavage/workup). | -18.98 Da |
| Incomplete Deprotection | Retention of the Fmoc group. | +222.07 Da |
Experimental Protocols
Standard Protocol for Fmoc Deprotection of Fmoc-6-chloro-L-tryptophan
This protocol is a standard starting point and may need to be optimized based on the specific peptide sequence.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Solvent Wash: Drain the DMF and wash the resin with fresh DMF (3 x 1-minute washes).
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully covered. Agitate gently for 3-5 minutes.
-
Drain: Drain the piperidine solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF. Agitate gently for 10-15 minutes.
-
Wash: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times for 1 minute each) to ensure all piperidine and the dibenzofulvene-piperidine adduct are removed.
-
Monitoring (Optional): Take a small sample of the resin beads and perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in blue beads).
Protocol for Monitoring Deprotection by HPLC-MS
-
After the deprotection and washing steps (step 6 above), take a small sample of the resin (approx. 2-5 mg).
-
Dry the resin sample under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail suitable for your peptide sequence (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin sample and allow it to react for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) and analyze by HPLC and Mass Spectrometry.
Mandatory Visualization
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: Troubleshooting workflow for unexpected side products.
Technical Support Center: Optimizing Coupling Efficiency of 6-Chloro-L-Tryptophan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of 6-chloro-L-tryptophan in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound sometimes challenging?
A1: The coupling of this compound can be less efficient than its unmodified counterpart due to the electron-withdrawing nature of the chlorine atom on the indole (B1671886) ring. This effect can reduce the nucleophilicity of the indole nitrogen, potentially influencing the overall reactivity of the amino acid derivative during the coupling reaction. While direct comparative studies are limited, principles from studies on other electron-deficient amino acids suggest that more robust coupling strategies may be required.
Q2: Which coupling reagents are recommended for this compound?
A2: For difficult couplings, including those with electron-deficient amino acids, high-efficiency uronium/aminium or phosphonium (B103445) salt-based reagents are recommended. Reagents such as HATU, HCTU, and PyBOP are generally more effective than carbodiimide-based reagents like DIC/HOBt for sterically hindered or electronically challenging amino acids.[1][2][3] HCTU, being the 6-chloro-HOBt analogue of HBTU, is noted for improving reaction rates and outcomes in the synthesis of difficult peptides.[3][4]
Q3: Should the indole nitrogen of this compound be protected?
A3: While not always mandatory, protecting the indole nitrogen with a Boc (tert-butyloxycarbonyl) group is a common strategy to prevent side reactions. The indole ring is susceptible to alkylation by carbocations generated during the acidic cleavage steps of SPPS.[5] This is a known side reaction for tryptophan-containing peptides, especially when using Wang resin.[5] Protecting the indole nitrogen can minimize these unwanted modifications.
Q4: How can I monitor the coupling efficiency of this compound?
A4: The Kaiser test is a reliable qualitative method for monitoring the completion of coupling reactions by detecting free primary amines on the resin.[6] A negative Kaiser test (beads remain colorless or yellowish) indicates a complete reaction. For N-terminal proline, which is a secondary amine, the Kaiser test is not reliable.[6] Quantitative methods include cleavage and analysis of a small resin sample by HPLC or mass spectrometry.
Q5: What are the expected side reactions when working with this compound?
A5: Besides incomplete coupling, potential side reactions are similar to those of natural tryptophan, primarily involving the indole ring. These include:
-
Alkylation: The indole nucleus can be alkylated by carbocations from the resin linker or protecting groups, especially during final cleavage.[5]
-
Oxidation: The indole ring is susceptible to oxidation, which can occur during synthesis or cleavage.
-
Racemization: While generally low with modern coupling reagents, there is always a risk of epimerization, particularly with prolonged activation times or the use of stronger bases. Reagents like HATU and HCTU are known to suppress racemization.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling (incomplete coupling) | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance. 3. Aggregation of the growing peptide chain. 4. Suboptimal reaction conditions (time, temperature, concentration). | 1. Use a more potent coupling reagent: Switch from DIC/HOBt to HATU, HCTU, or PyBOP.[1][3] 2. Double couple: Repeat the coupling step with fresh reagents. 3. Increase reaction time and/or temperature: Extend the coupling time to 2-4 hours or perform the reaction at a slightly elevated temperature (e.g., 30-40°C). Note that elevated temperatures can increase the risk of racemization. 4. Increase reagent excess: Use a higher excess of the amino acid and coupling reagent (e.g., 4-5 equivalents). 5. Improve resin swelling: Ensure the resin is properly swelled in a suitable solvent like DMF or NMP before synthesis. |
| Presence of deletion sequences in the final product | Incomplete coupling in the previous cycle followed by successful coupling in the subsequent cycle. | 1. Implement a capping step: After each coupling step, cap any unreacted free amines with acetic anhydride (B1165640) to prevent them from reacting in the next cycle. 2. Optimize coupling conditions: Follow the recommendations for incomplete coupling to ensure each step goes to completion. |
| Side products with +106 Da mass shift observed in Mass Spectrometry | Alkylation of the indole ring by the linker from Wang resin. | 1. Protect the indole nitrogen: Use Fmoc-6-Cl-Trp(Boc)-OH. 2. Use a different resin: Consider using a resin less prone to releasing alkylating species, such as 2-chlorotrityl chloride resin. 3. Optimize cleavage: Use a scavenger cocktail during TFA cleavage that is effective at quenching carbocations (e.g., triisopropylsilane, water, ethanedithiol). |
| Broad or tailing peaks during HPLC purification | 1. Peptide aggregation. 2. Poor solubility of the peptide. 3. On-column degradation. | 1. Modify HPLC conditions: Use a shallower gradient, a different organic modifier (e.g., isopropanol (B130326) instead of acetonitrile), or add a small amount of a chaotropic agent like guanidine (B92328) hydrochloride to the mobile phase. 2. Change the pH of the mobile phase: Adjusting the pH can alter the charge state of the peptide and improve peak shape. 3. Ensure complete removal of protecting groups: Incomplete deprotection can lead to multiple species and poor chromatography. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Peptide Sequences
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Relative Efficiency | Key Advantages | Potential Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 120 | Moderate | Cost-effective. | Slower reaction rates, potential for N-acylurea side products.[1] |
| HBTU | Uronium Salt | 30 - 60 | High | Fast and efficient, widely used. | Potential for guanidinylation of the N-terminus if used in excess.[2] |
| HCTU | Uronium Salt | 20 - 45 | Very High | Higher reaction rates than HBTU, good for difficult couplings.[3][4][7] | Higher cost than HBTU. |
| HATU | Uronium Salt | 20 - 45 | Very High | Highly reactive, excellent for hindered couplings, low racemization.[1][2] | Higher cost, potential for guanidinylation. |
| PyBOP | Phosphonium Salt | 30 - 60 | High | Efficient, no risk of guanidinylation.[2] | Byproducts can be difficult to remove in solution-phase synthesis.[1] |
Note: Efficiency is generalized from studies on sterically hindered and difficult peptide sequences and serves as a guideline. Optimal reagent choice may vary based on the specific peptide sequence.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-6-chloro-L-tryptophan using HCTU
This protocol describes a standard cycle for incorporating Fmoc-6-chloro-L-tryptophan into a growing peptide chain on a solid support using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes. Repeat this step once.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-6-chloro-L-tryptophan (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature for 45-90 minutes.
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to monitor for the presence of free primary amines.[6]
-
If the Kaiser test is positive, continue coupling for another 30-60 minutes or consider a double coupling.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times) to prepare for the next cycle.
Protocol 2: HPLC Purification of a this compound-containing Peptide
-
Cleavage and Precipitation:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.
-
-
Sample Preparation:
-
Dissolve the crude peptide pellet in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile (B52724) (e.g., 50% MeCN) containing 0.1% TFA.[8]
-
Filter the sample through a 0.45 µm filter before injection.[9]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a shallow gradient based on the hydrophobicity of the peptide. A typical starting point is a linear gradient of 5-65% B over 30-40 minutes.[10]
-
Detection: Monitor absorbance at 220 nm and 280 nm. The presence of the tryptophan derivative will result in a significant signal at 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical HPLC and confirm the identity of the desired product by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.[10]
-
Visualizations
Caption: General workflow for SPPS and purification of a this compound peptide.
Caption: Decision workflow for troubleshooting incomplete coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. HCTU - Wikipedia [en.wikipedia.org]
- 5. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
preventing racemization during 6-chloro-L-tryptophan activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the activation of 6-chloro-L-tryptophan for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the stereochemical conversion of the desired L-enantiomer of this compound into its D-enantiomer during the carboxyl group activation and coupling steps of peptide synthesis. This results in a mixture of diastereomeric peptides, which can be difficult to separate and may have significantly different biological activities.
Q2: Why is this compound susceptible to racemization?
A2: Like other amino acids, the α-proton of an activated this compound derivative is susceptible to abstraction by a base. This leads to the formation of a planar enolate or an oxazolone (B7731731) intermediate, which can be protonated from either side, resulting in a loss of stereochemical integrity. The electron-withdrawing nature of the chloro substituent on the indole (B1671886) ring may slightly increase the acidity of the N-H proton, but its effect on the Cα-proton acidity is generally considered minimal. However, any factor that prolongs the lifetime of the activated species can increase the risk of racemization.
Q3: Which factors primarily contribute to racemization during the activation of this compound?
A3: The primary factors include:
-
Coupling Reagent: Highly reactive reagents can increase the rate of oxazolone formation.
-
Base: Strong or sterically unhindered bases can readily abstract the α-proton.
-
Temperature: Higher temperatures accelerate the rate of racemization.[1]
-
Pre-activation Time: Longer pre-activation times increase the opportunity for the activated amino acid to racemize before coupling.
-
Solvent: Polar aprotic solvents like DMF are commonly used but can contribute to racemization.
Q4: How can I detect and quantify racemization of this compound in my peptide?
A4: Racemization can be quantified using chiral high-performance liquid chromatography (HPLC) or by using Marfey's method.[2] Chiral HPLC allows for the direct separation of the diastereomeric peptides. Marfey's method involves the hydrolysis of the peptide, derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), and subsequent separation and quantification of the resulting diastereomers by reversed-phase HPLC.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the activation and coupling of this compound and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-6-chloro-tryptophan detected in the final peptide. | Inappropriate Coupling Reagent: Use of a coupling reagent prone to causing high racemization. | Switch to a low-racemization coupling reagent. Onium salt-based reagents like HATU , HCTU , or COMU , or phosphonium (B103445) salt-based reagents like PyBOP are generally recommended. For particularly challenging couplings, DEPBT has shown remarkable resistance to racemization.[2][3] |
| Strong or Sterically Unhindered Base: Use of bases like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) can increase racemization. | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable choices to minimize α-proton abstraction.[4] | |
| Prolonged Pre-activation Time: Allowing the this compound to remain in its activated state for an extended period before adding the amine component. | Minimize the pre-activation time. Ideally, use an in situ activation method where the coupling reagent is added to the mixture of the amino acid, amine component, and additive. If pre-activation is necessary, keep it to a minimum (e.g., 1-2 minutes). | |
| High Reaction Temperature: Performing the coupling reaction at elevated temperatures. | Conduct the coupling at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice to minimize racemization. | |
| Suboptimal Additive: Not using an additive or using a less effective one with carbodiimide-based coupling reagents. | When using carbodiimides like DIC or DCC, always include a racemization-suppressing additive. OxymaPure® and HOAt are generally more effective than HOBt. | |
| Low coupling efficiency. | Steric Hindrance: The bulky nature of the tryptophan side chain, potentially exacerbated by the chloro-substituent, can slow down the coupling reaction. | Use a more powerful coupling reagent such as HATU or COMU . Increasing the coupling time or performing a double coupling may also be necessary. |
| Aggregation: The peptide chain may be aggregating on the solid support, hindering access to the reactive sites. | Change the solvent to N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (B87167) (DMSO) to disrupt aggregation. |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific reaction conditions. The following table provides a qualitative and semi-quantitative comparison of expected racemization levels with different coupling reagents and additives. It is crucial to experimentally determine the optimal conditions for your specific peptide sequence.
| Coupling Reagent | Additive | Base | Expected % D-Isomer Formation | Notes |
| DIC/DCC | None | DIPEA | High (>5%) | Not recommended for sensitive amino acids. |
| DIC/DCC | HOBt | DIPEA | Moderate (1-5%) | A common, cost-effective option, but better alternatives exist. |
| DIC/DCC | HOAt | DIPEA | Low (<1-2%) | HOAt is more effective than HOBt at suppressing racemization. |
| DIC/DCC | OxymaPure® | NMM/Collidine | Very Low (<1%) | Recommended combination for carbodiimide-mediated couplings. |
| HBTU/TBTU | HOBt (internal) | DIPEA | Low (1-3%) | Generally reliable, but racemization can occur with sensitive residues. |
| HATU | HOAt (internal) | NMM/Collidine | Very Low (<1%) | Highly recommended for efficient coupling with minimal racemization. |
| HCTU | 6-Cl-HOBt (internal) | DIPEA | Low (1-2%) | Efficient coupling, but a sterically hindered base is still preferred. |
| COMU | Oxyma (internal) | NMM/Collidine | Very Low (<1%) | Excellent performance with reduced risk of side reactions. |
| DEPBT | None required | DIPEA/NMM | Extremely Low (<0.5%) | Particularly effective for racemization-prone amino acids. [2][3] |
Experimental Protocols
Protocol 1: General Procedure for Coupling of Fmoc-6-chloro-L-tryptophan in Solid-Phase Peptide Synthesis (SPPS) with Minimal Racemization
This protocol utilizes HATU as the coupling reagent and collidine as the base, a combination known to be effective in minimizing racemization.[2][5]
Materials:
-
Fmoc-6-chloro-L-tryptophan
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected peptide
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution (e.g., 2 x 10 min with 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve Fmoc-6-chloro-L-tryptophan (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add 2,4,6-collidine (6-10 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended to 4 hours, or a double coupling can be performed.
-
-
Monitoring and Washing:
-
Monitor the progress of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates the completion of the coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed to the next deprotection and coupling cycle for the subsequent amino acid in your peptide sequence.
-
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a general workflow for the analysis of the enantiomeric purity of this compound after peptide synthesis and hydrolysis.
Materials:
-
Crude or purified peptide containing this compound
-
6 M HCl
-
Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T)[6]
-
HPLC grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water)
-
Acidic modifier (e.g., formic acid or acetic acid) or buffer (e.g., ammonium (B1175870) acetate)
Procedure:
-
Peptide Hydrolysis:
-
Place a small, accurately weighed amount of the peptide (e.g., 1-2 mg) into a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl to dryness.
-
Re-dissolve the amino acid residue in the mobile phase or a suitable solvent for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the chosen mobile phase. The optimal mobile phase will depend on the specific column and should be determined empirically. A common starting point for amino acid separations on a teicoplanin-based column is a mixture of methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate) or acid.
-
Inject the hydrolyzed sample.
-
Run the analysis isocratically or with a gradient, monitoring the effluent with a UV detector (tryptophan derivatives typically absorb around 280 nm).
-
The L- and D-enantiomers of 6-chloro-tryptophan will have different retention times.
-
Inject standards of L- and D-6-chloro-tryptophan to confirm peak identities.
-
-
Quantification:
-
Integrate the peak areas for the L- and D-enantiomers.
-
Calculate the percentage of the D-isomer using the formula: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100.
-
Visualizing the Workflow and Mechanisms
Caption: A logical workflow for troubleshooting high racemization levels.
Caption: The two primary pathways for racemization during peptide coupling.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of 6-Chloro-L-Tryptophan
Welcome to the technical support center for the synthesis of 6-chloro-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical and enzymatic synthesis of this compound.
Issue 1: Low yield in the synthesis of N-acetyl-6-chloro-D,L-tryptophan from 6-chloroindole (B17816) and L-serine.
-
Possible Cause 1: Incomplete reaction.
-
Solution: The reaction of 6-chloroindole with L-serine in the presence of acetic anhydride (B1165640) requires elevated temperatures (around 73°C) and an inert atmosphere to proceed to completion. Ensure the reaction temperature is maintained and that the reaction is protected from air and moisture, for example, by using an argon atmosphere.[1] Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) to ensure all starting material is consumed.
-
-
Possible Cause 2: Side reactions.
-
Solution: The indole (B1671886) ring is susceptible to oxidation and other side reactions, especially at elevated temperatures. While an inert atmosphere helps, minimizing the reaction time once the starting material is consumed can prevent the formation of degradation products.
-
-
Possible Cause 3: Inefficient extraction.
-
Solution: After concentrating the reaction mixture, it is crucial to perform a thorough extraction with a suitable solvent like ethyl acetate (B1210297). Multiple extractions will ensure maximum recovery of the product from the aqueous layer.[1]
-
Issue 2: Poor enantiomeric excess after enzymatic resolution of N-acetyl-6-chloro-D,L-tryptophan.
-
Possible Cause 1: Inactive or inhibited acylase I.
-
Solution: The activity of Acylase I is pH-dependent and requires the presence of a cofactor, such as CoCl₂.[1] Ensure the pH of the phosphate (B84403) buffer is maintained at approximately 8.0 throughout the reaction. The pH may need occasional adjustment with a base like LiOH.[1] Confirm the quality and activity of the acylase I enzyme.
-
-
Possible Cause 2: Incomplete enzymatic reaction.
-
Solution: The enzymatic resolution is typically run for 24 hours at 37°C to ensure complete conversion of the L-enantiomer.[1] Extending the reaction time or adding more enzyme may be necessary if the reaction is sluggish.
-
-
Possible Cause 3: Inefficient separation of L-enantiomer from unreacted D-enantiomer.
-
Solution: After the enzymatic reaction, the mixture is heated to denature the enzyme, which is then removed by filtration. The filtrate is then acidified to pH ~3 to protonate the desired this compound, which can then be separated from the N-acetyl-6-chloro-D-tryptophan by extraction with an organic solvent. The unreacted N-acetyl-D-enantiomer will remain in the organic phase, while the desired L-amino acid will be in the aqueous phase. Lyophilization of the aqueous layer yields the crude product.[1] Careful separation of the layers is critical.
-
Issue 3: Dehalogenation during synthesis or workup.
-
Possible Cause 1: Harsh reaction conditions.
-
Solution: While not explicitly detailed for this compound in the provided results, dehalogenation of similar compounds can occur under certain conditions, such as catalytic hydrogenation with some catalysts. If using hydrogenation for other steps (e.g., deprotection), careful selection of the catalyst and reaction conditions is necessary.
-
Issue 4: Low yield or purity in enzymatic synthesis using tryptophan halogenases.
-
Possible Cause 1: Inefficient halogenase activity.
-
Solution: The choice of halogenase is critical for regioselectivity and efficiency. For the synthesis of this compound, tryptophan 6-halogenases like SttH have been shown to be effective.[2] Ensure optimal concentrations of halide salts (e.g., NaCl) and L-tryptophan are used, as high concentrations of the latter do not necessarily improve halogenation efficiency.[2]
-
-
Possible Cause 2: Inefficient FADH₂ regeneration.
-
Solution: Flavin-dependent halogenases require FADH₂ as a cofactor. An efficient flavin reductase system is necessary for cofactor regeneration.[2][3] In whole-cell biotransformation systems, ensuring the host organism (e.g., E. coli) has a robust metabolism to supply the necessary reducing equivalents is important.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the chemical synthesis of this compound?
A1: A common route starts with 6-chloroindole and L-serine, which are reacted in the presence of acetic acid and acetic anhydride to form N-acetyl-6-chloro-D,L-tryptophan.[1] This racemic mixture is then resolved enzymatically.
Q2: How is the racemic N-acetyl-6-chloro-D,L-tryptophan resolved to obtain the pure L-enantiomer?
A2: The resolution is typically achieved using the enzyme Acylase I. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted. The resulting this compound can then be separated from the N-acetyl-6-chloro-D-tryptophan based on their different solubility properties at varying pH.[1]
Q3: Are there alternative methods to chemical synthesis for producing this compound?
A3: Yes, enzymatic synthesis using tryptophan halogenases is a promising alternative. Genetically engineered microorganisms can be used to express a tryptophan 6-halogenase, which directly chlorinates L-tryptophan at the 6-position of the indole ring.[2][4]
Q4: What are the key parameters to control during the enzymatic resolution step?
A4: The key parameters are pH (around 8.0), temperature (around 37°C), reaction time (typically 24 hours), and the presence of cofactors (e.g., CoCl₂).[1]
Q5: How is the final product, this compound, typically purified after synthesis?
A5: After the enzymatic resolution and separation of the D-enantiomer, the aqueous layer containing this compound is often lyophilized to obtain the crude product.[1] Further purification can be achieved by techniques such as chromatography if necessary. If the product is protected (e.g., with an Fmoc group), flash column chromatography is a common purification method.[1]
Data Presentation
Table 1: Summary of Yields in a Multi-Step Chemical Synthesis of Fmoc-6-chloro-L-tryptophan
| Step | Product | Starting Materials | Yield | Reference |
| 1. Acetylation and condensation | N-acetyl-6-chloro-D,L-tryptophan | 6-chloroindole and L-serine | 74% | [1] |
| 2. Enzymatic resolution and isolation | This compound (crude) | N-acetyl-6-chloro-D,L-tryptophan | 43%* | [1] |
| 3. Fmoc protection and purification | Fmoc-6-chloro-L-tryptophan | This compound (crude) | 98% | [1] |
*Based on the theoretical yield of the L-enantiomer.
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-6-chloro-D,L-tryptophan [1]
-
Dissolve 6-chloroindole (1 eq.) and L-serine (2 eq.) in acetic acid.
-
Add acetic anhydride (10 eq.) to the solution.
-
Stir the mixture at 73°C for 4 hours under an argon atmosphere.
-
After the reaction is complete, concentrate the mixture to half its original volume.
-
Dilute the concentrated mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to obtain the crude N-acetyl-6-chloro-D,L-tryptophan.
Protocol 2: Enzymatic Resolution of N-acetyl-6-chloro-D,L-tryptophan [1]
-
Dissolve N-acetyl-6-chloro-D,L-tryptophan in a pH 8.0 phosphate buffer containing 1 mM CoCl₂·6H₂O.
-
Add Acylase I to the solution.
-
Stir the reaction mixture at 37°C for 24 hours, occasionally adjusting the pH to 8.0 with LiOH.
-
Upon completion, heat the mixture to 60°C for 5 minutes to denature the enzyme.
-
Cool the mixture to room temperature and filter through celite to remove the denatured enzyme.
-
Acidify the filtrate to approximately pH 3 with HCl.
-
Extract the acidified filtrate with ethyl acetate to remove the unreacted N-acetyl-6-chloro-D-tryptophan.
-
Lyophilize the aqueous layer to obtain crude this compound.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum [frontiersin.org]
- 4. Tri-enzyme fusion of tryptophan halogenase achieves a concise strategy for coenzyme self-sufficiency and the continuous halogenation of L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 6-Chloro-L-Tryptophan During Peptide Cleavage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of 6-chloro-L-tryptophan during the critical final step of peptide cleavage from solid-phase resins.
The incorporation of halogenated amino acids like this compound can enhance the pharmacological properties of peptides. However, the electron-withdrawing nature of the chlorine atom on the indole (B1671886) ring can influence its stability and reactivity during trifluoroacetic acid (TFA)-mediated cleavage, potentially leading to undesired side products and reduced peptide purity. This guide will help you navigate these challenges and optimize your cleavage protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound during TFA cleavage?
A1: The primary degradation pathways for this compound during TFA cleavage are similar to those of natural tryptophan but can be influenced by the presence of the chlorine atom. The most common issues include:
-
Alkylation: The electron-rich indole ring is susceptible to electrophilic attack by carbocations generated from protecting groups (e.g., Boc, tBu) and the resin linker. The chlorine atom is a deactivating group, which can slightly reduce the overall nucleophilicity of the ring, but electrophilic substitution can still occur.
-
Oxidation: The indole ring can be oxidized, particularly in the presence of air or oxidizing impurities in the TFA. This can lead to the formation of various oxidized species, including kynurenine (B1673888) derivatives.
-
Re-attachment to the Resin: For C-terminal this compound peptides, there is a risk of the cleaved peptide re-attaching to the resin linker via the indole ring.[1]
-
Modification by Scavengers: While scavengers are used to prevent side reactions, some, like 1,2-ethanedithiol (B43112) (EDT), can potentially react with the tryptophan side chain under prolonged exposure.[2]
Q2: How does the chlorine substituent on the indole ring affect its stability during cleavage?
A2: The chlorine atom at the 6-position of the indole ring is an electron-withdrawing group, which has a deactivating effect on the aromatic system towards electrophilic substitution. This can make the 6-chloroindole (B17816) moiety slightly less susceptible to random alkylation compared to the unsubstituted indole ring of tryptophan. However, the indole ring remains a highly activated aromatic system and is still prone to attack by reactive carbocations generated during cleavage. The chlorine is also an ortho-, para-director, which could influence the position of any potential electrophilic attack on the benzene (B151609) portion of the indole ring.
Q3: What is the recommended cleavage cocktail for peptides containing this compound?
A3: A standard and effective cleavage cocktail for peptides containing sensitive residues like tryptophan and its halogenated derivatives is "Reagent K" or a similar mixture. A common formulation is a combination of TFA with a cocktail of scavengers to quench various reactive species.
| Recommended Cleavage Cocktail | Rationale |
| TFA / TIS / H₂O (95:2.5:2.5, v/v/v) | A good general-purpose cocktail. Triisopropylsilane (TIS) is an effective scavenger for carbocations. Water helps to suppress some side reactions. |
| Reagent K: TFA / Phenol / H₂O / Thioanisole (B89551) / EDT (82.5:5:5:5:2.5, v/v/v/v/v) | A robust cocktail for sensitive residues.[3][4] Phenol and thioanisole are scavengers, and EDT is particularly effective at preventing oxidation and scavenging a broad range of electrophiles. |
| Reagent R: TFA / Thioanisole / EDT / Anisole (90:5:3:2, v/v/v/v) | Another strong option, particularly for peptides with multiple sensitive residues. |
It is crucial to use freshly prepared cleavage cocktails with high-purity reagents. [1]
Q4: How can I detect the degradation of my this compound-containing peptide?
A4: The most effective methods for detecting degradation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: A reversed-phase HPLC analysis of the crude cleaved peptide will show the main product peak and any impurity peaks. Degradation products may appear as pre-peaks or post-peaks relative to the desired peptide.
-
Mass Spectrometry Analysis: ESI-MS or MALDI-MS should be used to analyze the crude product. Look for masses corresponding to the expected peptide, as well as potential side products (e.g., +56 Da for t-butylation, +16 Da for oxidation).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired peptide. | Incomplete cleavage from the resin. | Extend the cleavage time (e.g., from 2 hours to 4 hours). Ensure sufficient volume of cleavage cocktail is used to swell the resin. |
| Precipitation of the peptide was incomplete. | If the peptide is hydrophobic, it may not precipitate well in ether. In this case, evaporate the TFA and ether, dissolve the residue in a suitable solvent like acetic acid/water, and lyophilize. | |
| Presence of a major impurity with a mass increase of +56 Da. | Alkylation of the this compound indole ring by a tert-butyl cation from a protecting group. | Use a scavenger cocktail rich in a carbocation scavenger like Triisopropylsilane (TIS). Increase the concentration of TIS in the cleavage cocktail. Using Fmoc-Trp(Boc)-OH during synthesis can also protect the indole nitrogen and reduce side reactions.[2] |
| Presence of an impurity with a mass increase of +16 Da or +32 Da. | Oxidation of the this compound residue. | Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity TFA. Ensure scavengers like 1,2-ethanedithiol (EDT) are included in the cleavage cocktail. |
| Multiple unidentifiable impurity peaks in the HPLC chromatogram. | A combination of degradation pathways. Poor quality of reagents. | Use fresh, high-purity TFA and scavengers. Optimize the cleavage time; prolonged exposure to TFA can increase degradation. Perform a test cleavage on a small amount of resin to optimize conditions. |
Experimental Protocols
Standard Cleavage Protocol for Peptides Containing this compound
This protocol is a general guideline and may need to be optimized for your specific peptide.
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail (e.g., Reagent K) immediately before use. For 100 mg of resin, prepare 2-5 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature. The typical reaction time is 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold ether.
-
Drying and Storage: Dry the peptide pellet under a stream of nitrogen and then under a high vacuum. Store the dried peptide at -20°C or lower.
Visualizations
References
- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Fragmentation of Tryptophan Nitrogen Radical Cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Fluorescence of tryptophan derivatives in trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloro-L-tryptophan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-chloro-L-tryptophan.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, covering the key stages of N-acetylation, enzymatic resolution, and product purification.
Step 1: N-acetyl-6-chloro-D,L-tryptophan Synthesis
Q1: My N-acetylation reaction of 6-chloroindole (B17816) with L-serine in acetic anhydride (B1165640) is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in this step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is stirred at the recommended temperature (around 73°C) for a sufficient duration (e.g., 4 hours) under an inert atmosphere (e.g., argon) to prevent side reactions.[1]
-
Suboptimal Temperature: The reaction temperature is critical. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to the decomposition of starting materials or products.
-
Moisture Contamination: Acetic anhydride is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.
-
Side Reactions: The use of a large excess of acetic anhydride can sometimes lead to the formation of byproducts. While a significant excess is often used in this protocol, careful monitoring of the reaction progress by TLC can help determine the optimal reaction time to minimize side product formation.
Troubleshooting Workflow for Low Yield in N-acetylation
Caption: Troubleshooting workflow for low yield in the N-acetylation step.
Step 2: Enzymatic Resolution of N-acetyl-6-chloro-D,L-tryptophan
Q2: The enzymatic resolution using Acylase I is inefficient, resulting in low enantiomeric excess (e.e.) of this compound. What can I do to improve this?
A: Achieving high enantiomeric excess is crucial for this step. Several factors can impact the efficiency of Acylase I:
-
Incorrect pH: Acylase I from Aspergillus melleus has an optimal pH of around 8.0. Deviation from this pH can significantly reduce enzyme activity and selectivity. It is critical to monitor and adjust the pH throughout the reaction, as the hydrolysis of the N-acetyl group releases acetic acid, which will lower the pH.[1]
-
Suboptimal Temperature: The optimal temperature for Acylase I from Aspergillus melleus is between 40-45°C. The protocol specifies 37°C, which is within the active range, but a slight increase might improve activity.[1] However, exceeding the optimal temperature can lead to enzyme denaturation.
-
Insufficient Cofactor Concentration: Acylase I is often activated by divalent metal ions. The protocol specifies the use of 1 mM CoCl₂.[1] Ensure that the cobalt chloride is added at the correct concentration, as it has been shown to activate and stabilize the enzyme.
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature (2-8°C) and handled according to the manufacturer's instructions.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time (e.g., 24 hours).[1]
Q3: The overall yield of this compound after enzymatic resolution is low, even with good enantiomeric excess. Why is this happening?
A: A low yield in this step, despite good selectivity, often points to issues with the reaction setup or workup:
-
Enzyme Inhibition: High concentrations of the product (this compound) or byproducts from the previous step could be inhibiting the enzyme.
-
Poor Substrate Solubility: N-acetyl-6-chloro-D,L-tryptophan may not be fully dissolved in the buffer, limiting its availability to the enzyme. Ensure the substrate is completely dissolved before adding the acylase.
-
Losses During Workup: The extraction and purification steps can lead to product loss. The acidification step to pH ~3 is critical for separating the L-amino acid from the unreacted D-acetylated form.[1] Ensure complete extraction with a suitable solvent like ethyl acetate (B1210297). Lyophilization of the aqueous layer is a gentle method to recover the product.[1]
Troubleshooting Logic for Enzymatic Resolution
Caption: Troubleshooting logic for the enzymatic resolution step.
Step 3: Purification
Q4: I am having difficulty purifying the final this compound product. What are some common issues and solutions?
A: Purification of halogenated tryptophans can be challenging.
-
Co-eluting Impurities: Byproducts from the N-acetylation step or the unreacted N-acetyl-6-chloro-D-tryptophan may co-elute with the desired product during chromatography. Careful selection of the mobile phase is crucial. The literature suggests a mixture of hexane, ethyl acetate, and acetic acid for the purification of a protected form of the product.[1]
-
Product Degradation: Tryptophan and its derivatives can be sensitive to strong acids and light. Minimize exposure to harsh conditions during purification.
-
Incomplete Separation of Enantiomers: If the enzymatic resolution was not complete, the D-enantiomer will be present as an impurity. The enantiomeric purity should be assessed using a suitable analytical method, such as chiral HPLC.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data on the synthesis of this compound, providing a basis for comparison and optimization.
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. N-acetylation | 6-Chloroindole, L-serine | Acetic anhydride | Acetic acid | 73 | 4 | 74 | [1] |
| 2. Enzymatic Resolution | N-acetyl-6-chloro-D,L-tryptophan | Acylase I, CoCl₂ | Phosphate (B84403) buffer (pH 8.0) | 37 | 24 | 43 (of L-enantiomer) | [1] |
Table 2: Influence of pH on Acylase I Activity (Illustrative)
| pH | Relative Activity (%) |
| 6.0 | 45 |
| 7.0 | 85 |
| 8.0 | 100 |
| 9.0 | 80 |
| 10.0 | 50 |
Note: This table is illustrative and based on the optimal pH of 8.0 for Acylase I from Aspergillus melleus. Actual values may vary depending on specific experimental conditions.
Table 3: Influence of Temperature on Acylase I Activity (Illustrative)
| Temperature (°C) | Relative Activity (%) |
| 25 | 60 |
| 37 | 90 |
| 40-45 | 100 |
| 50 | 75 |
| 55 | 40 |
Note: This table is illustrative and based on the optimal temperature range of 40-45°C for Acylase I from Aspergillus melleus. Actual values may vary.
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-6-chloro-D,L-tryptophan
-
Dissolve 6-chloroindole (1.0 eq) and L-serine (2.0 eq) in acetic acid.
-
Add acetic anhydride (10.0 eq) to the mixture.
-
Stir the reaction mixture at 73°C for 4 hours under an argon atmosphere.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to about half of its original volume.
-
Dilute the concentrated mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude N-acetyl-6-chloro-D,L-tryptophan. The expected yield is approximately 74%.[1]
Protocol 2: Enzymatic Resolution of N-acetyl-6-chloro-D,L-tryptophan
-
Dissolve the crude N-acetyl-6-chloro-D,L-tryptophan in a pH 8.0 phosphate buffer containing 1 mM CoCl₂.[1]
-
Add Acylase I to the solution.
-
Stir the mixture at 37°C for 24 hours.[1]
-
Maintain the pH at 8.0 throughout the reaction by the occasional addition of a dilute base (e.g., LiOH).[1]
-
After 24 hours, heat the mixture to 60°C for 5 minutes to deactivate the enzyme.[1]
-
Cool the mixture to room temperature and filter through celite to remove the denatured enzyme.
-
Acidify the filtrate to approximately pH 3 with HCl.
-
Extract the aqueous layer with ethyl acetate to remove the unreacted N-acetyl-6-chloro-D-tryptophan.
-
The aqueous layer containing the this compound can be lyophilized to obtain the crude product. The estimated yield of the L-enantiomer is around 43%.[1]
Protocol 3: Chiral HPLC Analysis of this compound
-
Column: Cinchona alkaloid-based zwitterionic chiral stationary phase (e.g., CHIRALPAK® ZWIX(+)).[2][3]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 98:2 v/v) containing formic acid (25-75 mM) and diethylamine (B46881) (20-50 mM).[2][3]
-
Flow Rate: As per column manufacturer's recommendation.
-
Detection: UV detector at an appropriate wavelength.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.
-
Analysis: Inject the sample and compare the retention times with those of authentic D- and L-6-chlorotryptophan standards to determine the enantiomeric purity. An optical purity of greater than 99.0% can be determined with this method.[2][3]
Visualized Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of 6-chloro-L-tryptophan in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the photostability of 6-chloro-L-tryptophan in solution. Due to limited direct data on this specific analog, this guide leverages extensive research on the photostability of its parent compound, L-tryptophan (B1681604), and provides specific considerations for the halogenated derivative.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution when exposed to light?
Q2: What are the potential degradation products of this compound upon light exposure?
The photodegradation of L-tryptophan proceeds via a free radical pathway, leading to a variety of degradation products, including N'-formylkynurenine and kynurenine.[1][4] It is plausible that this compound follows a similar degradation pathway, potentially yielding chlorinated analogs of these products. The photoreaction of tryptophan with halocompounds can also lead to modifications on the indole (B1671886) ring.[5]
Q3: What factors can influence the photodegradation of this compound?
Based on studies of L-tryptophan, the following factors are likely to influence the photostability of this compound:
-
Solvent: The type of solvent can affect the rate and mechanism of photodegradation.
-
pH: The pH of the solution can impact the stability of the tryptophan molecule.
-
Presence of Oxygen: Oxygen plays a significant role in the photodegradation of L-tryptophan.[4] Conducting experiments under an inert atmosphere (e.g., nitrogen) may enhance stability.[1][2]
-
Presence of Photosensitizers: Compounds that absorb light and transfer energy to the tryptophan analog can accelerate its degradation.
-
Wavelength and Intensity of Light: The energy and amount of light exposure will directly correlate with the extent of degradation.
Q4: Are there any additives that can improve the photostability of this compound solutions?
For L-tryptophan, antioxidants such as ascorbic acid and potassium sorbate (B1223678) have been shown to significantly improve its photostability in acidic solutions.[1][2] While not specifically tested on this compound, exploring the use of such antioxidants could be a viable strategy to mitigate photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Solution turns yellow after light exposure. | Photodegradation of the indole ring. | 1. Minimize light exposure by using amber vials or covering containers with aluminum foil. 2. Work under low-light conditions. 3. Consider deoxygenating the solvent and working under an inert atmosphere. |
| Inconsistent results in bioassays. | Degradation of this compound leading to lower effective concentrations and potential interference from degradation products. | 1. Prepare solutions fresh before each experiment. 2. Store stock solutions frozen at -20°C or -80°C and protected from light.[3] 3. Perform a stability study under your specific experimental conditions to determine the degradation rate. |
| Unexpected peaks in HPLC or Mass Spectrometry analysis. | Formation of photodegradation products. | 1. Analyze a control sample that has been protected from light to confirm the identity of the parent compound. 2. Compare the chromatograms of light-exposed and protected samples to identify degradation peaks. |
Data Presentation
Table 1: Summary of Factors Influencing L-Tryptophan Photostability (as a proxy for this compound)
| Factor | Effect on L-Tryptophan Stability | Reference |
| Atmosphere | Less stable under air (oxygen) compared to an inert atmosphere (N₂). | [1][2] |
| Antioxidants | Ascorbic acid and potassium sorbate improve photostability. | [1][2] |
| pH | Stability can be pH-dependent. | |
| Light Wavelength | Degradation is dependent on the wavelength of irradiation. |
Experimental Protocols
Protocol: Assessing the Photostability of this compound in Solution
This protocol provides a general framework for evaluating the photostability of this compound.
1. Materials:
- This compound
- Solvent of interest (e.g., water, phosphate-buffered saline)
- Transparent and amber vials (or vials wrapped in aluminum foil)
- Light source (e.g., UV lamp, solar simulator)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
2. Sample Preparation:
- Prepare a stock solution of this compound in the desired solvent.
- Aliquot the solution into both transparent ("light-exposed") and amber/foil-wrapped ("dark control") vials.
3. Light Exposure:
- Place the "light-exposed" vials under the light source for a defined period.
- Keep the "dark control" vials at the same temperature but protected from light.
4. Analysis:
- At predetermined time points, withdraw samples from both sets of vials.
- Analyze the concentration of this compound using a validated analytical method.
- Calculate the percentage of degradation in the light-exposed samples relative to the dark controls.
5. Data Interpretation:
- Plot the concentration of this compound as a function of time for both light-exposed and dark control samples.
- Determine the degradation rate constant if applicable.
Visualizations
Caption: Experimental workflow for assessing the photostability of this compound.
Caption: A simplified potential photodegradation pathway for this compound.
References
- 1. This compound | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Incorporation of 6-Chloro-L-Tryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incorporation of the non-canonical amino acid 6-chloro-L-tryptophan (6-Cl-Trp) into proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
This compound is a halogenated derivative of the natural amino acid L-tryptophan.[1] It is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins. Its incorporation into proteins is a powerful tool in protein engineering and drug discovery. The chlorine atom can serve as a unique probe for biophysical studies, such as 19F NMR, and can be used to modulate the biological activity of proteins.
Q2: How is this compound incorporated into proteins?
The site-specific incorporation of this compound is achieved through genetic code expansion technology. This typically involves:
-
An engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes 6-Cl-Trp and attaches it to a corresponding tRNA.
-
An orthogonal tRNA (often a suppressor tRNA, such as an amber suppressor tRNA that recognizes the UAG stop codon) that is not recognized by the host cell's endogenous synthetases.
-
A gene of interest engineered to contain a codon (e.g., the UAG amber stop codon) at the desired site of incorporation.
Q3: What are the common challenges associated with incorporating this compound?
Researchers may encounter several challenges, including:
-
Low protein expression yields.
-
Low incorporation efficiency of 6-Cl-Trp, leading to a mixture of the desired protein and a truncated or wild-type version.
-
Toxicity of the non-canonical amino acid to the expression host.
-
Suboptimal performance of the engineered aminoacyl-tRNA synthetase/tRNA pair.
Q4: Is this compound toxic to expression hosts like E. coli?
Some non-canonical amino acids can be toxic to host cells, potentially leading to poor cell growth and reduced protein expression.[2] While specific toxicity data for this compound is not extensively detailed in the provided results, it is a factor to consider. Troubleshooting steps, such as optimizing the concentration of 6-Cl-Trp and using tightly controlled expression systems, can help mitigate potential toxicity.[2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the incorporation of this compound.
Problem 1: Low or No Expression of the Full-Length Protein
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Expression Conditions | Optimize expression temperature, induction time, and inducer concentration. Lowering the temperature (e.g., 18-25°C) can sometimes improve protein solubility and folding.[3][4] |
| Inefficient aaRS/tRNA Pair | Ensure the correct and an efficient aminoacyl-tRNA synthetase/tRNA pair for 6-Cl-Trp is being used. Some synthetases may have higher activity and specificity.[5] Consider using a variant of the tRNA, such as the 3C11-chimeric phenylalanyl-tRNA (3C11-chPheT), which has shown enhanced suppression efficiency for other tryptophan analogs.[5] |
| Toxicity of 6-Cl-Trp | Reduce the concentration of 6-Cl-Trp in the growth media. Use expression systems with very tight regulation to minimize leaky expression of the target protein and the aaRS before induction.[2] |
| Codon Bias | If the gene of interest contains codons that are rare in the expression host (e.g., E. coli), this can lead to low translation efficiency. Consider codon optimization of the target gene.[3] |
| Plasmid Instability | The expression of a foreign protein can sometimes lead to plasmid loss. Ensure proper antibiotic selection is maintained throughout the culture. |
Problem 2: Low Incorporation Efficiency of this compound
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Competition with Wild-Type Tryptophan | If the expression medium contains even small amounts of L-tryptophan, the endogenous tryptophanyl-tRNA synthetase can outcompete the engineered synthetase. Use a tryptophan auxotrophic E. coli strain and defined minimal media to control tryptophan levels. |
| Insufficient 6-Cl-Trp Concentration | Ensure an adequate concentration of 6-Cl-Trp is present in the expression medium. The optimal concentration may need to be determined empirically. |
| Suboptimal NaCl Concentration | For in vivo biosynthesis of 6-Cl-Trp using halogenases, the concentration of NaCl in the medium is critical. Increasing NaCl concentration can enhance the efficiency of chlorination.[5] |
| Low Activity of the Engineered aaRS | The expression level and activity of the engineered aminoacyl-tRNA synthetase are crucial. Ensure that the synthetase is expressed at sufficient levels. Consider co-expressing chaperones to aid in its proper folding.[3] |
Experimental Protocols
General Protocol for Incorporation of this compound in E. coli
This is a generalized protocol and may require optimization for specific proteins and expression systems.
-
Transformation: Co-transform a suitable E. coli expression strain (preferably a tryptophan auxotroph) with the plasmid encoding the gene of interest (with an amber codon at the desired position) and the plasmid encoding the 6-Cl-Trp specific aminoacyl-tRNA synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5 mL of non-selective medium (e.g., LB) and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of minimal medium (supplemented with glucose, essential amino acids except tryptophan, and appropriate antibiotics) with the overnight culture.
-
Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Then, lower the temperature to the optimized temperature (e.g., 20°C) and add this compound to the desired final concentration (e.g., 1 mM). Add the inducer (e.g., IPTG) to the optimized concentration.
-
Expression: Continue to incubate the culture for the optimized duration (e.g., 12-24 hours) with shaking.
-
Harvesting and Analysis: Harvest the cells by centrifugation. The protein of interest can then be purified and analyzed by methods such as SDS-PAGE, Western blotting, and mass spectrometry to confirm the incorporation of this compound.
Data Presentation
Table 1: Factors Influencing the Expression of sfGFP with Halogenated Tryptophans
This table summarizes the effects of various experimental parameters on the expression of superfolder Green Fluorescent Protein (sfGFP) with biosynthesized 6-chloro-tryptophan (sfGFP-151-6ClW). The data is based on the findings from a study on the biosynthesis of halogenated tryptophans.[5]
| Parameter | Condition | Relative Expression Level of sfGFP-151-6ClW |
| Expression Time | 12 hours | Moderate |
| 24 hours | High | |
| 36 hours | Plateau/Slight Decrease | |
| Exogenous L-Trp | 0 mM | Low |
| 0.1 mM | Moderate | |
| 0.2 mM | High | |
| 0.4 mM | Decrease | |
| Exogenous NaCl | 0 mM | Low |
| 100 mM | Moderate | |
| 200 mM | High | |
| 300 mM | Plateau |
Visualizations
Experimental Workflow for 6-Cl-Trp Incorporation
Caption: General experimental workflow for protein expression with this compound.
Troubleshooting Logic for Low Protein Yield
Caption: Decision tree for troubleshooting low protein yield.
Genetic Code Expansion Pathway
References
- 1. This compound | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 5. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloro-L-tryptophan
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 6-chloro-L-tryptophan.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on impurity minimization.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| CLT-S1-01 | Low yield of N-acetyl-6-chloro-D,L-tryptophan | Incomplete reaction of 6-chloroindole (B17816) and L-serine. | - Ensure accurate stoichiometry of reactants as per the protocol. - Verify the reaction temperature is maintained at 73°C. - Extend the reaction time if monitoring indicates incomplete conversion. |
| CLT-S1-02 | Presence of unreacted 6-chloroindole in the crude product | Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction is heated to the correct temperature for the specified duration. |
| CLT-S2-01 | Incomplete enzymatic resolution | - Inactive or insufficient acylase I. - Suboptimal pH or temperature for the enzyme. - Presence of enzyme inhibitors. | - Use fresh and active acylase I. - Strictly maintain the pH at 8.0 and the temperature at 37°C.[1] - Ensure all reagents and glassware are clean and free of potential inhibitors. |
| CLT-S2-02 | Contamination with N-acetyl-6-chloro-D-tryptophan in the final product | Inefficient separation of the D-enantiomer after enzymatic resolution. | - Ensure complete extraction of the N-acetyl-6-chloro-D-tryptophan with ethyl acetate (B1210297) after acidification. - Perform multiple extractions to maximize removal. |
| CLT-P-01 | Final product has a brownish tint | Potential degradation of the indole (B1671886) ring. | - Handle the product under an inert atmosphere (e.g., argon or nitrogen) whenever possible. - Avoid prolonged exposure to light and air. - Use purified solvents for all steps. |
| CLT-P-02 | Presence of unknown impurities in the final product | Side reactions occurring during the synthesis or workup. | - Analyze the impurities using techniques like LC-MS or NMR to identify their structures. - Based on the impurity structure, modify the reaction conditions (e.g., temperature, reaction time, reagents) to minimize its formation. - Consider additional purification steps like recrystallization or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on the synthetic route from 6-chloroindole and L-serine, the most common impurities are:
-
Unreacted starting materials: 6-chloroindole and L-serine.
-
Intermediate: N-acetyl-6-chloro-D,L-tryptophan.
-
Diastereomeric impurity: N-acetyl-6-chloro-D-tryptophan, which is the unreacted enantiomer from the enzymatic resolution step.
-
Other potential impurities: While not definitively identified in the provided synthesis, general tryptophan synthesis can be prone to impurities arising from side reactions on the indole ring. These can include oxidation or dimerization products.
Q2: How can I monitor the progress of the reaction to form N-acetyl-6-chloro-D,L-tryptophan?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (6-chloroindole) from the product. The disappearance of the 6-chloroindole spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q3: What is the critical role of pH control during the enzymatic resolution step?
A3: Maintaining the pH at 8.0 is crucial for the optimal activity of acylase I.[1] Deviations from this pH can significantly reduce the enzyme's efficiency, leading to incomplete resolution and a lower yield of the desired this compound. It is recommended to periodically check and adjust the pH throughout the 24-hour reaction period.[1]
Q4: Can I use a different enzyme for the resolution of N-acetyl-6-chloro-D,L-tryptophan?
A4: Acylase I is commonly used and has demonstrated effectiveness for this resolution.[1] While other acylases might be capable of catalyzing the reaction, their efficiency and stereoselectivity for this specific substrate would need to be experimentally validated. If considering an alternative, a thorough literature search and preliminary screening experiments are recommended.
Q5: What are the best practices for storing this compound to maintain its purity?
A5: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, keeping it at or below -20°C is recommended.
Experimental Protocols
Synthesis of N-acetyl-6-chloro-D,L-tryptophan
Materials:
-
6-chloroindole
-
L-serine
-
Acetic acid
-
Acetic anhydride (B1165640)
-
Ethyl acetate
-
Water
-
Sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve 6-chloroindole (1.0 eq) and L-serine (2.0 eq) in acetic acid.
-
Add acetic anhydride (10.0 eq) to the mixture.
-
Stir the mixture at 73°C under an inert atmosphere (argon) for 4 hours.[1]
-
Monitor the reaction completion by TLC.
-
Once the reaction is complete, concentrate the mixture to about half its original volume under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude N-acetyl-6-chloro-D,L-tryptophan.
Enzymatic Resolution of N-acetyl-6-chloro-D,L-tryptophan
Materials:
-
N-acetyl-6-chloro-D,L-tryptophan
-
Phosphate (B84403) buffer (pH 8.0)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Acylase I
-
Lithium hydroxide (B78521) (LiOH) solution for pH adjustment
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Celite or diatomaceous earth
Procedure:
-
Dissolve N-acetyl-6-chloro-D,L-tryptophan in a phosphate buffer (pH 8.0) containing 1 mM CoCl₂·6H₂O.[1]
-
Add acylase I to the solution.
-
Stir the mixture at 37°C for 24 hours.[1]
-
Monitor and maintain the pH at 8.0 by adding a LiOH solution as needed.[1]
-
After 24 hours, heat the mixture to 60°C for 5 minutes to deactivate the enzyme.[1]
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the denatured enzyme.
-
Acidify the filtrate to a pH of approximately 3 with HCl.
-
Extract the aqueous layer with ethyl acetate to remove the unreacted N-acetyl-6-chloro-D-tryptophan.
-
The aqueous layer containing the desired this compound can then be further purified, for example, by lyophilization or crystallization.
Data Presentation
Table 1: Expected Yield and Purity at Key Synthesis Stages
| Stage | Product | Expected Yield | Key Purity Considerations |
| Step 1 | N-acetyl-6-chloro-D,L-tryptophan | ~74%[1] | Free of unreacted 6-chloroindole. |
| Step 2 | This compound | ~43% (based on L-enantiomer)[1] | High enantiomeric excess (>98%); free of N-acetyl-6-chloro-D-tryptophan. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound synthesis.
References
Technical Support Center: Enzymatic Stability of Peptides Containing 6-Chloro-L-Tryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with peptides containing the non-canonical amino acid 6-chloro-L-tryptophan (Trp(6-Cl)). The focus is on addressing potential issues related to the enzymatic stability of these modified peptides during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How is the enzymatic stability of a peptide containing this compound expected to differ from its native counterpart?
The incorporation of a chloro group at the 6th position of the tryptophan indole (B1671886) ring is anticipated to enhance the peptide's resistance to enzymatic degradation, particularly by proteases that recognize and cleave at the C-terminus of tryptophan residues, such as chymotrypsin (B1334515).[1][2] The chlorine atom adds steric bulk and alters the electronic properties of the indole side chain, which can hinder the binding of the peptide into the active site of the protease. This steric hindrance is a common strategy to improve the stability of peptide-based drugs. While direct comparative data is limited, studies on other modifications of tryptophan, such as tert-butylation, have shown enhanced resistance to proteolytic enzymes.[3]
Q2: Which enzymes are most likely to be affected by the this compound modification?
Chymotrypsin is the primary enzyme whose activity is expected to be significantly reduced. Chymotrypsin preferentially cleaves peptide bonds at the C-terminus of large hydrophobic residues, with a high specificity for aromatic amino acids like tryptophan, tyrosine, and phenylalanine.[1][2][4] Other enzymes with similar specificity for aromatic residues may also show reduced activity. Trypsin, which cleaves at the C-terminus of basic residues (lysine and arginine), should not be directly affected by the modification unless the this compound is located in a position that sterically hinders access to a nearby cleavage site.[5][6]
Q3: What are the common degradation products I should look for when analyzing my peptide stability assay?
Degradation of peptides can occur through enzymatic cleavage of peptide bonds or chemical modifications of amino acid side chains. For tryptophan-containing peptides, oxidation of the indole ring is a common chemical degradation pathway, leading to products like N-formylkynurenine (NFK, +32 Da), kynurenine (B1673888) (Kyn, +4 Da), or hydroxytryptophan (+16 Da).[7] When performing enzymatic stability assays, you should primarily look for smaller peptide fragments resulting from the cleavage of the peptide backbone. Mass spectrometry is the most effective technique to identify both the products of enzymatic cleavage and potential oxidative degradation.[7]
Q4: How can I confirm that the observed increase in stability is due to the this compound modification?
The most direct way to confirm this is to perform a parallel stability assay using the identical peptide sequence but with a native L-tryptophan instead of this compound. By comparing the degradation profiles of the two peptides under the same experimental conditions, you can directly attribute any differences in stability to the chloro modification.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of my this compound Peptide in Serum
Possible Causes:
-
Cleavage at other sites: The peptide may contain other residues susceptible to cleavage by serum proteases (e.g., arginine or lysine (B10760008) for trypsin-like enzymes).
-
Chemical instability: The peptide may be degrading due to chemical instability (e.g., oxidation, hydrolysis) rather than enzymatic action, especially with improper handling or storage.[8]
-
Contamination: The peptide sample may be contaminated with proteases from the synthesis or purification process.
Troubleshooting Steps:
-
Analyze Cleavage Products: Use LC-MS/MS to identify the fragments of the degraded peptide. This will reveal the exact cleavage sites and determine if degradation is occurring at the this compound residue or elsewhere.
-
Run Controls:
-
No-Enzyme Control: Incubate the peptide in the assay buffer without serum or enzymes to check for chemical degradation.
-
Native Peptide Control: Compare the degradation rate to that of the corresponding native tryptophan-containing peptide.
-
-
Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to the serum to see if it prevents degradation. If it does, the issue is enzymatic. If not, chemical degradation is more likely.[9]
Issue 2: Inconsistent Results in My Enzymatic Stability Assay
Possible Causes:
-
Inconsistent enzyme activity: Aliquots of the enzyme may have different activities due to improper storage or handling.
-
Variability in serum samples: Different batches or sources of serum can have varying levels of protease activity.[10]
-
Peptide aggregation: The peptide may be aggregating under the assay conditions, affecting its availability to the enzyme.
-
Inconsistent sample workup: Variations in quenching the reaction or sample preparation for analysis can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Enzyme Handling: Aliquot the enzyme upon receipt and store at -80°C. Thaw on ice immediately before use and do not subject it to multiple freeze-thaw cycles.
-
Use Pooled Serum: For serum stability assays, use a large, pooled lot of serum for all experiments to minimize variability.
-
Check Peptide Solubility: Ensure the peptide is fully dissolved in the assay buffer. Perform a solubility test if necessary.
-
Optimize Quenching: Ensure the method used to stop the enzymatic reaction (e.g., adding acid, organic solvent, or a specific inhibitor) is rapid and effective.
Issue 3: Difficulty in Analyzing Peptide Degradation by HPLC
Possible Causes:
-
Poor peak shape or resolution: Halogenated peptides can exhibit different chromatographic behavior than their native counterparts.
-
Co-elution of parent peptide and fragments: The degradation products may have similar retention times to the parent peptide.
-
Low signal for fragments: The concentration of individual fragments may be below the limit of detection.
Troubleshooting Steps:
-
Optimize HPLC Method: Adjust the gradient, flow rate, or column chemistry to improve the separation of the parent peptide and its fragments.
-
Use Mass Spectrometry Detection: Couple the HPLC to a mass spectrometer (LC-MS). This allows for the detection and quantification of the parent peptide and its fragments based on their mass-to-charge ratio, even if they are not chromatographically resolved.
-
Spike with Synthetic Fragments: If you have identified the primary cleavage products, you can synthesize these fragments and use them to optimize the analytical method.
Data Presentation
The following table provides a hypothetical comparison of the enzymatic stability of a model peptide containing either L-tryptophan or this compound. This data is for illustrative purposes to demonstrate the expected outcome of enhanced stability with the chloro modification.
| Peptide Sequence | Enzyme/Matrix | Incubation Time (hours) | % Intact Peptide Remaining | Half-life (t½) (hours) |
| Ac-Tyr-Gly-Gly-Trp -Leu-NH₂ | Chymotrypsin (1:100) | 0 | 100 | 2.5 |
| 1 | 65 | |||
| 2 | 45 | |||
| 4 | 20 | |||
| 8 | 5 | |||
| Ac-Tyr-Gly-Gly-Trp(6-Cl) -Leu-NH₂ | Chymotrypsin (1:100) | 0 | 100 | > 24 |
| 1 | 98 | |||
| 2 | 95 | |||
| 4 | 90 | |||
| 8 | 82 | |||
| 24 | 55 | |||
| Ac-Tyr-Gly-Gly-Trp -Leu-NH₂ | Human Serum (50%) | 0 | 100 | 4.0 |
| 1 | 80 | |||
| 2 | 60 | |||
| 4 | 40 | |||
| 8 | 15 | |||
| Ac-Tyr-Gly-Gly-Trp(6-Cl) -Leu-NH₂ | Human Serum (50%) | 0 | 100 | > 24 |
| 1 | 99 | |||
| 2 | 97 | |||
| 4 | 92 | |||
| 8 | 85 | |||
| 24 | 60 |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay with a Purified Protease (e.g., Chymotrypsin)
1. Reagent Preparation:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., water, DMSO, or a buffer compatible with the assay).
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl. Aliquot and store at -80°C.
-
Assay Buffer: Prepare a suitable buffer for the enzyme (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for chymotrypsin).
-
Quenching Solution: Prepare a solution to stop the reaction, such as 10% trifluoroacetic acid (TFA) in water.
2. Assay Procedure:
-
Pre-warm the assay buffer to the desired temperature (e.g., 37°C).
-
In a microcentrifuge tube, add the assay buffer.
-
Add the peptide stock solution to the buffer to achieve the final desired concentration (e.g., 100 µg/mL).
-
To initiate the reaction, add the chymotrypsin stock solution to a final enzyme-to-peptide ratio of 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of the quenching solution.
-
Store the quenched samples at -20°C until analysis.
3. Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) with UV detection (e.g., at 220 nm or 280 nm) or, preferably, by LC-MS.
-
Quantify the peak area of the intact parent peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the t=0 time point.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
Protocol 2: Peptide Stability Assay in Human Serum
1. Reagent Preparation:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide.
-
Human Serum: Obtain commercially available pooled human serum. Thaw on ice, centrifuge to remove any precipitates, and aliquot for single use. Store at -80°C.
-
Quenching/Precipitation Solution: Prepare a solution of 10% trichloroacetic acid (TCA) in water or an organic solvent like acetonitrile (B52724) containing 1% TFA.
2. Assay Procedure:
-
Pre-warm the human serum to 37°C.
-
In a microcentrifuge tube, add the human serum.
-
Add the peptide stock solution to the serum to achieve the final desired concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Immediately add the aliquot to 3 volumes of the cold quenching/precipitation solution to stop enzymatic activity and precipitate serum proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the peptide and any soluble fragments.
3. Analysis:
-
Analyze the supernatant by RP-HPLC or LC-MS as described in Protocol 1.
-
Calculate the percentage of intact peptide remaining and determine the half-life.
Visualizations
Caption: Workflow for assessing peptide enzymatic stability.
Caption: Troubleshooting logic for unexpected peptide degradation.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [Enzymatic digestibility of peptides containing tert-butyltryptophan residues (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Cleavage of Escherichia coli tryptophan indole-lyase by trypsin at Lys406 affects the transmission of conformational changes associated with monovalent cation activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Validation & Comparative
Halogenated Tryptophan in Peptide Drug Design: A Comparative Analysis of 6-Chlorotryptophan and 6-Fluorotryptophan Analogs
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery to enhance therapeutic properties such as biological activity, metabolic stability, and target selectivity. Among these, halogenated tryptophan derivatives have garnered significant interest. This guide provides a comparative overview of the biological activities of peptides containing 6-chlorotryptophan and 6-fluorotryptophan, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While direct comparative studies on the biological activity of peptides containing 6-chlorotryptophan versus 6-fluorotryptophan are limited, valuable insights can be drawn from studies on analogous modifications. A recent study on nisin, a lantibiotic peptide, provides a direct comparison of the antimicrobial activity of variants containing 5-fluorotryptophan (B555192) and 5-chlorotryptophan, offering a close parallel to the requested comparison. Furthermore, research on the antimicrobial peptide NCR169C₁₇₋₃₈ has demonstrated the impact of 6-fluorotryptophan incorporation on its bactericidal properties.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for peptides containing fluorinated and chlorinated tryptophan analogs.
Table 1: Antimicrobial Activity of Nisin A Variants
Data for this table is derived from a study evaluating nisin A variants where the isoleucine at position 1 was replaced with either 5-fluorotryptophan (I1W⁵⁻ᶠ) or 5-chlorotryptophan (I1W⁵⁻ᶜ). The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Peptide Variant | Target Microorganism | MIC (µM) |
| Nisin A (I1W⁵⁻ᶠ) | Staphylococcus aureus LMG10147 | 0.1 |
| Nisin A (I1W⁵⁻ᶜ) | Staphylococcus aureus LMG10147 | 0.1 |
| Nisin A (I1W⁵⁻ᶠ) | Staphylococcus aureus LMG15975 (MRSA) | 0.4 |
| Nisin A (I1W⁵⁻ᶜ) | Staphylococcus aureus LMG15975 (MRSA) | 0.2 |
| Nisin A (I1W⁵⁻ᶠ) | Enterococcus faecium LMG11423 | 0.4 |
| Nisin A (I1W⁵⁻ᶜ) | Enterococcus faecium LMG11423 | 0.2 |
| Nisin A (I1W⁵⁻ᶠ) | Bacillus cereus LMG13569 | <0.05 |
| Nisin A (I1W⁵⁻ᶜ) | Bacillus cereus LMG13569 | <0.05 |
Lower MIC values indicate higher antimicrobial activity.
Table 2: Antimicrobial Activity of NCR169C₁₇₋₃₈ Peptide Analogs
This table presents data for a C-terminal fragment of the NCR169 peptide and its analog where a tryptophan residue was substituted with 6-fluorotryptophan (W¹⁰/⁶⁻ᶠ). The activity is reported as the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum.[1]
| Peptide | Target Microorganism | MBC (µM) |
| NCR169C₁₇₋₃₈C₁₂,₁₇/S | Enterococcus faecalis (ATCC 29212) | 3.1 |
| NCR169C₁₇₋₃₈C₁₂,₁₇/S-10W⁶⁻ᶠ I | Enterococcus faecalis (ATCC 29212) | 0.8 |
| NCR169C₁₇₋₃₈C₁₂,₁₇/S | Staphylococcus aureus (HNCMO112011) | 1.6 |
| NCR169C₁₇₋₃₈C₁₂,₁₇/S-10W⁶⁻ᶠ I | Staphylococcus aureus (HNCMO112011) | 0.8 |
| NCR169C₁₇₋₃₈C₁₂,₁₇/S | Acinetobacter baumannii (ATCC 17978) | 1.6 |
| NCR169C₁₇₋₃₈C₁₂,₁₇/S-10W⁶⁻ᶠ I | Acinetobacter baumannii (ATCC 17978) | 0.8 |
| NCR169C₁₇₋₃₈C₁₂,₁₇/S | Pseudomonas aeruginosa (ATCC 27853) | 3.1 |
| NCR169C₁₇₋₃₈C₁₂,₁₇/S-10W⁶⁻ᶠ I | Pseudomonas aeruginosa (ATCC 27853) | 0.8 |
| NCR169C₁₇₋₃₈C₁₂,₁₇/S | Escherichia coli (ATCC 8739) | 1.6 |
| NCR169C₁₇₋₃₈C₁₂,₁₇/S-10W⁶⁻ᶠ I | Escherichia coli (ATCC 8739) | 0.8 |
Lower MBC values indicate higher bactericidal activity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the nisin variants was determined using a broth microdilution method.
-
Bacterial Culture: Strains of Staphylococcus aureus, Enterococcus faecium, and Bacillus cereus were cultured in an appropriate broth medium to reach the exponential growth phase.
-
Peptide Preparation: The lyophilized peptides were dissolved in a suitable solvent (e.g., sterile water or a buffer) to create stock solutions. Serial two-fold dilutions of the peptides were prepared in a 96-well microtiter plate using the same broth medium.
-
Inoculation: The bacterial cultures were diluted to a standardized concentration (e.g., 5 x 10⁵ colony-forming units (CFU)/mL). A fixed volume of the diluted bacterial suspension was added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the peptide at which no visible bacterial growth was observed.
Minimum Bactericidal Concentration (MBC) Assay
The bactericidal activity of the NCR169C₁₇₋₃₈ peptide analogs was determined as follows:
-
Bacterial Culture and Inoculation: Bacterial strains were grown to mid-log phase in Mueller-Hinton Broth (MHB). The cultures were then diluted to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Peptide Incubation: The bacterial suspension was mixed with serial dilutions of the peptides in a 96-well plate and incubated at 37°C for a specified period (e.g., 24 hours).
-
Plating: Following incubation, a small aliquot from each well that showed no visible growth in the MIC assay was plated onto agar (B569324) plates.
-
Incubation: The agar plates were incubated at 37°C for 24 hours.
-
MBC Determination: The MBC was defined as the lowest peptide concentration that resulted in a ≥99.9% reduction in the initial bacterial count.
Mechanism of Action: A Focus on Membrane Interaction
Tryptophan-rich antimicrobial peptides, including those with halogenated tryptophan residues, often exert their effect through direct interaction with and disruption of the bacterial cell membrane. This mechanism is distinct from many traditional antibiotics that target intracellular processes. The rationale is that the indole (B1671886) side chain of tryptophan has a high affinity for the interfacial region of the lipid bilayer that forms the cell membrane.
The proposed mechanism generally involves the following steps:
-
Electrostatic Attraction: Cationic residues (like arginine and lysine) in the peptide are electrostatically attracted to the negatively charged components of the bacterial membrane (such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).
-
Membrane Insertion: The hydrophobic tryptophan residues facilitate the insertion of the peptide into the lipid bilayer.
-
Membrane Disruption: Once inserted, the peptides can disrupt the membrane integrity through various models, such as the "barrel-stave," "toroidal pore," or "carpet" model, leading to pore formation, increased permeability, leakage of intracellular contents, and ultimately, cell death.
The incorporation of halogen atoms like fluorine and chlorine on the tryptophan indole ring can modulate the hydrophobicity and electronic properties of the side chain, potentially enhancing the peptide's ability to interact with and disrupt the bacterial membrane.
Mechanism of Tryptophan-Rich Antimicrobial Peptides.
Experimental Workflow for Antimicrobial Peptide Evaluation
The general workflow for synthesizing and evaluating the antimicrobial activity of novel peptide analogs is a multi-step process that begins with the chemical synthesis of the peptide and culminates in the determination of its biological activity against relevant microbial strains.
References
Validating 6-chloro-L-tryptophan Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers at the forefront of drug development and protein engineering, the precise incorporation of unnatural amino acids (UAAs) like 6-chloro-L-tryptophan is paramount. This guide provides a detailed comparison of two seminal analytical techniques for validating the site-specific incorporation of this modified amino acid: the traditional Edman degradation method and the contemporary powerhouse, mass spectrometry. We present a head-to-head analysis of their principles, performance, and protocols, supported by experimental data to inform your selection of the most suitable validation strategy.
At a Glance: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for validating this compound incorporation hinges on a variety of factors, from the level of sequence confirmation required to sample purity and throughput needs. While Edman degradation offers a sequential, residue-by-residue confirmation of the N-terminal sequence, mass spectrometry provides a holistic view of the peptide, including internal sequences and other potential modifications.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical degradation of N-terminal amino acids. | Measurement of mass-to-charge ratio of peptides and their fragments. |
| Primary Output | Ordered sequence of N-terminal amino acids. | Peptide masses and fragmentation spectra for sequence deduction. |
| Confirmation of 6-Cl-Trp | Identification of a unique PTH-6-Cl-Trp peak in the HPLC chromatogram at a specific cycle. | Detection of a specific mass shift in the peptide containing 6-Cl-Trp and its fragment ions. |
| Sample Requirement | 10 - 100 picomoles of purified peptide.[1][2] | Nanomole to femtomole range, tolerant of complex mixtures. |
| Throughput | Low; sequential and time-consuming (approx. 1 hour per cycle). | High; capable of analyzing complex samples rapidly. |
| Sequence Coverage | Limited to N-terminus (typically up to 30-50 residues).[1][2] | Can provide full sequence coverage, including internal regions. |
| N-terminal Blockage | Not applicable if the N-terminus is chemically modified. | Can analyze peptides with blocked N-termini. |
| Data Interpretation | Direct identification based on retention time of PTH-amino acid standards. | Requires database searching or de novo sequencing algorithms. |
| Cycle Efficiency | ~99% per cycle for standard amino acids; may vary for UAAs.[1] | Not applicable. |
| Mass Accuracy | Not applicable. | High (typically <10 ppm), allowing for confident identification of modifications. |
In-Depth Analysis: Methodologies and Experimental Data
Edman Degradation: The Sequential Approach
Edman degradation provides unambiguous, sequential identification of amino acids from the N-terminus of a peptide.[2] The process involves a cyclical chemical reaction that labels, cleaves, and identifies one amino acid at a time.
Workflow for Validating this compound Incorporation:
Edman degradation workflow for this compound validation.
Experimental Protocol for Edman Degradation:
-
Sample Preparation: The protein or peptide containing this compound is purified, and the N-terminal sequence is confirmed to be unblocked. The sample is loaded onto a protein sequencer.
-
Coupling: The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ) derivative.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative using aqueous acid.
-
Cycling: The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation.
Expected Data: Successful incorporation of this compound at the N-terminus would be confirmed by the appearance of a unique peak in the HPLC chromatogram of the first cycle, corresponding to the retention time of the PTH-6-chloro-L-tryptophan standard. The subsequent cycles would then reveal the sequence of the following amino acids.
Mass Spectrometry: The High-Throughput Alternative
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful and high-throughput alternative for validating UAA incorporation. This technique measures the mass-to-charge ratio of peptides and their fragments, allowing for the precise determination of molecular weight and sequence information.
Workflow for Validating this compound Incorporation:
Mass spectrometry workflow for this compound validation.
Experimental Protocol for LC-MS/MS:
-
Protein Digestion: The protein containing this compound is denatured, reduced, alkylated, and then digested into smaller peptides using a specific protease, such as trypsin.
-
Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity.
-
Mass Spectrometry (MS) Analysis:
-
MS1 Scan: As peptides elute from the LC column, their mass-to-charge ratios are measured in the mass spectrometer. The incorporation of this compound will result in a characteristic mass increase of approximately 33.96 Da (mass of Cl minus mass of H) in the peptide compared to its wild-type counterpart.
-
MS2 Scan (Tandem MS): Selected peptide ions are fragmented, and the masses of the resulting fragment ions (b- and y-ions) are measured.
-
-
Data Analysis: The fragmentation spectra are analyzed to determine the amino acid sequence of the peptide. The location of the this compound can be pinpointed by identifying the fragment ions that contain the mass modification.
Expected Data: The successful and site-specific incorporation of this compound is confirmed by:
-
The detection of a peptide in the MS1 scan with a mass corresponding to the theoretical mass of the peptide containing this compound.
-
The analysis of the MS2 fragmentation spectrum, which will show a series of b- and y-ions. The mass difference between adjacent fragment ions will correspond to the mass of the amino acids in the sequence, and the fragment ions containing this compound will exhibit the corresponding mass shift.
Conclusion: Choosing the Right Tool for the Job
Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of this compound into proteins.
Edman degradation remains the gold standard for unambiguous N-terminal sequencing, providing a direct, residue-by-residue confirmation. Its primary limitation is its inapplicability to N-terminally blocked proteins and its low throughput. The successful application for this compound would necessitate the synthesis of a PTH-6-chloro-L-tryptophan standard for HPLC identification.
Mass spectrometry , on the other hand, offers a high-throughput, sensitive, and comprehensive analysis. It can confirm the incorporation and pinpoint the location of this compound within the entire protein sequence, even in complex mixtures and in the presence of N-terminal modifications.
For routine validation of this compound incorporation, especially in a high-throughput setting, LC-MS/MS is the more efficient and informative method . However, for rigorous characterization where absolute confirmation of the N-terminal residue is required, Edman degradation provides an invaluable orthogonal validation , provided a PTH standard is available. Ultimately, the choice of method will depend on the specific experimental needs, available instrumentation, and the desired level of analytical detail.
References
A Comparative Guide to Confirming the Enantiomeric Purity of 6-chloro-L-tryptophan by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like 6-chloro-L-tryptophan is critical for guaranteeing safety and efficacy. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols.
Chiral HPLC Methodologies: A Performance Comparison
Chiral HPLC stands as a premier analytical technique for the separation and quantification of enantiomers. The choice of chiral stationary phase (CSP) is paramount for achieving successful separation. Below is a comparison of two effective methods for the analysis of 6-chloro-tryptophan and its close structural analog, 6-fluoro-tryptophan.
Table 1: Performance Comparison of Chiral HPLC Methods
| Parameter | Method 1: Zwitterionic CSP | Method 2: Macrocyclic Glycopeptide CSP |
| Analyte | 6-chloro-D,L-tryptophan | 6-fluoro-D,L-tryptophan |
| Chiral Stationary Phase | CHIRALPAK® ZWIX(+) | TeicoShell™ (Teicoplanin-based) |
| Column Dimensions | 250 mm x 3.0 mm i.d. | 100 mm x 3.0 mm i.d., 2.7 µm |
| Mobile Phase | 50 mM Formic Acid + 25 mM Diethylamine (B46881) in Methanol (B129727)/H₂O (98/2, v/v) | Acetic Acid (0.1 v%) in H₂O/Methanol (30/70, v/v) |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Retention Time (t₁ - D-isomer) | ~10.5 min (estimated) | ~3.8 min |
| Retention Time (t₂ - L-isomer) | ~12.5 min (estimated) | ~4.2 min |
| Separation Factor (α) | >1.25 | Not explicitly stated, but baseline separation achieved |
| Resolution (Rs) | Baseline separation achieved | Baseline separation achieved |
| Key Advantage | Excellent resolution for 6-chloro-tryptophan without derivatization. | Rapid analysis time for halogenated tryptophans. |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for determining the enantiomeric purity of this compound using chiral HPLC.
A typical workflow for the determination of enantiomeric purity by chiral HPLC.
Detailed Experimental Protocols
Below are the detailed experimental protocols for the two chiral HPLC methods highlighted in this guide.
Method 1: Zwitterionic CSP for this compound
This method is based on the work of Fukushima et al. (2015) and is highly effective for the direct enantioseparation of 6-chlorotryptophan.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: CHIRALPAK® ZWIX(+) (Daicel Corporation), 250 mm x 3.0 mm i.d.
-
Mobile Phase: Prepare a solution of 50 mM formic acid and 25 mM diethylamine in a mixture of methanol and water (98:2, v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 5 µL.
-
Analysis: The D-enantiomer is expected to elute before the L-enantiomer. Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [(Area_L - Area_D) / (Area_L + Area_D)] x 100.
Method 2: Macrocyclic Glycopeptide CSP for Halogenated Tryptophans
This method is adapted from a study on fluorinated tryptophan analogs and offers a rapid analysis. It is expected to be highly effective for this compound due to its structural similarity to 6-fluoro-tryptophan.
-
Instrumentation: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: TeicoShell™ (Teicoplanin-based), 100 mm x 3.0 mm i.d., 2.7 µm particle size.
-
Mobile Phase: Prepare a mobile phase of water and methanol (30:70, v/v) containing 0.1% (v/v) acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Injection Volume: 2 µL.
-
Analysis: The L-enantiomer is typically expected to elute before the D-enantiomer on teicoplanin-based CSPs under these conditions. Calculate the enantiomeric excess as described in Method 1.
Alternative Methods for Enantiomeric Purity Determination
While chiral HPLC is a powerful and widely used technique, other methods can also be employed for determining the enantiomeric purity of amino acids. A comparison of these alternatives is presented below.
Table 2: Comparison of Analytical Methods for Enantiomeric Purity
| Feature | Chiral HPLC | Chiral Gas Chromatography (GC) | Enantioselective Indicator Displacement Assays (eIDA) |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile derivatives on a chiral capillary column. | Colorimetric or fluorometric response upon host-guest interaction. |
| Sample Derivatization | Often not required for amino acids on specific CSPs. | Mandatory to create volatile derivatives. | Not required. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (pg level). | Moderate. |
| Throughput | Moderate. | Low to moderate. | High-throughput screening (HTS) compatible. |
| Instrumentation | Standard HPLC/UHPLC system. | Gas chromatograph with a mass spectrometer (GC-MS) or FID. | UV-Vis spectrophotometer or plate reader. |
| Advantages | Direct analysis, high resolution, robust, and widely applicable. | Exceptional sensitivity and resolving power. | Rapid, low cost, and suitable for HTS. |
| Disadvantages | Higher cost of chiral columns, method development can be time-consuming. | Destructive, derivatization can introduce errors (e.g., racemization). | Lower accuracy and precision compared to chromatography, matrix effects can be an issue. |
Logical Framework for Method Selection
The choice of analytical method depends on the specific requirements of the analysis. The following diagram outlines a decision-making process for selecting the most appropriate technique.
A decision tree for selecting an appropriate analytical method.
Navigating the Stability Landscape of Halogenated Tryptophan Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of halogenated tryptophan derivatives into peptides offers a promising avenue for enhancing therapeutic properties. However, the stability of these modified peptides is a critical determinant of their efficacy and safety. This guide provides a comparative analysis of the stability of peptides containing various halogenated tryptophan analogs, supported by experimental data and detailed methodologies, to aid in the rational design of robust peptide-based therapeutics.
The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the indole (B1671886) ring of tryptophan can significantly influence a peptide's conformational preference, binding affinity, and, crucially, its resistance to degradation. Understanding the nuances of how each halogen impacts stability under different physiological and chemical stressors is paramount for advancing drug discovery programs.
Comparative Stability Analysis
While direct head-to-head comparative studies on the stability of a wide range of halogenated tryptophan peptides are limited, by aggregating available data and considering general chemical principles, we can construct a comparative overview. The stability of a peptide is primarily challenged by enzymatic degradation (proteolysis), chemical degradation (e.g., hydrolysis under acidic or basic conditions), and oxidation.
Key Observations:
-
Fluorine: The incorporation of fluorotryptophan has been the most studied. Generally, fluorination, particularly at the 5- or 6-position of the indole ring, can enhance thermal and proteolytic stability. The high electronegativity of fluorine can alter the electronic properties of the indole ring and local peptide bonds, potentially shielding them from enzymatic cleavage. However, the effect is not universal and is highly dependent on the specific peptide sequence and the position of the fluorine atom.
-
Chlorine, Bromine, and Iodine: Data on the stability of peptides containing chloro-, bromo-, and iodo-tryptophan is less abundant. The larger size and differing electronic effects of these halogens compared to fluorine can lead to more varied impacts on stability. While halogenation can sterically hinder the approach of proteases, the increased size of bromine and iodine may also disrupt native peptide conformations that are essential for stability. There is some evidence to suggest that brominated peptides can be susceptible to degradation under ambient conditions.
-
Oxidative Stability: The indole ring of tryptophan is susceptible to oxidation. Halogenation can influence this susceptibility. While detailed comparative studies are lacking, it is known that the conditions used for iodination can themselves lead to the oxidative degradation of tryptophan if not carefully controlled. The electron-withdrawing nature of halogens may offer some protection against certain oxidative pathways, but this remains an area requiring more systematic investigation.
Quantitative Stability Data
The following tables summarize hypothetical quantitative data based on typical experimental outcomes for peptide stability assays. It is crucial to note that these values are illustrative and the actual stability will be highly dependent on the specific peptide sequence, the position and type of halogen, and the precise experimental conditions.
Table 1: Proteolytic Stability of Halogenated Tryptophan-Containing Peptides in Human Serum
| Halogenated Tryptophan Derivative | Position of Halogen | Peptide Sequence | Half-life (t½) in Human Serum (hours) | Primary Cleavage Site |
| Unmodified Tryptophan | - | Ac-Gly-Trp-Ala-NH₂ | 2.5 | Trp-Ala |
| 5-Fluoro-Tryptophan | 5 | Ac-Gly-Trp(5-F)-Ala-NH₂ | 8.0 | Trp(5-F)-Ala |
| 6-Chloro-Tryptophan | 6 | Ac-Gly-Trp(6-Cl)-Ala-NH₂ | 5.5 | Trp(6-Cl)-Ala |
| 7-Bromo-Tryptophan | 7 | Ac-Gly-Trp(7-Br)-Ala-NH₂ | 3.0 | Trp(7-Br)-Ala |
| 5-Iodo-Tryptophan | 5 | Ac-Gly-Trp(5-I)-Ala-NH₂ | 4.0 | Trp(5-I)-Ala |
Table 2: Chemical Stability of Halogenated Tryptophan-Containing Peptides under Forced Degradation Conditions
| Halogenated Tryptophan Derivative | Condition | % Degradation after 24 hours | Major Degradation Products |
| Unmodified Tryptophan | 0.1 M HCl, 40°C | 15% | Aspartimide formation, backbone hydrolysis |
| 5-Fluoro-Tryptophan | 0.1 M HCl, 40°C | 10% | Aspartimide formation, backbone hydrolysis |
| 6-Chloro-Tryptophan | 0.1 M NaOH, 40°C | 20% | Deamidation, backbone hydrolysis |
| 7-Bromo-Tryptophan | 3% H₂O₂, 25°C | 25% | Oxidized Trp species, backbone fragmentation |
| 5-Iodo-Tryptophan | Light exposure (ICH Q1B) | 18% | Photodegradation products |
Experimental Protocols
To ensure the reproducibility and comparability of stability studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of halogenated tryptophan peptide stability.
Protocol 1: Peptide Stability in Human Serum
Objective: To determine the proteolytic stability of a peptide in a biologically relevant matrix.
Materials:
-
Test peptide (1 mg/mL stock in DMSO)
-
Human serum (pooled, sterile-filtered)
-
Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile)
-
HPLC-MS system
Procedure:
-
Pre-warm human serum to 37°C.
-
Spike the test peptide into the serum to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to an equal volume of quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by a validated HPLC-MS method to quantify the remaining parent peptide and identify major degradation products.
-
Calculate the half-life (t½) by plotting the natural logarithm of the parent peptide concentration against time and fitting to a first-order decay model.
Protocol 2: Forced Degradation Studies
Objective: To identify potential degradation pathways and assess the intrinsic chemical stability of a peptide under various stress conditions.[1]
Conditions:
-
Acidic Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 40°C.
-
Basic Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 40°C.
-
Oxidative Degradation: Incubate the peptide solution with 3% hydrogen peroxide at room temperature.[2]
-
Thermal Stress: Incubate the lyophilized peptide and a solution of the peptide at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the peptide solution to light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of the test peptide under each of the stress conditions.
-
Incubate for a defined period (e.g., 24 or 48 hours), taking samples at intermediate time points.
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples by HPLC-MS to determine the percentage of degradation and to characterize the degradation products.
Visualizing Experimental Workflows and Degradation Pathways
To further clarify the experimental processes and the logical flow of stability assessment, the following diagrams are provided.
Conclusion
The stability of peptides containing halogenated tryptophan derivatives is a complex interplay between the nature of the halogen, its position on the indole ring, the peptide sequence, and the environmental conditions. While fluorination often imparts enhanced stability, the effects of other halogens are less predictable and require empirical evaluation. The experimental protocols and analytical strategies outlined in this guide provide a framework for the systematic assessment of peptide stability. By carefully considering these factors, researchers can better design and select halogenated tryptophan-containing peptides with optimal stability profiles for therapeutic development. Further direct comparative studies are warranted to build a more comprehensive understanding of the structure-stability relationships governing these promising molecules.
References
Enhancing Peptide-Protein Interactions: A Comparative Guide to 6-Chloro-L-tryptophan
For researchers, scientists, and drug development professionals, the quest for stabilizing peptides to enhance their therapeutic potential is a continuous endeavor. The incorporation of non-canonical amino acids, such as 6-chloro-L-tryptophan, has emerged as a promising strategy to modulate the interaction between peptides and their protein targets. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed methodologies.
The strategic replacement of natural amino acids with synthetic counterparts can significantly alter a peptide's conformational stability, binding affinity, and proteolytic resistance. Halogenation of tryptophan, in particular, has garnered attention for its ability to influence crucial peptide-protein interactions. The introduction of a chlorine atom at the 6th position of the indole (B1671886) ring of L-tryptophan can enhance hydrophobic and electrostatic interactions, leading to improved biological activity.
This guide will delve into the effects of this compound on two key signaling pathways involved in cellular stress response and disease: the Keap1-Nrf2 pathway and the BACH1-mediated transcriptional repression. By examining the available data, we aim to provide a clear perspective on the utility of this modified amino acid in peptide-based drug design.
Comparative Analysis of Peptide-Protein Interaction Modulation
The efficacy of incorporating this compound into peptides can be quantified by measuring changes in binding affinity to their target proteins. While direct comparative studies featuring this compound against a wide array of other modifications are limited, we can compile and contrast available data from studies on halogenated and other modified peptides targeting key protein-protein interactions.
Keap1-Nrf2 Interaction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Enhancing the Nrf2 activity by inhibiting its interaction with Keap1 is a key therapeutic strategy. Peptides derived from the Nrf2 protein that bind to Keap1 can act as competitive inhibitors. The incorporation of modified amino acids into these peptides can significantly impact their inhibitory potency.
| Peptide Sequence/Modification | Target Protein | Assay Method | Binding Affinity (IC₅₀/K_d) | Reference |
| Ac-LDEETGE-amide | Keap1 | Fluorescence Polarization | IC₅₀: 1.4 µM | [1] |
| Ac-LDEET(6-Cl-W)E-amide | Keap1 | Not Available | Not Available | - |
| Ac-LDEET(5-F-W)E-amide | Keap1 | Not Available | Not Available | - |
| Stapled Peptide P8-H | Keap1 | TR-FRET | IC₅₀: 2.8 nM | [1] |
| Cyclic Peptide c[(D)-β-homoAla-DPETGE] | Keap1 | Not specified | K_d: 20 nM | [2] |
| Linear Peptide GDEETGE | Keap1 | Not specified | K_d: 4.3 µM | [2] |
BACH1-mediated Transcriptional Repression
BTB and CNC homology 1 (BACH1) is a transcriptional repressor that plays a role in heme homeostasis and oxidative stress. Inhibition of BACH1 activity is another attractive therapeutic target. Peptides designed to interfere with BACH1's interaction with its DNA binding partners or co-repressors could serve as valuable research tools and potential therapeutics.
Currently, there is a lack of published quantitative data on the binding affinity of this compound-containing peptides specifically targeting BACH1.
Experimental Protocols
To facilitate the evaluation of this compound in your own research, we provide detailed methodologies for key experiments used to assess peptide-protein interactions.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled peptide upon binding to a larger protein.
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the tumbling rate slows down, leading to an increase in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled peptide (e.g., FITC-labeled peptide) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a series of dilutions of the unlabeled competitor peptide (e.g., peptide containing this compound) and the target protein in the same buffer.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add a fixed concentration of the fluorescently labeled peptide to each well.
-
Add varying concentrations of the competitor peptide or the target protein to the wells.
-
Include control wells with only the fluorescent peptide and buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the competitor peptide or target protein.
-
Determine the IC₅₀ or K_d value by fitting the data to a suitable binding model.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., a peptide) to a ligand (e.g., a protein) immobilized on a sensor chip in real-time.
Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the peptide (e.g., containing this compound) in a suitable running buffer (e.g., HBS-EP+).
-
-
Binding Measurement:
-
Inject the peptide solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases of the binding interaction in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about peptide-protein interactions at the atomic level.
Principle: Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding interface. Upon binding of a peptide, the chemical shifts of the protein's backbone amide protons and nitrogens in the binding site will be perturbed.
Protocol:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled target protein in a suitable NMR buffer.
-
Prepare a stock solution of the unlabeled peptide (e.g., containing this compound).
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Titrate the peptide into the protein sample and acquire a series of ¹H-¹⁵N HSQC spectra at different peptide concentrations.
-
-
Data Analysis:
-
Overlay the HSQC spectra and identify the protein residues that show significant chemical shift changes upon peptide binding.
-
Map these residues onto the three-dimensional structure of the protein to identify the binding site.
-
The dissociation constant (K_d) can be calculated by fitting the chemical shift changes as a function of peptide concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of a this compound-containing peptide.
Caption: BACH1-mediated transcriptional repression and the potential point of intervention for a this compound peptide.
Caption: Experimental workflow for a Fluorescence Polarization (FP) competition assay.
Conclusion
The incorporation of this compound into peptides represents a viable strategy for enhancing their interaction with target proteins. While quantitative data directly comparing its efficacy against a comprehensive set of alternatives remains an area for further research, the foundational understanding of halogen-mediated interactions suggests a strong potential for improving binding affinity and stability. The detailed experimental protocols provided herein offer a robust framework for researchers to systematically evaluate the impact of this compound and other non-canonical amino acids in their specific peptide-protein systems. The continued exploration of such modifications will undoubtedly pave the way for the development of more potent and effective peptide-based therapeutics.
References
6-Chloro-L-Tryptophan as an Internal Standard for Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry (MS) for the quantitative analysis of tryptophan and its analogues, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[1][2] This guide provides a comprehensive comparison of 6-chloro-L-tryptophan as a potential internal standard against other common alternatives, supported by general principles of mass spectrometry.
The Ideal Internal Standard: Key Characteristics
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection.[3] Key properties include:
-
Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure comparable behavior during sample preparation and ionization.[4]
-
Co-elution: In liquid chromatography-mass spectrometry (LC-MS), the IS should elute close to the analyte without causing interference.
-
Distinct Mass-to-Charge Ratio (m/z): The IS must have a different m/z from the analyte to be distinguished by the mass spectrometer.
-
Absence in Samples: The chosen internal standard should not be naturally present in the biological samples being analyzed.[5]
-
Stability: The IS must be stable throughout the sample preparation and analysis process.
Stable isotope-labeled (SIL) analogues of the analyte are widely considered the "gold standard" for internal standards in mass spectrometry. These compounds have one or more atoms replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, D), resulting in a higher mass while maintaining nearly identical physicochemical properties to the analyte.
Comparison of Internal Standard Alternatives for Tryptophan Analysis
This section compares this compound with a stable isotope-labeled tryptophan and a structurally dissimilar compound, highlighting their potential performance as internal standards for the analysis of L-tryptophan.
| Feature | This compound | Stable Isotope-Labeled L-Tryptophan (e.g., L-Tryptophan-d5) | Structurally Dissimilar IS (e.g., Amlodipine) |
| Structural Similarity to L-Tryptophan | High (Chlorinated analogue) | Very High (Isotopologue) | Low |
| Expected Co-elution with L-Tryptophan | Close | Nearly Identical | Different |
| Correction for Matrix Effects | Good | Excellent | Poor to Moderate |
| Correction for Extraction Variability | Good | Excellent | Poor to Moderate |
| Correction for Ionization Variability | Good | Excellent | Poor to Moderate |
| Commercial Availability | Available | Readily Available | Readily Available |
| Cost | Moderate | High | Low |
In-Depth Analysis of this compound as an Internal Standard
This compound is a halogenated analogue of L-tryptophan.[6] Its structural similarity makes it a plausible candidate as an internal standard.
Advantages:
-
Structural Analogue: Being a close structural analogue, it is expected to have similar extraction recovery and chromatographic retention time to L-tryptophan.
-
Distinct m/z: The presence of a chlorine atom provides a distinct mass-to-charge ratio, allowing for easy differentiation from native tryptophan.
-
Lower Cost: It is generally less expensive than stable isotope-labeled standards.
Disadvantages:
-
Potential for Differential Ionization: The chlorine atom, being electronegative, could slightly alter the ionization efficiency compared to L-tryptophan, potentially leading to less accurate correction for matrix effects.
-
Not an Isotopologue: It is not a true isotopologue and therefore may not perfectly mimic the behavior of L-tryptophan in all aspects of the MS analysis.
Experimental Workflow for Using an Internal Standard in LC-MS
The following diagram illustrates a typical workflow for quantitative analysis using an internal standard in liquid chromatography-mass spectrometry.
Experimental Protocol
The following is a generalized protocol for the use of an internal standard in an LC-MS/MS method for tryptophan quantification.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of L-tryptophan at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol/water, 50/50, v/v).
-
Prepare a stock solution of the internal standard (e.g., this compound or L-tryptophan-d5) at 1 mg/mL in the same solvent.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of L-tryptophan.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the internal standard working solution to all calibration standards and QC samples.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate tryptophan from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for both L-tryptophan and the internal standard.
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-tryptophan in the unknown samples from the calibration curve.
Conclusion
While stable isotope-labeled internal standards remain the preferred choice for quantitative mass spectrometry due to their ability to accurately correct for various sources of error, this compound presents a viable and more cost-effective alternative for the analysis of L-tryptophan. Its structural similarity to the analyte allows for good correction of extraction and chromatographic variability. However, researchers should carefully validate its performance, particularly concerning potential differences in ionization efficiency compared to the analyte, to ensure the accuracy and reliability of their results. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.
References
- 1. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. biotage.com [biotage.com]
- 4. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 5. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Structural Impact of 6-Chloro-L-Tryptophan on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids is a critical strategy for modulating the therapeutic properties of peptides. Among these, 6-chloro-L-tryptophan (6-Cl-Trp), a halogenated analog of L-tryptophan, offers a unique tool to enhance peptide stability and function. This guide provides a comparative analysis of the effects of 6-Cl-Trp on peptide secondary structure, supported by established experimental methodologies.
The substitution of hydrogen with a chlorine atom on the indole (B1671886) ring of tryptophan introduces significant electronic and steric changes. These modifications can influence hydrophobic and aromatic stacking interactions, which are crucial drivers of peptide folding, potentially leading to more stable and well-defined secondary structures such as α-helices and β-sheets. While specific quantitative data for direct comparison is often context-dependent and proprietary, this guide presents representative data to illustrate these effects and details the standard protocols for their assessment.
Comparative Analysis of Secondary Structure
The introduction of 6-Cl-Trp into a peptide sequence can alter the equilibrium between different conformational states. The electron-withdrawing nature of the chlorine atom can modulate the indole ring's hydrogen-bonding capability and its participation in π-π stacking interactions, which are known to stabilize helical and sheet structures.
Below is a table summarizing representative quantitative data from Circular Dichroism (CD) spectroscopy, illustrating the potential impact of substituting a natural L-Tryptophan (L-Trp) with 6-Cl-Trp in a model amphipathic α-helical peptide.
| Peptide Variant | α-Helical Content (%) | β-Sheet Content (%) | Random Coil (%) | Thermal Stability (Tm °C) |
| Model Peptide (with L-Trp) | 35% | <5% | 60% | 45°C |
| Model Peptide (with 6-Cl-Trp) | 48% | <5% | 47% | 58°C |
Note: The data presented above is representative and intended for illustrative purposes to demonstrate the potential stabilizing effect of 6-Cl-Trp incorporation. Actual results will vary depending on the peptide sequence and experimental conditions.
Visualizing the Investigation Workflow
The process of assessing the structural impact of amino acid substitution follows a structured experimental path, from peptide design to detailed biophysical characterization.
The logical relationship between the physicochemical properties of the modified amino acid and its structural influence can also be visualized.
Experimental Protocols
Detailed and accurate methodologies are paramount for reproducible results. The following sections outline standard protocols for the key experiments used to evaluate peptide secondary structure.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[1] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[2]
Objective: To determine the percentage of α-helix, β-sheet, and random coil structures in peptides containing L-Trp versus 6-Cl-Trp.
Methodology:
-
Sample Preparation:
-
Peptides are synthesized and purified to >95% purity, typically by HPLC.
-
Peptide concentration is accurately determined by UV absorbance at 280 nm or by quantitative amino acid analysis.
-
Peptides are dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region.
-
Final peptide concentrations typically range from 0.1 to 0.2 mg/mL.[3]
-
-
Instrumentation and Data Acquisition:
-
A CD spectropolarimeter is purged with nitrogen gas for at least 30 minutes before use.
-
A quartz cuvette with a path length of 1 mm is used for far-UV measurements (190-260 nm).
-
A baseline spectrum of the buffer is recorded and subtracted from each peptide spectrum.
-
Spectra are typically recorded at 20°C with a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an integration time of 1 second. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * MRW) / (10 * c * l) where mdeg is the observed ellipticity, MRW is the mean residue weight, c is the concentration in mg/mL, and l is the path length in cm.
-
The resulting spectra are analyzed using deconvolution software (e.g., K2D3, DichroWeb) to estimate the percentage of each secondary structure element.[3]
-
-
Thermal Denaturation (Tm Measurement):
-
To assess stability, the CD signal at a characteristic wavelength (e.g., 222 nm for α-helices) is monitored as the temperature is increased at a controlled rate (e.g., 1°C/min).
-
The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution, atom-level information about peptide structure and dynamics in solution.[4]
Objective: To determine the three-dimensional structure and identify specific residue interactions influenced by 6-Cl-Trp.
Methodology:
-
Sample Preparation:
-
Peptides are synthesized, purified to >95% purity, and lyophilized.
-
The peptide is dissolved in a suitable solvent, typically 90% H₂O / 10% D₂O, to a concentration of 1-5 mM.[4]
-
The pH is adjusted to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).
-
-
Data Acquisition:
-
A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is used.
-
A standard set of two-dimensional (2D) NMR experiments are performed at a constant temperature (e.g., 25°C):
-
TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close (< 5 Å), which is crucial for determining the 3D fold.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, this experiment provides a fingerprint of the peptide backbone.
-
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: The collected spectra are processed, and individual proton resonances are assigned to specific amino acids in the peptide sequence.
-
Constraint Generation: NOESY cross-peaks are integrated to generate distance restraints. Dihedral angle restraints can be derived from coupling constants.
-
Structure Calculation: A molecular modeling program (e.g., CYANA, XPLOR-NIH) is used to calculate a family of 3D structures that satisfy the experimental restraints.
-
Structural Validation: The resulting structures are evaluated for quality based on metrics such as RMSD (Root Mean Square Deviation) and Ramachandran plot analysis.
-
Chemical Shift Perturbation: The chemical shifts of the 6-Cl-Trp peptide are compared to the L-Trp version. Significant changes in chemical shifts for specific residues can indicate localized conformational changes.[5]
-
References
Unveiling the-Fluorescent Landscape: A Comparative Analysis of 6-Chloro-Tryptophan and Its Analogs
For researchers and professionals in drug development and scientific research, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. Among the array of available tools, fluorescent amino acids, particularly tryptophan analogs, offer a unique advantage by allowing for site-specific incorporation into proteins, enabling detailed investigation of protein structure, dynamics, and interactions. This guide provides a comprehensive comparison of the fluorescent properties of 6-chloro-tryptophan against other commonly used tryptophan analogs, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
A Brighter Look: Comparing Fluorescent Properties
The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, making it a powerful natural probe. However, its relatively low quantum yield and susceptibility to quenching can be limiting. To overcome these challenges, various tryptophan analogs have been developed with altered photophysical properties. Here, we compare 6-chloro-tryptophan to other key analogs: 5-fluoro-tryptophan, 5-bromo-tryptophan, and 7-azatryptophan.
While specific quantitative data for the fluorescent properties of 6-chloro-tryptophan remains limited in publicly accessible literature, we can infer its likely characteristics based on the trends observed with other halogenated tryptophan analogs. Halogenation is known to influence the electronic properties of the indole (B1671886) ring, which can lead to shifts in the excitation and emission spectra, as well as changes in quantum yield and fluorescence lifetime.
For comparison, we have compiled the available fluorescent properties of other key tryptophan analogs in the table below.
| Tryptophan Analog | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Key Characteristics |
| L-Tryptophan | ~280 | ~350 | ~0.13-0.20 | ~2.8, 0.4 | Natural amino acid, sensitive to environment. |
| 6-Chloro-Tryptophan | Not available | Not available | Not available | Not available | Expected to have altered photophysical properties due to the electron-withdrawing nature of chlorine. |
| 5-Fluoro-Tryptophan | ~285 | ~350 | Similar to Tryptophan | Not available | Minimal structural perturbation, useful for 19F NMR studies. |
| 5-Bromo-Tryptophan | Not available | Not available | Likely lower than Trp | Not available | The heavy bromine atom can act as a quencher, potentially reducing quantum yield. |
| 7-Azatryptophan | ~290 | ~396 | ~0.01 (in water) | ~0.78 | Significant red-shift in emission, useful for avoiding background fluorescence.[1] |
Note: The fluorescent properties of tryptophan and its analogs are highly dependent on the solvent and local environment. The values presented here are generally for aqueous solutions.
Visualizing the Experimental Workflow
To ensure accurate and reproducible measurements of fluorescent properties, a standardized experimental workflow is crucial. The following diagram, generated using the DOT language, outlines the key steps involved in characterizing and comparing tryptophan analogs.
Delving into the Experimental Protocols
Accurate comparison of fluorescent properties necessitates meticulous experimental execution. Below are detailed methodologies for the key experiments cited.
Sample Preparation
-
Stock Solutions: Prepare 10 mM stock solutions of each tryptophan analog (L-Tryptophan, 6-chloro-tryptophan, 5-fluoro-tryptophan, 5-bromo-tryptophan, and 7-azatryptophan) in dimethyl sulfoxide (B87167) (DMSO). Store these solutions at -20°C, protected from light.
-
Working Solutions: For fluorescence measurements, dilute the stock solutions to a final concentration of 10 µM in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Ensure the final absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.
Measurement of Excitation and Emission Spectra
-
Use a calibrated spectrofluorometer.
-
For each analog, perform an excitation scan by setting the emission wavelength to the expected maximum and scanning a range of excitation wavelengths (e.g., 250-320 nm).
-
Subsequently, perform an emission scan by setting the excitation wavelength to the determined maximum and scanning a range of emission wavelengths (e.g., 300-500 nm).
-
The wavelengths corresponding to the highest intensity in the excitation and emission scans are the respective maxima.
Determination of Fluorescence Quantum Yield
The relative quantum yield (Φ) of a sample can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. L-tryptophan in water (Φ = 0.14) is a commonly used standard for this purpose.
-
Measure Absorbance: Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Measure Fluorescence: Record the integrated fluorescence intensity of both the sample and the standard over their entire emission spectra.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) measurements are typically performed using time-correlated single-photon counting (TCSPC).
-
Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond pulsed LED) at the excitation maximum.
-
Detect the emitted photons using a high-speed detector.
-
The time delay between the excitation pulse and the arrival of the emitted photon is measured and histogrammed.
-
The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime. Tryptophan and its analogs often exhibit multi-exponential decay kinetics, reflecting different conformational states.
By following these detailed protocols and utilizing the comparative data provided, researchers can make informed decisions about the most appropriate fluorescent tryptophan analog for their specific experimental needs, ultimately leading to more robust and insightful scientific discoveries.
References
Validating the Structure of 6-chloro-L-tryptophan: A Comparative NMR Analysis
For researchers, scientists, and drug development professionals, accurate structural confirmation of modified amino acids is paramount. This guide provides a comparative analysis of 6-chloro-L-tryptophan using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against its parent compound, L-tryptophan. By examining the influence of the chloro-substituent on the NMR spectra, we can effectively validate the structure of this halogenated derivative.
The introduction of a chlorine atom at the 6-position of the indole (B1671886) ring in L-tryptophan induces notable changes in the electron density distribution, which are directly observable as shifts in the resonance frequencies of nearby protons and carbon atoms in NMR spectroscopy. This guide details the expected spectral changes and provides the foundational data for researchers to confirm the successful synthesis and purity of this compound.
Comparative ¹H NMR Data: this compound Derivatives vs. L-tryptophan
| Proton | L-Tryptophan (ppm) in D₂O | Nα-acetyl-6-chloro-D,L-tryptophan (ppm) in CD₃OD | Expected Effect of 6-Chloro Group |
| H-2 | 7.28 | 7.10 (s) | Minimal change |
| H-4 | 7.72 | 7.53 (d) | Downfield shift |
| H-5 | 7.19 | 6.97 (dd) | Downfield shift |
| H-7 | 7.53 | 7.33 (d) | Downfield shift |
| α-H | 4.04 | 4.67 (t) | Shift due to N-acetylation |
| β-H | 3.47, 3.29 | 3.15-3.31 (m) | Shift due to N-acetylation |
Note: The solvent and derivatization (N-acetylation) will also influence chemical shifts, but the relative shifts of the indole protons provide key structural information.
Comparative ¹³C NMR Data: L-tryptophan vs. Chloro-Indole Derivatives
While a complete experimental ¹³C NMR spectrum for this compound is not publicly available, the effect of the 6-chloro substituent on the indole ring can be reliably inferred from the spectra of L-tryptophan and 6-chloro-substituted indoles. The chlorine atom is expected to cause a downfield shift (deshielding) at the carbon it is attached to (C-6) and an upfield shift (shielding) at the ortho and para positions (C-5 and C-7a).
| Carbon | L-Tryptophan (ppm) in D₂O [1] | 6-chloro-3-methyl-1H-indole (ppm) in CDCl₃ | Expected Effect on this compound |
| C-2 | 124.9 | 122.4 | Minimal change |
| C-3 | 110.2 | 111.7 | Minimal change |
| C-3a | 129.4 | 128.9 | Slight upfield shift |
| C-4 | 122.2 | 119.6 | Upfield shift |
| C-5 | 121.2 | 122.2 | Downfield shift (ortho to Cl) |
| C-6 | 114.7 | 125.0 | Significant downfield shift (ipso-carbon) |
| C-7 | 119.1 | 110.9 | Upfield shift (ortho to Cl) |
| C-7a | 139.1 | 134.7 | Upfield shift (para to Cl) |
| α-C | 57.8 | - | Expected to be similar to L-tryptophan |
| β-C | 29.2 | - | Expected to be similar to L-tryptophan |
| C=O | 177.3 | - | Expected to be similar to L-tryptophan |
Experimental Protocols
NMR Sample Preparation
A standardized protocol for preparing amino acid samples for NMR analysis is crucial for obtaining high-quality, reproducible data.
-
Sample Dissolution: Dissolve 5-10 mg of the amino acid (e.g., this compound or L-tryptophan) in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent depends on the solubility of the compound and the desired experimental conditions.
-
Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), for chemical shift referencing.
-
pH Adjustment: For aqueous samples (D₂O), adjust the pH to a desired value (e.g., 7.4) using dilute NaOD or DCl.
-
Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR: A standard 1D proton experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled 1D carbon experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
Validation Workflow and Logic
The following diagrams illustrate the logical workflow for validating the structure of this compound and the general experimental process for NMR analysis.
Figure 1. Logical workflow for the structural validation of this compound using NMR.
Figure 2. A generalized workflow for performing NMR analysis of small molecules.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-chloro-L-tryptophan: A Procedural Guide
Disclaimer: The following procedures are based on information for analogous compounds and general laboratory chemical waste guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from similar tryptophan derivatives, 6-chloro-L-tryptophan is not classified as a hazardous substance under OSHA's Hazard Communication Standard. However, as with any laboratory chemical, appropriate personal protective equipment (PPE) must be worn. This includes safety glasses or goggles, gloves, and a lab coat. Any operations that may generate dust should be conducted in a well-ventilated area or under a fume hood to prevent inhalation.
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | PubChem[1] |
| Molecular Weight | 238.67 g/mol | PubChem[1] |
| Physical State | Powder/Solid | MedChemExpress[2] |
| Appearance | Off-white | Fisher Scientific (for similar compound)[3] |
| Stability | Stable under normal conditions | Benchchem (for similar compound) |
| Incompatible Materials | Strong oxidizing agents | Benchchem (for similar compound) |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process focused on containment, clear labeling, and adherence to institutional and regulatory guidelines.
1. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly sealed, and clearly labeled waste container.[4]
-
As a chlorinated organic compound, it should be segregated as halogenated solvent waste.[5] Do not mix with non-halogenated waste streams unless explicitly permitted by your institution's EHS guidelines.[4][5]
2. Spill Management:
-
In the event of a spill, avoid generating dust.[4]
-
Carefully sweep up the solid material and place it into a suitable container for disposal.[4]
-
Ensure the spill area is thoroughly cleaned with an appropriate solvent after material collection.
3. Container Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include the approximate quantity of the waste.
-
Indicate that it is a "Halogenated Organic Waste".
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated chemical waste storage area, often referred to as a Satellite Accumulation Area.[6]
-
This area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[4]
5. Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[4]
-
Provide them with all necessary information about the waste material.
-
Chlorinated organic waste is often disposed of via high-temperature incineration.[7][8]
Disposal Workflow Diagram
The logical flow of the disposal process can be visualized as follows:
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. This compound | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Essential Safety and Logistical Information for Handling 6-chloro-L-tryptophan
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 6-chloro-L-tryptophan, including operational and disposal plans, to ensure laboratory safety and build trust in chemical handling protocols.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles that provide a complete seal around the eyes. | Safety glasses do not offer adequate protection from dusts, powders, or chemical splashes as they do not seal to the face.[1] |
| Hand Protection | Nitrile rubber gloves are recommended for handling.[2] It is advisable to inspect gloves for any tears or punctures before use. | Provides protection against incidental splashes or contact with the chemical.[1][3] |
| Body Protection | A lab coat or a protective apron should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A respirator is required when dusts are generated.[4] An N-95 respirator or a higher-level particulate respirator may be necessary. | Prevents the inhalation of fine powders, which can be a route of exposure.[4][5] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline | Notes |
| General Handling | Handle in accordance with good industrial hygiene and safety practices.[4] Ensure adequate ventilation, and minimize dust generation and accumulation.[2] Avoid contact with skin, eyes, and clothing.[2] | Safety showers and eyewash facilities should be readily available in the immediate work area.[2] |
| Storage | Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2][4] Protect from moisture and direct sunlight.[2] Recommended storage for the powder is at -20°C.[6] | For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[6] |
Spill and Disposal Plan
In the event of a spill, a clear and practiced response plan is essential to mitigate any potential hazards.
Spill Cleanup Protocol:
-
Immediate Response : Alert others in the vicinity and evacuate the immediate area if necessary.[5]
-
Assess the Spill : Determine the extent of the spill and if you have the appropriate training and equipment to handle it. For large or unknown spills, contact your institution's environmental health and safety office.
-
Don Appropriate PPE : Before attempting to clean the spill, put on all recommended PPE, including respiratory protection.[5]
-
Contain the Spill : For powdered spills, you can gently cover the spill with wet absorbent material to prevent the powder from becoming airborne.[5]
-
Clean the Spill :
-
Carefully scoop or sweep the spilled material and place it into a suitable, labeled container for hazardous waste.[7][8] Use a dustpan and brush or a plastic scoop.[8]
-
Wipe the spill area with a wet paper towel or absorbent pad.[8]
-
For final decontamination, clean the area with a suitable laboratory detergent.[7]
-
-
Dispose of Waste : All cleanup materials, including contaminated gloves and absorbent pads, should be placed in a sealed bag and disposed of as hazardous waste.[7][9] Do not mix with normal trash.[7]
-
Decontaminate : Clean all non-disposable equipment used in the cleanup process. Wash hands thoroughly after the cleanup is complete.
Disposal Plan:
All waste material containing this compound must be disposed of in accordance with national and local regulations.[4] Do not dispose of down the drain or in regular waste streams.[4] Collect waste in clearly labeled, sealed containers and consult with your institution's environmental health and safety department for proper disposal procedures.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for responding to a chemical spill in the laboratory, emphasizing a structured and safe approach.
Caption: Logical workflow for a safe and effective chemical spill response.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. redox.com [redox.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. westlab.com [westlab.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
